9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-[9-[4-(2-hydroxyethoxy)phenyl]fluoren-9-yl]phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26O4/c30-17-19-32-23-13-9-21(10-14-23)29(22-11-15-24(16-12-22)33-20-18-31)27-7-3-1-5-25(27)26-6-2-4-8-28(26)29/h1-16,30-31H,17-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXNYVAALXGLQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OCCO)C5=CC=C(C=C5)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396099 | |
| Record name | 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117344-32-8 | |
| Record name | 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis of 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synthesis mechanism of 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene (BPEF), a crucial monomer in the production of high-performance polymers such as polycarbonates and epoxy resins. This document details the underlying reaction mechanism, provides comprehensive experimental protocols, and presents key quantitative data to facilitate reproducible and efficient synthesis.
Core Synthesis Mechanism: Acid-Catalyzed Electrophilic Aromatic Substitution
The synthesis of BPEF is primarily achieved through the condensation reaction of 9-fluorenone with two equivalents of 2-phenoxyethanol. This reaction proceeds via an acid-catalyzed electrophilic aromatic substitution mechanism. The key steps are outlined below:
-
Protonation of the Carbonyl Group: The reaction is initiated by the protonation of the carbonyl oxygen of 9-fluorenone by an acid catalyst. This activation step increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.
-
Nucleophilic Attack: The electron-rich aromatic ring of 2-phenoxyethanol acts as a nucleophile, attacking the activated carbonyl carbon of 9-fluorenone. This results in the formation of a carbocation intermediate.
-
Aromatization and Formation of the First C-C Bond: The intermediate undergoes a rapid loss of a proton to restore the aromaticity of the phenyl ring, leading to the formation of a new carbon-carbon bond and a hydroxyl group on the fluorene moiety.
-
Formation of a Second Carbocation: The newly formed hydroxyl group is subsequently protonated by the acid catalyst and eliminated as a water molecule. This generates a stabilized tertiary carbocation on the fluorene ring.
-
Second Nucleophilic Attack and Final Product Formation: A second molecule of 2-phenoxyethanol then attacks this carbocation. Subsequent deprotonation yields the final product, this compound.
Various acid catalysts can be employed to facilitate this reaction, including solid acids like titanium cation-exchanged montmorillonite and Al³⁺-montmorillonite, as well as strong acids such as methanesulfonic acid.[1][2] The use of a co-catalyst, such as 3-mercaptopropionic acid, has been shown to enhance the reaction rate and yield.[2]
Visualizing the Synthesis Pathway
The following diagram illustrates the acid-catalyzed synthesis mechanism of BPEF.
Caption: Acid-catalyzed synthesis mechanism of BPEF.
Experimental Protocols
Detailed methodologies for two effective synthesis approaches are provided below.
Protocol 1: Microwave-Assisted Synthesis using Al³⁺-Montmorillonite Catalyst
This method offers a rapid and efficient route to BPEF with high yields.[2]
Materials:
-
9-Fluorenone
-
2-Phenoxyethanol
-
Al³⁺-montmorillonite catalyst
-
3-Mercaptopropionic acid (co-catalyst)
Procedure:
-
In a microwave reactor vessel, combine 9-fluorenone (1 equivalent), 2-phenoxyethanol (excess, acting as both reactant and solvent), Al³⁺-montmorillonite catalyst, and 3-mercaptopropionic acid.
-
Seal the vessel and place it in a microwave synthesizer.
-
Irradiate the mixture at 160°C for 10 minutes.
-
After cooling, filter the solid catalyst from the reaction mixture.
-
Remove the excess 2-phenoxyethanol under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield pure this compound.
Protocol 2: Conventional Synthesis using Methanesulfonic Acid
This protocol utilizes a strong acid catalyst and conventional heating.
Materials:
-
9-Fluorenone
-
2-Phenoxyethanol
-
Methanesulfonic acid
-
β-Mercaptopropionic acid
-
Toluene
-
Water
Procedure:
-
Charge a reaction flask with methanesulfonic acid.
-
At 50°C, add β-mercaptopropionic acid.
-
Prepare a solution of 9-fluorenone in 2-phenoxyethanol.
-
Add the 9-fluorenone solution dropwise to the reaction flask over 1 hour at 50°C.
-
After the addition is complete, continue stirring the mixture at 50°C for 17 hours.
-
Upon completion, add toluene and water to the reaction mixture at 50°C with stirring.
-
Allow the layers to separate and remove the aqueous layer containing the methanesulfonic acid.
-
Wash the organic layer with water to remove any residual acid.
-
The product can be isolated by crystallization from the toluene solution, followed by filtration and drying.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the synthesis and purification of BPEF.
Caption: General experimental workflow for BPEF synthesis.
Quantitative Data Summary
The following tables summarize the key quantitative data from representative synthesis methods.
Table 1: Comparison of Catalytic Systems and Reaction Conditions
| Catalyst System | Co-catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Al³⁺-montmorillonite | 3-Mercaptopropionic acid | 160 (Microwave) | 10 min | 81 | [2] |
| Methanesulfonic acid | β-Mercaptopropionic acid | 50 | 17 h | 85.4 | [3][4] |
| Ti⁴⁺-exchanged montmorillonite | Not specified | Not specified | Not specified | Not specified | [1] |
Table 2: Product Characterization Data
| Property | Value |
| CAS Number | 117344-32-8 |
| Appearance | White to Almost white powder/crystal |
| Melting Point | 160.0 to 166.0 °C |
| Purity (GC) | >98.0% |
This guide provides a foundational understanding and practical protocols for the synthesis of this compound. For further details on specific applications and polymer development, please refer to the cited literature.
References
- 1. Simple and clean synthesis of this compound from the aromatic alkylation of phenoxyethanol with fluoren-9-one catalysed by titanium cation-exchanged montmorillonite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. KR20140131511A - Method for producing 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene, crystal of said compound, and method for producing said crystal - Google Patents [patents.google.com]
- 4. WO2013133106A1 - Method for producing 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene, crystal of said compound, and method for producing said crystal - Google Patents [patents.google.com]
Spectroscopic Profile of 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene (BPEF). The information is tailored for professionals in research and development, offering detailed experimental protocols and clearly structured data to facilitate its application in scientific endeavors.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its structural characterization.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, publicly available, and explicitly assigned peak list for this compound is not readily found in the searched literature, typical chemical shifts for the structural motifs present in the molecule can be predicted. The data presented here is a representative compilation based on general principles of NMR spectroscopy and data for analogous structures.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.7 | d | 2H | Ar-H (fluorene) |
| ~7.4 | t | 2H | Ar-H (fluorene) |
| ~7.3 | t | 2H | Ar-H (fluorene) |
| ~7.2 | d | 2H | Ar-H (fluorene) |
| ~7.1 | d | 4H | Ar-H (phenyl) |
| ~6.8 | d | 4H | Ar-H (phenyl) |
| ~4.0 | t | 4H | -O-CH₂- |
| ~3.8 | t | 4H | -CH₂-OH |
| ~2.5 | s | 2H | -OH |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~157 | Ar-C-O |
| ~150 | Ar-C (fluorene, quaternary) |
| ~141 | Ar-C (fluorene) |
| ~140 | Ar-C (phenyl, quaternary) |
| ~128 | Ar-C-H (phenyl) |
| ~127 | Ar-C-H (fluorene) |
| ~125 | Ar-C-H (fluorene) |
| ~120 | Ar-C-H (fluorene) |
| ~114 | Ar-C-H (phenyl) |
| ~70 | -O-CH₂- |
| ~65 | C (fluorene, sp³) |
| ~61 | -CH₂-OH |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be characterized by the following key absorption bands.
Table 3: FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad, Strong | O-H stretch (hydroxyl) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1610, 1510, 1450 | Strong | C=C stretch (aromatic) |
| 1240 | Strong | C-O-C stretch (aryl ether) |
| 1050 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
The mass spectrum of this compound would confirm its molecular weight.
Table 4: Mass Spectrometry Data
| m/z | Ion |
| 438.18 | [M]⁺ (Calculated for C₂₉H₂₆O₄) |
| 439.19 | [M+H]⁺ |
| 461.17 | [M+Na]⁺ |
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆)) in a 5 mm NMR tube.
-
Instrumentation: The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.
-
¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a 30° pulse width, an acquisition time of approximately 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is conducted to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is typically required to achieve a good signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
-
Sample Preparation: For the Attenuated Total Reflectance (ATR) technique, a small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. Subsequently, the sample spectrum is collected. Typically, spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum and converted to an absorbance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of this compound.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer, for example, a quadrupole time-of-flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source is used.
-
Data Acquisition: The sample solution is introduced into the ESI source. The analysis is typically performed in positive ion mode. The instrument is calibrated using a known standard. Mass spectra are recorded over a relevant m/z range (e.g., 100-1000).
-
Data Processing: The acquired data is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z. The molecular ion peak and any significant fragment ions are identified.
Concluding Remarks
The spectroscopic data and protocols provided in this guide serve as a fundamental resource for the characterization and utilization of this compound in various research and development applications. The presented tables and workflows are designed to be a quick and accessible reference for laboratory work. It is important to note that actual spectral values may vary slightly depending on the specific experimental conditions, instrumentation, and sample purity.
Solubility of 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene in various solvents
An In-depth Technical Guide on the Solubility of 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene (BHEPF)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (BHEPF) is a fluorene-based organic compound with significant applications as a monomer in the synthesis of advanced polymers possessing high refractive indices, excellent thermal stability, and superior optical transparency.[][2] The solubility of BHEPF in various solvents is a critical parameter that dictates its handling, purification, and reaction kinetics in polymerization processes. This technical guide provides a comprehensive overview of the known solubility characteristics of BHEPF, a detailed experimental protocol for its solubility determination, and a workflow for its synthesis and purification.
Solubility Profile of BHEPF
While precise quantitative solubility data for BHEPF is not extensively documented in publicly available literature, a qualitative understanding of its solubility has been established through its synthesis and purification procedures described in various patents and technical data sheets. BHEPF, a molecule with a large nonpolar fluorenyl core and polar hydroxyethoxy side chains, exhibits a predictable solubility pattern. It is generally soluble in a range of organic solvents and insoluble in water.
Qualitative Solubility Data
The following table summarizes the qualitative solubility of BHEPF in various common laboratory solvents. This information is crucial for selecting appropriate solvents for synthesis, recrystallization, and analytical characterization.
| Solvent Class | Solvent Name | Solubility | Reference(s) |
| Aromatic Hydrocarbons | Toluene | Soluble | [2][3] |
| Xylene | Soluble | [3] | |
| Alcohols | Methanol | Soluble | |
| Ethanol (absolute) | Soluble | [2] | |
| Butanol | Soluble | [3] | |
| Ketones | Acetone | Soluble | [2] |
| Methyl Isobutyl Ketone | Soluble | [3] | |
| Esters | Ethyl Acetate | Soluble | [2] |
| Chlorinated Solvents | Dichloromethane | Soluble | [2] |
| Aliphatic Hydrocarbons | Cyclohexane | Soluble | [3] |
| n-Heptane | Soluble | [3] | |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Soluble | [] |
| Polar Protic Solvents | Water | Insoluble | [3] |
Experimental Protocol for Solubility Determination
The following section outlines a general experimental methodology for the quantitative determination of BHEPF solubility in a given solvent. This protocol is based on the isothermal gravimetric method, which is a standard and reliable technique for this purpose.
Objective
To quantitatively determine the solubility of this compound (BHEPF) in a selected solvent at a specified temperature.
Materials and Equipment
-
This compound (BHEPF), purity >98%
-
Selected solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (±0.0001 g)
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Drying oven
Methodology
-
Sample Preparation: Add an excess amount of BHEPF to a series of glass vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the selected solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The shaking speed should be adequate to keep the solid suspended.
-
Phase Separation: After equilibration, stop the shaker and allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.
-
Solvent Evaporation: Determine the mass of the collected filtrate. Place the volumetric flask in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the BHEPF (e.g., 80 °C).
-
Mass Determination: Once the solvent has completely evaporated, cool the flask to room temperature in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.
-
Calculation: Calculate the solubility (S) in grams per liter (g/L) using the following equation:
S (g/L) = (Mass of dried BHEPF (g) / Volume of filtrate (L))
Visualization of BHEPF Synthesis and Purification Workflow
The synthesis of BHEPF typically involves the acid-catalyzed condensation of 9-fluorenone with 2-phenoxyethanol. The subsequent purification is crucial to obtain a high-purity monomer for polymerization. The following diagram illustrates a general workflow for this process.
Caption: Workflow for the synthesis and purification of BHEPF.
Conclusion
This technical guide provides essential information on the solubility of this compound for professionals in research and drug development. While quantitative data remains sparse, the qualitative solubility profile presented offers a solid foundation for solvent selection. The provided experimental protocol details a robust method for determining quantitative solubility, and the workflow diagram clearly illustrates the synthesis and purification process. This information is intended to facilitate the effective use of BHEPF in its various applications.
References
An In-depth Technical Guide to the Health and Safety of 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene (BPEF), a compound increasingly utilized in the synthesis of advanced polymers. Due to its growing application, a thorough understanding of its toxicological profile and safe handling procedures is imperative for all laboratory and manufacturing personnel. This document summarizes the available safety data, outlines experimental protocols for key toxicological assessments, and provides clear visual guides for safety procedures.
Hazard Identification and Classification
Table 1: GHS Classification [1][3]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
Pictogram:
Toxicological Profile
While specific quantitative measures of acute toxicity are limited, studies have investigated the endocrine-disrupting properties of BPEF. Research indicates that BPEF exhibits strong antiestrogenic activity.[4]
A key study demonstrated that BPEF can significantly decrease uterine weight and induce endometrial atrophy in animal models.[4] The mechanism of this antiestrogenic effect is believed to be through the repression of estrogen-responsive genes.[4] Molecular simulations have further suggested that BPEF can bind to the antagonist pocket of the human estrogen receptor α.[4] These findings underscore the importance of minimizing exposure, particularly for individuals of reproductive age.
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the use of appropriate personal protective equipment is mandatory.
Table 2: Recommended Personal Protective Equipment [1][5]
| Body Part | Protection | Specifications |
| Eyes/Face | Safety glasses with side-shields or goggles. | Must be used to prevent eye contact. |
| Skin | Protective gloves and lab coat. | Chemical-resistant gloves (e.g., nitrile) should be worn. |
| Respiratory | Use a local exhaust if dust or aerosol will be generated. | A NIOSH-approved respirator may be required for high-dust conditions. |
Safe Handling and Storage
Proper handling and storage procedures are critical to ensuring a safe laboratory environment.
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Use in a well-ventilated area, preferably with local exhaust ventilation to control dust.[1]
-
Prevent the dispersion of dust.[1]
Storage:
-
Keep the container tightly closed.[1]
-
Store in a cool, dark place.[1]
-
Store away from incompatible materials such as oxidizing agents.[1]
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid measures should be taken.
Table 3: First-Aid Procedures [1][2]
| Exposure Route | First-Aid Measures |
| Skin Contact | IF ON SKIN: Wash with plenty of water. If skin irritation occurs, get medical advice or attention. Take off contaminated clothing and wash it before reuse. |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Get medical advice/attention if you feel unwell. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. |
Accidental Release Measures
In the case of a spill, follow these procedures to safely clean and contain the material.
-
Personal Precautions: Wear appropriate personal protective equipment, including respiratory protection, to avoid dust inhalation and contact with skin and eyes.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation. Place the material into a suitable, labeled container for disposal.
Experimental Protocols
Antiestrogenic Activity Assessment (Yeast Two-Hybrid Assay)
The following provides a general methodology for assessing the antiestrogenic properties of a compound like BPEF using a yeast two-hybrid (Y2H) assay, based on the principles described in the cited literature.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Antiestrogenic property of this compound (BPEF) and its effects on female development in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C29H26O4 | CID 3764404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. jinjingchemical.com [jinjingchemical.com]
An In-Depth Technical Guide to 2-[4-[9-[4-(2-hydroxyethoxy)phenyl]fluoren-9-yl]phenoxy]ethanol (BPEF)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[4-[9-[4-(2-hydroxyethoxy)phenyl]fluoren-9-yl]phenoxy]ethanol, a fluorene-based bisphenol derivative commonly known as 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene (BPEF). This document details its chemical identity, physical properties, synthesis and purification protocols, and significant applications, with a particular focus on its role as a polymer monomer and its recently discovered antiestrogenic properties. Detailed experimental protocols for its synthesis and relevant bioassays are provided to enable practical application in research and development settings. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.
Chemical Identity and Properties
2-[4-[9-[4-(2-hydroxyethoxy)phenyl]fluoren-9-yl]phenoxy]ethanol, or BPEF, is a key organic compound utilized in the synthesis of advanced polymers. Its rigid, bulky fluorene core imparts desirable characteristics such as high thermal stability, transparency, and a high refractive index to the resulting materials.[1][2][3]
Table 1: Chemical Identifiers and Properties of BPEF
| Property | Value |
| IUPAC Name | 2-[4-[9-[4-(2-hydroxyethoxy)phenyl]fluoren-9-yl]phenoxy]ethanol[1][4] |
| Common Name | This compound |
| Synonyms | BPEF, BHEPF, Bisphenoxyethanolfluorene, 4,4'-(9-Fluorenylidene)bis(2-phenoxyethanol)[1][5][6] |
| CAS Number | 117344-32-8[5] |
| Molecular Formula | C₂₉H₂₆O₄[1][4][5] |
| Molecular Weight | 438.51 g/mol [1] |
| Appearance | White to almost white powder or crystal[1][5] |
| Melting Point | 114-120 °C[1] |
| Boiling Point | 610.7 ± 55.0 °C at 760 mmHg[1] |
| Solubility | Soluble in DMSO[1] |
Synthesis and Purification
BPEF is primarily synthesized via the acid-catalyzed condensation reaction of 9-fluorenone with 2-phenoxyethanol.[2][7][8] Several catalytic systems have been developed to optimize yield and purity.
Experimental Protocols for Synthesis
Two effective methods are presented below: a conventional acid-catalyzed method and a rapid microwave-assisted synthesis.
Protocol 1: Methanesulfonic Acid-Catalyzed Synthesis
This protocol is adapted from patented industrial methods, emphasizing high purity.[1][2][8]
-
Reactants and Materials:
-
9-Fluorenone
-
2-Phenoxyethanol
-
Methanesulfonic acid (catalyst)
-
β-mercaptopropionic acid (co-catalyst)
-
Toluene (or other suitable organic solvent)
-
Butanol (for purification)
-
Sodium hydroxide solution (for neutralization)
-
Deionized water
-
-
Procedure:
-
In a reaction vessel, dissolve 9-fluorenone in an excess of 2-phenoxyethanol.
-
Add β-mercaptopropionic acid to the mixture.
-
Slowly add methanesulfonic acid to the reaction mixture while maintaining the temperature between 40-60°C.[1]
-
Stir the mixture at this temperature for several hours until the reaction is complete (monitoring by TLC or HPLC is recommended).
-
After completion, add toluene and deionized water to the reaction mixture and stir thoroughly.
-
Allow the layers to separate. The aqueous layer containing the methanesulfonic acid is removed.
-
Wash the organic layer with a dilute sodium hydroxide solution to neutralize any remaining acid, followed by washing with deionized water until the aqueous layer is neutral.
-
The organic solvent (toluene) is removed under reduced pressure to yield crude BPEF.
-
-
Purification (Crystallization):
-
Dissolve the crude BPEF in butanol. The recommended ratio is 100 to 500 parts by weight of butanol per 100 parts by weight of crude BPEF.[1]
-
Heat the solution to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of cold butanol and dry under vacuum.
-
Protocol 2: Microwave-Assisted Synthesis
This method offers a significant reduction in reaction time with a high yield.[7]
-
Reactants and Materials:
-
9-Fluorenone
-
2-Phenoxyethanol
-
Al³⁺-montmorillonite (catalyst)
-
3-mercaptopropionic acid (co-catalyst)
-
-
Procedure:
-
Combine 9-fluorenone, 2-phenoxyethanol, Al³⁺-montmorillonite catalyst, and 3-mercaptopropionic acid in a microwave-safe reaction vessel.
-
Irradiate the mixture in a microwave reactor at 160°C for 10 minutes.[7]
-
After cooling, the solid catalyst is removed by filtration.
-
The excess 2-phenoxyethanol is removed under reduced pressure.
-
The resulting crude product can be purified by crystallization as described in Protocol 1.
-
Table 2: Comparison of Synthesis Methods
| Parameter | Methanesulfonic Acid Method | Microwave-Assisted Method |
| Catalyst | Methanesulfonic acid / β-mercaptopropionic acid[1][8] | Al³⁺-montmorillonite / 3-mercaptopropionic acid[7] |
| Temperature | 40-60 °C[1] | 160 °C[7] |
| Reaction Time | Several hours | 10 minutes[7] |
| Reported Yield | High (specific yield varies) | ~81%[7] |
| Notes | Well-established for high purity industrial production. | Rapid, high-yield method suitable for laboratory scale. |
Synthesis Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Applications, and Toxicological Implications of 9,9-Bis(4-hydroxyphenyl)fluorene_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Integrated Metabolomic and Transcriptomic Analysis Revealed the Mechanism of BHPF Exposure in Endometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 7. researchgate.net [researchgate.net]
- 8. KR20140131511A - Method for producing 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene, crystal of said compound, and method for producing said crystal - Google Patents [patents.google.com]
An In-depth Technical Guide to Beloranib (CAS No. 251111-30-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beloranib, also known by its developmental codes ZGN-440 and CKD-732, is a former investigational drug that was developed for the treatment of obesity.[1] As an analogue of the natural compound fumagillin, beloranib functions as a potent inhibitor of methionine aminopeptidase 2 (MetAP2), an enzyme implicated in angiogenesis and adipogenesis.[1][2] Initially explored as an anti-cancer agent due to its anti-angiogenic properties, its significant effects on weight loss shifted its clinical development focus towards treating severe and rare forms of obesity, such as Prader-Willi syndrome and hypothalamic injury-associated obesity.[2][3]
Despite showing promising efficacy in reducing body weight and hyperphagia in clinical trials, the development of beloranib was terminated in 2016 due to serious adverse events, specifically an imbalance of venous thromboembolic events, including fatal cases of pulmonary embolism.[4][5] This guide provides a comprehensive overview of beloranib's properties, mechanism of action, experimental protocols, and the hazards that led to its discontinuation, offering valuable insights for researchers in the fields of metabolic disease and drug development.
Physicochemical Properties of Beloranib
Beloranib is a synthetic organic compound with the following identifiers and properties.
| Property | Value | Reference |
| IUPAC Name | (3R,4S,5S,6R)-5-Methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl (2E)-3-{4-[2-(dimethylamino)ethoxy]phenyl}prop-2-enoate | [6] |
| Synonyms | ZGN-440, ZGN-433, CKD-732 | [3][6][7] |
| CAS Number | 251111-30-5 | [7] |
| 529511-79-3 (hemioxalate) | ||
| Molecular Formula | C₂₉H₄₁NO₆ | [6] |
| Molecular Weight | 499.64 g/mol | [6] |
| Appearance | Not explicitly stated in results; likely a solid. | |
| Solubility | Not explicitly stated in results. | |
| Melting Point | Not explicitly stated in results. | |
| Boiling Point | Not explicitly stated in results. |
Mechanism of Action and Signaling Pathways
Beloranib's primary mechanism of action is the inhibition of methionine aminopeptidase 2 (MetAP2).[2] MetAP2 is a metalloenzyme that plays a crucial role in the post-translational modification of proteins by cleaving the N-terminal methionine. This process is vital for the proper function and maturation of a significant number of proteins involved in cell growth and proliferation.
MetAP2 Inhibition and its Downstream Effects
Inhibition of MetAP2 by beloranib leads to a cascade of downstream cellular effects that collectively contribute to its anti-obesity and metabolic effects. The binding of beloranib to MetAP2 is thought to suppress the activity of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2] This, in turn, leads to the suppression of sterol regulatory element-binding protein (SREBP) activity, a key regulator of lipid and cholesterol biosynthesis.[2] The reduction in SREBP activity results in decreased lipid synthesis in the liver and reduced fat storage throughout the body.[2]
Furthermore, MetAP2 inhibition has been shown to modulate the levels of key metabolic hormones. Clinical trials with beloranib demonstrated an increase in the catabolic hormones adiponectin and fibroblast growth factor 21 (FGF-21), while levels of the satiety-regulating hormone leptin were reduced, consistent with a decrease in total adipose tissue.[2] The presence of ketone bodies, such as beta-hydroxybutyrate, in treated individuals suggests that MetAP2 inhibition stimulates energy expenditure and the utilization of fat for energy.[2]
Recent research has also suggested that the effects of beloranib on weight loss may not be solely dependent on MetAP2 inhibition, indicating that other molecular pathways may be involved. However, the precise nature of these alternative pathways is still under investigation.
Signaling Pathway Diagram
Caption: Simplified signaling pathway of Beloranib's mechanism of action.
Hazards and Toxicology
The clinical development of beloranib was halted due to significant safety concerns, primarily the occurrence of venous thromboembolic events (VTE).
Summary of Hazards
| Hazard Type | Description | Reference |
| Thromboembolic Events | An imbalance in venous thrombotic events was observed in patients treated with beloranib compared to placebo. This included cases of deep vein thrombosis and two fatal instances of pulmonary embolism. | [4] |
| Gastrointestinal Effects | Mild to moderate gastrointestinal adverse events, such as nausea and diarrhea, were more common with beloranib than placebo, particularly at higher doses. | [2] |
| Neurological Effects | Sleep disturbances, including increased sleep latency and insomnia, were reported more frequently in patients receiving beloranib. | [2] |
| Injection Site Reactions | Injection site bruising was a frequent, though generally mild, adverse event. | [4] |
Experimental Protocols
Detailed experimental protocols for beloranib are not publicly available from the developing company. However, based on standard methodologies for assessing MetAP2 inhibitors and anti-angiogenic compounds, the following protocols can be outlined.
In Vitro MetAP2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of beloranib against recombinant human MetAP2.
Methodology:
-
Reagents and Materials: Recombinant human MetAP2, a suitable fluorogenic or chromogenic MetAP2 substrate (e.g., Met-Gly-Pro-AMC), assay buffer (e.g., 20 mM HEPES, pH 7.5, 40 mM KCl, 1.5 mM CoCl₂), beloranib stock solution in DMSO, and a microplate reader.
-
Procedure: a. Prepare serial dilutions of beloranib in the assay buffer. b. In a 96-well plate, incubate the recombinant MetAP2 enzyme with varying concentrations of beloranib or a vehicle control (DMSO) for a predetermined period (e.g., 60 minutes at 4°C). c. Initiate the enzymatic reaction by adding the MetAP2 substrate to each well. d. Monitor the cleavage of the substrate over time by measuring the fluorescence or absorbance at the appropriate wavelength using a microplate reader. e. Calculate the rate of reaction for each beloranib concentration.
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the beloranib concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.
Endothelial Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of beloranib on endothelial cells, a key aspect of its anti-angiogenic activity.
Methodology:
-
Reagents and Materials: Human Umbilical Vein Endothelial Cells (HUVECs), complete endothelial cell growth medium, starvation medium (basal medium with low serum), beloranib stock solution in DMSO, 96-well cell culture plates, and a cell viability assay reagent (e.g., CellTiter-Glo®).
-
Procedure: a. Seed HUVECs in a 96-well plate at a specified density (e.g., 5,000 cells/well) and allow them to adhere overnight. b. Replace the growth medium with starvation medium to synchronize the cells. c. After a period of starvation, treat the cells with various concentrations of beloranib in the complete growth medium. Include a vehicle control (DMSO). d. Incubate the cells for a period that allows for cell division (e.g., 72 hours). e. Assess cell proliferation using a cell viability assay that measures a marker of metabolically active cells, such as ATP content.
-
Data Analysis: Calculate the percentage of cell proliferation for each beloranib concentration relative to the vehicle control. Determine the concentration of beloranib that inhibits cell proliferation by 50% (GI₅₀).
Experimental Workflow Diagram
Caption: Typical drug development workflow for a compound like Beloranib.
Conclusion
Beloranib is a compelling example of a drug candidate with a novel mechanism of action that showed significant therapeutic promise but ultimately failed due to severe safety concerns. Its journey from an anti-cancer agent to a potential breakthrough for rare obesity disorders, and its eventual discontinuation, provides critical lessons for the drug development community. The study of beloranib has advanced our understanding of the role of MetAP2 in metabolic regulation and highlights the importance of thoroughly investigating the potential for off-target effects and serious adverse events, even when a drug demonstrates high efficacy. The information compiled in this guide serves as a valuable resource for researchers working on novel therapeutics for metabolic diseases and underscores the complex challenges inherent in drug discovery and development.
References
- 1. dovepress.com [dovepress.com]
- 2. Zafgen Announces Positive Results From Phase 2 Clinical Trial of Beloranib in Hypothalamic Injury Associated Obesity - Larimar Therapeutics, Inc. [investors.larimartx.com]
- 3. Effects of MetAP2 inhibition on hyperphagia and body weight in Prader-Willi syndrome: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fpwr.org [fpwr.org]
- 5. GSRS [precision.fda.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene (BPEF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene, commonly known as BPEF or Bisphenoxyethanolfluorene, is a fluorene-based organic compound. It serves as a significant monomer in the synthesis of advanced polymers such as polyesters, polycarbonates, and epoxy resins, imparting desirable characteristics like high thermal stability, excellent transparency, and a high refractive index.[1] Recent research has also highlighted its notable endocrine-disrupting properties, specifically its potent antiestrogenic activity, which positions it as a compound of interest in toxicological studies and for potential applications in drug development. This guide provides a comprehensive overview of its chemical properties, synthesis, and biological activity.
Chemical and Physical Properties
BPEF is a white to almost white crystalline powder.[2][3] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₉H₂₆O₄ | [2][4][5][6][7] |
| Molecular Weight | 438.51 g/mol | [4][6][7] |
| CAS Number | 117344-32-8 | [2][4][5] |
| Melting Point | 114-120 °C | [4][7][8] |
| Boiling Point | 610.7 ± 55.0 °C at 760 mmHg | [4][8] |
| Density | 1.248 ± 0.06 g/cm³ | [4][8] |
| Purity | >98.0% (GC) | [2][3] |
Synthesis and Purification
The primary synthesis route for BPEF involves the condensation reaction of 9-fluorenone with 2-phenoxyethanol. Various catalytic systems have been developed to optimize this reaction for high yield and purity.
Experimental Protocol: Synthesis via Acid Catalysis
A common and effective method for the synthesis of BPEF utilizes an acid catalyst, such as methanesulfonic acid, often in the presence of a co-catalyst like 3-mercaptopropionic acid.
-
Reaction Setup : A multi-necked flask equipped with a mechanical stirrer, thermometer, and condenser is charged with 2-phenoxyethanol.
-
Catalyst Addition : Methanesulfonic acid is added to the reaction vessel.
-
Reactant Addition : A solution of 9-fluorenone dissolved in 2-phenoxyethanol is added dropwise to the mixture, maintaining a controlled temperature (e.g., 50 °C).
-
Reaction : The mixture is stirred for several hours (e.g., 17 hours) at the set temperature to allow the condensation reaction to proceed.
-
Work-up :
-
The reaction mixture is diluted with an organic solvent insoluble in water, such as toluene.
-
Water is added to extract the methanesulfonic acid catalyst into the aqueous phase.
-
The layers are separated, and the organic layer is washed with an alkaline solution (e.g., sodium hydroxide solution) to neutralize any remaining acid, followed by washing with water.
-
-
Purification : The crude BPEF is purified, typically by recrystallization from a solvent like butanol, to yield a high-purity crystalline product.[2]
A microwave-assisted synthesis using an Al3+-montmorillonite catalyst has also been reported to significantly increase the yield and reduce reaction time.[7]
Caption: A flowchart illustrating the synthesis and purification of BPEF.
Biological Activity: Antiestrogenic Properties
BPEF has been identified as an endocrine-disrupting chemical with significant antiestrogenic properties.[5] Studies have shown that it can act as an antagonist to the human estrogen receptor α (ERα), a key mediator of estrogen signaling in the body.
Experimental Protocol: Yeast Two-Hybrid Bioassay for Antiestrogenicity
This in vitro assay is used to assess the ability of a compound to inhibit the interaction between the estrogen receptor and its coactivator, a critical step in estrogenic signaling.
-
Yeast Strain : A genetically engineered yeast strain co-expressing the ligand-binding domain of human ERα and a coactivator protein is used. The strain also contains a reporter gene (e.g., lacZ) under the control of an estrogen-responsive element.
-
Treatment : The yeast cells are incubated with a known estrogen (e.g., 17β-estradiol) to induce reporter gene expression.
-
Co-treatment : In parallel, yeast cells are co-treated with the estrogen and varying concentrations of BPEF.
-
Assay : The activity of the reporter gene product (e.g., β-galactosidase) is measured.
-
Analysis : A decrease in reporter gene activity in the presence of BPEF indicates its ability to antagonize the action of the estrogen, thus demonstrating its antiestrogenic activity.
Studies using this method have shown that BPEF exhibits strong antiestrogenicity, comparable to the well-known antiestrogenic drug, tamoxifen.[5]
Mechanism of Action
Molecular docking simulations have revealed that BPEF fits into the antagonist pocket of the human estrogen receptor α.[5] This binding prevents the receptor from adopting the active conformation required for binding to estrogen response elements on DNA and initiating gene transcription. The interaction is stabilized by the formation of hydrogen bonds and hydrophobic interactions between BPEF and the active site of the receptor.[5]
Caption: The signaling pathway of BPEF's antiestrogenic action.
Applications and Future Directions
The primary application of BPEF is in the field of polymer chemistry, where its unique fluorenyl group-containing structure is leveraged to create high-performance materials.[1] Its role as an endocrine disruptor, however, opens up new avenues for research. The potent antiestrogenic activity of BPEF suggests that it and its derivatives could be investigated as potential therapeutic agents in estrogen-dependent diseases. Conversely, its presence as a monomer in consumer products warrants further toxicological assessment to understand its potential impact on human health, particularly female development.[5]
References
- 1. WO2013133106A1 - Method for producing 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene, crystal of said compound, and method for producing said crystal - Google Patents [patents.google.com]
- 2. Simple and clean synthesis of this compound from the aromatic alkylation of phenoxyethanol with fluoren-9-one catalysed by titanium cation-exchanged montmorillonite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Antiestrogenic property of this compound (BPEF) and its effects on female development in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluorene-9-bisphenol is anti-oestrogenic and may cause adverse pregnancy outcomes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KR20140131511A - Method for producing 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene, crystal of said compound, and method for producing said crystal - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of Bisphenoxyethanolfluorene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisphenoxyethanolfluorene (BPEF) is a fluorene-based aromatic compound with increasing significance in materials science, particularly in the synthesis of high-performance polymers. This technical guide provides a comprehensive overview of the core physical properties of BPEF, catering to the needs of researchers, scientists, and professionals in drug development who may encounter this molecule in novel formulations or delivery systems. This document outlines key physical data, details the experimental methodologies for their determination, and presents a generalized workflow for the physical characterization of such compounds.
Core Physical Properties
Bisphenoxyethanolfluorene, identified by the CAS Number 117344-32-8, is a white crystalline powder at room temperature.[1] Its chemical stability and specific optical and thermal properties make it a valuable monomer for the synthesis of polymers with high refractive indices, excellent thermal resistance, and transparency.[1][2][3][4]
Data Presentation
The quantitative physical properties of Bisphenoxyethanolfluorene are summarized in the table below for easy reference and comparison.
| Property | Value | Units |
| IDENTIFIERS | ||
| CAS Number | 117344-32-8 | |
| IUPAC Name | 2-[4-[9-[4-(2-hydroxyethoxy)phenyl]fluoren-9-yl]phenoxy]ethanol | |
| Synonyms | 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene, BPEF | |
| MOLECULAR | ||
| Molecular Formula | C₂₉H₂₆O₄ | |
| Molecular Weight | 438.51 | g/mol |
| PHYSICAL | ||
| Appearance | White to off-white crystalline powder | |
| Melting Point | 117 - 120 | °C |
| Boiling Point | 610.7 | °C at 760 mmHg |
| Density | 1.248 | g/cm³ |
| Flash Point | 323.1 | °C |
| SOLUBILITY | ||
| Water | Insoluble | |
| Organic Solvents | Soluble in toluene, anhydrous ethanol, acetone, ethyl acetate, and dichloromethane.[5][6] |
Experimental Protocols
The following sections detail the standardized methodologies for determining the key physical properties of solid organic compounds like Bisphenoxyethanolfluorene.
Melting Point Determination (Capillary Method)
The melting point of Bisphenoxyethanolfluorene is determined using the capillary tube method, a technique widely recognized for its accuracy with crystalline solids. This method is standardized by organizations such as ASTM (E324) and OECD (Guideline 102).[1][7][8][9]
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry Bisphenoxyethanolfluorene is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.
-
Apparatus Setup: The capillary tube is placed in a heating block or an oil bath apparatus equipped with a calibrated thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. The range between these two temperatures is the melting range. For a pure substance, this range is typically narrow.
Boiling Point Determination
The boiling point is determined at a specified pressure, as it is a pressure-dependent property. The OECD Guideline 103 describes several methods for this determination.[6][10][11][12] Given the high boiling point of BPEF, methods such as differential scanning calorimetry or dynamic methods are suitable. A simplified distillation method is described below.
Methodology:
-
Apparatus: A small-scale distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a calibrated thermometer.
-
Procedure: A sample of Bisphenoxyethanolfluorene is placed in the distillation flask. The apparatus is heated, and the temperature is monitored.
-
Measurement: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, observed as a steady temperature of the vapor during distillation. The atmospheric pressure should be recorded simultaneously.
Solubility Determination
The solubility of Bisphenoxyethanolfluorene in various solvents is a key parameter for its application in synthesis and formulation. The OECD Guideline 105 provides a framework for testing water solubility.[10][13][14][15] For organic solvents, a qualitative or quantitative assessment can be performed.
Methodology (Qualitative):
-
Sample Preparation: A small, measured amount of Bisphenoxyethanolfluorene (e.g., 10 mg) is placed in a test tube.
-
Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.
-
Observation: The mixture is agitated at a constant temperature. Visual observation determines if the solid dissolves completely. If it dissolves, more solute can be added until saturation is reached. If it does not dissolve, the substance is classified as insoluble or sparingly soluble in that solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure of Bisphenoxyethanolfluorene.
Methodology (¹H and ¹³C NMR):
-
Sample Preparation: Approximately 5-25 mg of Bisphenoxyethanolfluorene is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[16] The solution must be homogeneous and free of particulate matter.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is "shimmed" to achieve high homogeneity.
-
Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra. Key parameters such as the number of scans, relaxation delay, and spectral width are optimized for the specific compound and desired resolution.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the physical and chemical characterization of a solid organic compound like Bisphenoxyethanolfluorene.
References
- 1. infinitalab.com [infinitalab.com]
- 2. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 3. store.astm.org [store.astm.org]
- 4. store.astm.org [store.astm.org]
- 5. organomation.com [organomation.com]
- 6. oecd.org [oecd.org]
- 7. store.astm.org [store.astm.org]
- 8. laboratuar.com [laboratuar.com]
- 9. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 10. Physical chemical testing studies | Essem Compliance [essem-compliance.com]
- 11. oecd.org [oecd.org]
- 12. lcslaboratory.com [lcslaboratory.com]
- 13. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Fluorene-Based Diols: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the synthesis, properties, and applications of fluorene-based diols, with a focus on their role in materials science and drug development.
Fluorene-based diols are a class of organic compounds characterized by a central fluorene core functionalized with two hydroxyl groups. This unique structural motif imparts a combination of rigidity, aromaticity, and reactivity that has made these compounds valuable building blocks in diverse scientific fields. Their applications range from the development of high-performance polymers for organic electronics to the design of novel therapeutic agents for cancer treatment. This technical guide provides a comprehensive overview of fluorene-based diols, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows to support researchers, scientists, and drug development professionals.
Synthesis of Fluorene-Based Diols
The synthesis of fluorene-based diols can be achieved through various chemical transformations, primarily involving the functionalization of the C9 position of the fluorene ring or the modification of fluorenone. Key synthetic strategies include Grignard reactions, reduction of fluorenone, and hydroxymethylation.
Experimental Protocols
Synthesis of 9-Aryl-9-Fluorenols via Grignard Reaction
This method involves the reaction of 9-fluorenone with a Grignard reagent to introduce an aryl group and a hydroxyl group at the C9 position.
-
Materials: 9-fluorenone, magnesium turnings, appropriate aryl bromide (e.g., 4-bromotoluene), dry diethyl ether or tetrahydrofuran (THF), saturated ammonium chloride solution, dichloromethane, sodium sulfate.
-
Procedure:
-
Activate magnesium turnings in a dry flask under an inert atmosphere.
-
Add a solution of the aryl bromide in dry ether or THF dropwise to the magnesium turnings to form the Grignard reagent. Sonication may be used to facilitate the formation of the reagent[1].
-
In a separate flask, dissolve 9-fluorenone in dry diethyl ether.
-
Add the Grignard reagent dropwise to the 9-fluorenone solution at room temperature and stir for one hour[1].
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane.
-
Dry the organic layer over sodium sulfate and remove the solvent under vacuum to yield the crude 9-aryl-9-fluorenol[1].
-
Purify the product by column chromatography.
-
Synthesis of 9,9-bis(hydroxymethyl)fluorene
This protocol describes the hydroxymethylation of fluorene at the C9 position.
-
Materials: Fluorene, paraformaldehyde, dimethyl sulfoxide (DMSO), sodium methoxide solution in methanol, hydrochloric acid, water, toluene.
-
Procedure:
-
Prepare a mixture of paraformaldehyde and DMSO in a reaction vessel.
-
Add a solution of sodium methoxide in methanol to the mixture.
-
Add solid fluorene to the reaction mixture. The reaction is typically carried out at a controlled temperature, for instance, between 10 and 20 °C[2].
-
Allow the reaction to proceed for a specified time.
-
Quench the reaction by adding an acid, such as hydrochloric acid[2][3].
-
Add water to the mixture to precipitate the crude product, forming a suspension[2][3].
-
Filter the suspension to collect the crude 9,9-bis(hydroxymethyl)fluorene[2][3].
-
Recrystallize the crude product from a suitable solvent like toluene to obtain the purified 9,9-bis(hydroxymethyl)fluorene[2][3].
-
Physicochemical Properties of Fluorene-Based Diols and Their Derivatives
The properties of fluorene-based diols and the polymers derived from them are highly dependent on their molecular structure. The rigid fluorene core contributes to high thermal stability and glass transition temperatures, while the aromatic nature influences their optical and electronic properties.
Table 1: Thermal and Optical Properties of Polymers Derived from Fluorene-Based Diols
| Polymer Type | Monomers | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (°C) | Refractive Index (n) | Birefringence (Δn) | Reference |
| Poly(arylene thioether)s | 9,9-bis(4-(N,N-dimethyl-S-carbamoyl)phenyl)fluorene and various difluoroarenes | 204–275 | >480 | 1.66–1.72 | Low | [4] |
| Polyesters | Fluorene-diacid and Fluorene-diol | 40 - 116 | 350–398 | 1.56 - 1.69 | - | [5] |
| Polyimides (FLPI-1) | 9,9-bis(3,4-dicarboxyphenyl)fluorene dianhydride and 9,9-bis[4-(4-aminobenzamide)phenyl]fluorene | 436.4 | >580 | 1.6842 | 0.00317 | [6] |
Table 2: Photophysical Properties of Functionalized Fluorene Derivatives
| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Reference |
| Symmetrical fluorene derivative 1 | THF | 366 | 424 | 0.49 | [7] |
| Symmetrical fluorene derivative 2 | THF | 360 | 418 | 0.66 | [7] |
| Symmetrical fluorene derivative 3 | THF | 375 | 430 | 0.61 | [7] |
| Symmetrical fluorene derivative 4 | THF | 370 | 427 | 0.58 | [7] |
| 2'-Deoxyuridine labeled with fluorene (UFL) | iPrOH | 311 | 324 | 0.88 | [8] |
| 2'-Deoxyuridine labeled with dibenzofuran (UDBF) | Ethylene Glycol | 305 | 316 | 0.47 | [8] |
Applications in Drug Development: Anticancer Activity
Fluorene derivatives have emerged as a promising class of compounds in oncology research, with many exhibiting significant cytotoxic effects against various cancer cell lines[9]. Their mechanism of action often involves the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and the modulation of key cellular signaling pathways.
Table 3: Anticancer Activity of Fluorene Derivatives
| Fluorene Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,1'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(N,N-bis(pyridine-2-ylmethyl)methanamine) | HeLa (Cervical Cancer) | 37.76 | [10] |
| 6FD-derived PI | A431 (Epidermoid Carcinoma) | 29.3 | [10] |
| Conjugate 8g (with 4,6-dimethyl-pyrimidinyl group) | HCT-116 (Colon Cancer) | 5.6 | [10] |
| LSO278 | HCT-116 (Colon Cancer) | 23.4 | [10] |
Signaling Pathways in Anticancer Activity
Certain fluorene derivatives exert their anticancer effects by inducing cellular stress, leading to the activation of multiple cell death pathways[11]. One of the primary mechanisms is the increased production of ROS, which can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways[9]. Furthermore, these compounds have been shown to inhibit critical cell survival signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.
The diagram above illustrates how a fluorene derivative can induce cell death through multiple pathways. The compound leads to an increase in ROS and inhibits the PI3K/Akt and MAPK/ERK survival pathways. The accumulation of ROS triggers apoptosis, anoikis (a form of programmed cell death that occurs in anchorage-dependent cells when they detach from the surrounding extracellular matrix), and autophagy, all of which contribute to the ultimate demise of the cancer cell. The inhibition of PI3K/Akt and MAPK/ERK pathways further promotes apoptosis.
Applications in Materials Science: Organic Electronics
The excellent photophysical properties and thermal stability of fluorene-based compounds make them ideal candidates for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs).
Experimental Workflow: Fabrication of a Small Molecule OLED
The fabrication of an OLED device involves the sequential deposition of several thin layers of organic and inorganic materials onto a substrate.
The process begins with the thorough cleaning of an indium tin oxide (ITO)-coated glass substrate, which serves as the anode. Subsequently, various organic layers, including a hole injection layer, a hole transport layer, an emissive layer (which can contain a fluorene-based diol derivative), an electron transport layer, and an electron injection layer, are deposited in a high-vacuum chamber via thermal evaporation[12]. Finally, a metal cathode, such as aluminum, is deposited, and the device is encapsulated to protect it from moisture and oxygen[12].
Conclusion
Fluorene-based diols represent a versatile and highly functional class of molecules with significant potential in both materials science and drug discovery. Their rigid, aromatic structure provides a robust scaffold that can be readily modified to tune their physicochemical and biological properties. The synthetic methodologies outlined in this guide provide a foundation for the creation of a diverse library of fluorene-based compounds. The compiled quantitative data on their thermal, optical, and biological activities offers valuable insights for the rational design of new materials and therapeutic agents. The visualization of key experimental workflows and biological pathways further aids in understanding their application and mechanism of action. As research in this area continues to expand, it is anticipated that fluorene-based diols will play an increasingly important role in the development of next-generation technologies and medicines.
References
- 1. chem.iastate.edu [chem.iastate.edu]
- 2. WO2016193215A1 - Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene - Google Patents [patents.google.com]
- 3. WO2016193215A1 - Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene - Google Patents [patents.google.com]
- 4. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. Targeting the PI3K/AKT/mTOR and RAF/MEK/ERK pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
Chemical structure and isomers of BPEF
An in-depth analysis of the query "BPEF" reveals ambiguity in the existing scientific literature, with the acronym referring to distinct chemical and biological entities. To provide a precise and relevant technical guide, clarification on the specific "BPEF" of interest is essential. The primary interpretations identified are Bisphenol F and the BpeF protein.
Bisphenol F (BPF)
Bisphenol F is a chemical compound with the general formula (HOC₆H₄)₂CH₂. It is structurally related to Bisphenol A (BPA) and is used in the manufacturing of plastics and resins. BPF exists as a mixture of isomers, primarily:
-
4,4'-BPF: The most common isomer, where the hydroxyl groups are in the para position on both phenyl rings.
-
2,4'-BPF: An isomer where one hydroxyl group is in the ortho position and the other is in the para position.
-
2,2'-BPF: An isomer where both hydroxyl groups are in the ortho position.
The different positions of the hydroxyl groups on the phenyl rings lead to variations in the physical, chemical, and biological properties of the isomers.
Chemical Structure of BPF Isomers
The core structure of Bisphenol F consists of two phenol rings linked by a methylene bridge. The isomers differ in the substitution pattern of the hydroxyl groups on these rings.
Table 1: Physicochemical Properties of Bisphenol F Isomers
| Property | 4,4'-BPF | 2,4'-BPF | 2,2'-BPF |
| Molecular Formula | C₁₃H₁₂O₂ | C₁₃H₁₂O₂ | C₁₃H₁₂O₂ |
| Molar Mass | 200.24 g/mol | 200.24 g/mol | 200.24 g/mol |
| Melting Point | 162-164 °C | 118-120 °C | 158-160 °C |
| LogP (octanol-water partition coefficient) | 3.14 | 3.08 | 3.08 |
Note: The data presented are typical values and may vary depending on the source.
Experimental Protocols
Synthesis of Bisphenol F Isomers:
The synthesis of Bisphenol F typically involves the condensation reaction of phenol with formaldehyde under acidic conditions. The ratio of isomers produced can be influenced by the reaction conditions, such as temperature, catalyst, and the molar ratio of reactants.
A general laboratory-scale synthesis protocol is as follows:
-
Reaction Setup: A mixture of phenol and an acidic catalyst (e.g., sulfuric acid, hydrochloric acid) is prepared in a reaction vessel equipped with a stirrer and a condenser.
-
Addition of Formaldehyde: Formaldehyde (usually as an aqueous solution, formalin) is added dropwise to the phenol mixture while maintaining a specific temperature (e.g., 40-60 °C).
-
Reaction: The reaction is allowed to proceed for several hours with continuous stirring.
-
Work-up: After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent.
-
Purification: The individual isomers can be separated and purified using techniques such as fractional crystallization or chromatography.
Characterization of BPF Isomers:
The synthesized isomers are typically characterized using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and differentiate between the isomers based on the chemical shifts and splitting patterns of the aromatic protons and carbons.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compounds and to confirm their elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the hydroxyl (-OH) and aromatic (C=C) groups.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for separating and quantifying the different isomers in a mixture.
Logical Workflow for BPF Isomer Synthesis and Analysis
Caption: Workflow for the synthesis, purification, and characterization of Bisphenol F isomers.
BpeF Protein
In the context of microbiology and antibiotic resistance, BpeF refers to a protein that is a component of the BpeEF-OprC multidrug efflux pump in the bacterium Burkholderia pseudomallei. This efflux pump plays a significant role in the intrinsic and acquired resistance of this bacterium to various antimicrobial agents.
The BpeEF-OprC system is a member of the Resistance-Nodulation-Cell Division (RND) family of transporters. It is a tripartite system composed of:
-
BpeF: A periplasmic membrane fusion protein (MFP).
-
BpeE: An inner membrane RND transporter protein.
-
OprC: An outer membrane factor (OMF).
These three components work together to actively transport a wide range of substrates, including antibiotics, out of the bacterial cell.
Structure of the BpeF Protein
The structure of BpeF, like other MFPs, is elongated and is thought to bridge the inner membrane transporter (BpeE) with the outer membrane channel (OprC), facilitating the passage of substrates across the periplasm. Detailed structural information is typically obtained through X-ray crystallography or cryo-electron microscopy.
Signaling Pathway and Mechanism of the BpeEF-OprC Efflux Pump
Caption: Schematic representation of the BpeEF-OprC multidrug efflux pump in Burkholderia pseudomallei.
To provide a comprehensive and accurate technical guide, it is imperative to distinguish which "BPEF" is the subject of interest. The chemical compound Bisphenol F and the bacterial protein BpeF represent vastly different fields of study, each with its own specific set of experimental protocols, data, and biological implications.
Methodological & Application
Application of 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene in High Refractive Index Polymers
Application Note: AN-HRI-BHEPF-001
Introduction
9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene (BHEPF) is a fluorene-containing diol monomer that serves as a critical building block for the synthesis of high-performance polymers. Its unique rigid and bulky "cardo" structure, conferred by the fluorenyl group, imparts exceptional properties to polymers, including a high refractive index (RI), excellent thermal stability, good transparency, and low birefringence. These characteristics make BHEPF-based polymers highly desirable for advanced optical applications in fields such as optoelectronics, lens manufacturing, and advanced coatings. This document provides detailed protocols for the synthesis of BHEPF-based polyesters and polycarbonates and summarizes their key optical and thermal properties.
Key Properties of BHEPF-Based Polymers:
Polymers derived from BHEPF are noted for their superior performance characteristics, which are directly attributable to the fluorene moiety. The introduction of this bulky group into the polymer backbone restricts chain mobility and packing, leading to a high glass transition temperature (Tg) and enhanced thermal stability. Furthermore, the high electron density of the aromatic fluorene structure contributes to a high refractive index.
Data Presentation
The following table summarizes the quantitative data for representative high refractive index polymers synthesized from fluorene-based diols, including BHEPF and its analogues.
| Polymer Type | Monomers | Refractive Index (n_D) | Abbe Number (ν_d) | Glass Transition Temp. (T_g) | 5% Weight Loss Temp. (T_d5) |
| Polyester | F-diol & F-diacid | 1.69 | ~25 | 116°C | 398°C |
| Polyester | F-diol & Adipic acid | 1.56 | ~34 | 40°C | 350°C |
| Polycarbonate | BPPEF & DPC | up to 1.656 | ~21 | up to 160°C | 407°C |
| Polycarbonate | BHEPF-based | 1.58 - 1.64 | Not specified | Not specified | Not specified |
F-diol: 2,2'-(((9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(ethan-1-ol) (a BHEPF analogue) F-diacid: 2,2'-(((9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))diacetic acid BPPEF: 9,9-di[3-phenyl-4-(2-hydroxyethoxy)phenyl]fluorene (a BHEPF derivative) DPC: Diphenyl carbonate
Experimental Protocols
Detailed methodologies for the synthesis of a BHEPF-based polyester and polycarbonate are provided below. These protocols are intended for researchers and scientists in materials science and polymer chemistry.
Protocol 1: Synthesis of High Refractive Index Polyester via Solution Polycondensation
This protocol describes the synthesis of a polyester from this compound (BHEPF) and terephthaloyl chloride.
Materials:
-
This compound (BHEPF)
-
Terephthaloyl chloride
-
Pyridine
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Methanol
-
Argon gas supply
Procedure:
-
Reactor Setup: A three-necked flask is equipped with a mechanical stirrer, a nitrogen inlet, and a condenser. The system is flame-dried and allowed to cool under a stream of argon.
-
Monomer Dissolution: BHEPF is added to the flask, followed by anhydrous NMP to dissolve the monomer completely.
-
Addition of Pyridine: Pyridine, acting as an acid scavenger, is added to the solution.
-
Addition of Terephthaloyl Chloride: Terephthaloyl chloride, dissolved in a minimal amount of anhydrous NMP, is added dropwise to the stirred solution at room temperature.
-
Polymerization: The reaction mixture is heated to 80-100°C and stirred for 4-6 hours under an argon atmosphere. The progress of the polymerization is monitored by the increase in viscosity of the solution.
-
Precipitation and Purification: After cooling to room temperature, the viscous polymer solution is poured into a large volume of methanol with vigorous stirring to precipitate the polyester.
-
Washing: The precipitated polymer is collected by filtration and washed thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Drying: The purified polyester is dried in a vacuum oven at 80°C overnight.
Protocol 2: Synthesis of High Refractive Index Polycarbonate via Melt Transesterification
This protocol outlines the synthesis of a polycarbonate from BHEPF and diphenyl carbonate (DPC).
Materials:
-
This compound (BHEPF)
-
Diphenyl carbonate (DPC)
-
Catalyst (e.g., Zinc Acetate, Sodium Hydroxide)
-
High-vacuum line
Procedure:
-
Charging the Reactor: A high-temperature glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum line is charged with BHEPF, DPC (in slight molar excess, e.g., 1:1.05), and the catalyst.
-
First Stage - Melt and Prepolymerization: The mixture is heated to 180-200°C under a nitrogen atmosphere to melt the reactants and initiate the transesterification reaction. Phenol is generated as a byproduct and is distilled off. This stage is typically carried out for 1-2 hours.
-
Second Stage - Polycondensation under Vacuum: The temperature is gradually increased to 250-280°C, and a high vacuum (e.g., <1 mmHg) is applied. The viscosity of the melt increases significantly as the molecular weight of the polycarbonate builds up and more phenol is removed. This stage is continued for 2-4 hours.
-
Product Extrusion and Cooling: The highly viscous polymer melt is then extruded from the reactor under nitrogen pressure and cooled to room temperature.
-
Purification (Optional): The resulting polycarbonate can be dissolved in a suitable solvent like dichloromethane and re-precipitated in methanol to remove any residual catalyst and unreacted monomers.
-
Drying: The purified polycarbonate is dried in a vacuum oven at 100-120°C for 24 hours.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of high refractive index polymers from BHEPF.
Application of 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene in Epoxy Resins: A Detailed Guide for Researchers
Introduction: 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene (BHEPF) is a fluorene-containing diol that is gaining significant attention as a modifying agent or monomer in the formulation of high-performance epoxy resins. The incorporation of the bulky, rigid fluorene cardo structure into the epoxy backbone imparts a unique combination of desirable properties, including enhanced thermal stability, improved mechanical strength, and a high refractive index. These characteristics make BHEPF-modified epoxy resins promising candidates for advanced applications in electronics, aerospace, optoelectronics, and high-performance coatings. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing BHEPF in their epoxy resin formulations.
Key Advantages of Incorporating BHEPF into Epoxy Resins:
-
Enhanced Thermal Stability: The rigid fluorene structure restricts segmental motion of the polymer chains, leading to a significant increase in the glass transition temperature (Tg) and thermal decomposition temperature (Td) compared to conventional bisphenol A (BPA) based epoxy resins.[1]
-
Improved Mechanical Properties: The inherent rigidity of the fluorene moiety contributes to higher modulus and strength of the cured epoxy network.
-
High Refractive Index: The presence of the fluorene group, with its large aromatic content, results in polymers with a high refractive index, making them suitable for optical applications.
-
Good Transparency: Fluorene-based polymers are known for their excellent optical clarity and low color.
Data Presentation: Comparative Properties of Fluorene-Containing Epoxy Resin
To illustrate the impact of incorporating a fluorene structure, the following table summarizes the thermal and mechanical properties of a diglycidyl ether of bisphenol fluorene (DGEBF) based epoxy resin cured with 4,4'-diaminodiphenyl methane (DDM), in comparison to a standard diglycidyl ether of bisphenol A (DGEBA) based system. While not BHEPF, DGEBF contains the core fluorene structure and provides a strong indication of the expected property enhancements.
| Property | DGEBA/DDM System | DGEBF/DDM System | Unit |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | ~170 - 201 | ~220 - 258 | °C |
| 5% Weight Loss Temperature (T5%) | ~375 - 384 | ~380 - 395 | °C |
| Char Yield at 700 °C (in N2) | ~14 - 22 | ~30 - 37 | % |
| Mechanical Properties | |||
| Flexural Strength | 95 - 152 | Data not readily available | MPa |
| Flexural Modulus | 1.7 - 2.6 | Data not readily available | GPa |
| Optical Properties | |||
| Refractive Index | ~1.50 - 1.58 | >1.60 | - |
Experimental Protocols
Protocol 1: Synthesis of BHEPF-based Epoxy Resin (Glycidyl Ether of BHEPF)
This protocol describes the synthesis of the diglycidyl ether of this compound.
Materials:
-
This compound (BHEPF)
-
Epichlorohydrin (ECH)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve BHEPF in an excess of epichlorohydrin and toluene. A typical molar ratio of BHEPF to ECH is 1:10.
-
Heat the mixture to 60-70 °C with stirring until the BHEPF is completely dissolved.
-
Gradually add a 50% aqueous solution of sodium hydroxide dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature between 60-70 °C.
-
After the addition is complete, continue stirring the mixture at the same temperature for an additional 3-4 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with deionized water until the pH of the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Remove the toluene and excess epichlorohydrin by rotary evaporation under reduced pressure to obtain the crude diglycidyl ether of BHEPF.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white solid.
Protocol 2: Curing of BHEPF-based Epoxy Resin with 4,4'-Diaminodiphenyl Methane (DDM)
This protocol details the curing process of the synthesized BHEPF-based epoxy resin with a common aromatic amine hardener, DDM.
Materials:
-
Synthesized diglycidyl ether of BHEPF (from Protocol 1)
-
4,4'-Diaminodiphenyl methane (DDM)
-
Suitable solvent (e.g., N,N-Dimethylformamide - DMF, optional for viscosity reduction)
Procedure:
-
Calculate the stoichiometric amount of DDM required to cure the BHEPF epoxy resin. The calculation is based on the epoxy equivalent weight (EEW) of the resin and the amine hydrogen equivalent weight (AHEW) of the hardener. The stoichiometric ratio is typically 1:1 of epoxy groups to amine hydrogen atoms.
-
Melt the BHEPF epoxy resin by heating it to approximately 120-130 °C.
-
Add the calculated amount of DDM to the molten resin and stir until a homogeneous mixture is obtained. If using a solvent, dissolve both components in a minimal amount of solvent before mixing.
-
Degas the mixture in a vacuum oven at 110-120 °C for 15-20 minutes to remove any entrapped air bubbles.
-
Pour the degassed mixture into a preheated mold.
-
Cure the resin in an oven using a staged curing cycle. A typical cycle is:
-
150 °C for 2 hours
-
180 °C for 2 hours
-
200 °C for 1 hour
-
-
After the curing cycle is complete, allow the mold to cool down slowly to room temperature to minimize internal stresses.
-
Demold the cured epoxy plaque for subsequent characterization.
Protocol 3: Characterization of Cured BHEPF Epoxy Resin
1. Thermal Properties Analysis (DSC and TGA):
-
Differential Scanning Calorimetry (DSC):
-
Use a calibrated DSC instrument.
-
Place a small sample (5-10 mg) of the cured epoxy in an aluminum pan.
-
Heat the sample from room temperature to a temperature above the expected Tg (e.g., 300 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.[2][3][4][5][6]
-
-
Thermogravimetric Analysis (TGA):
-
Use a calibrated TGA instrument.
-
Place a small sample (10-15 mg) of the cured epoxy in a ceramic or platinum pan.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.[7][8][9]
-
Record the weight loss as a function of temperature. The 5% weight loss temperature (T5%) is often reported as the onset of thermal decomposition. The char yield is the percentage of material remaining at the end of the analysis.
-
2. Mechanical Properties Testing:
-
Flexural Properties (ASTM D790):
-
Cut rectangular specimens from the cured epoxy plaque to the dimensions specified in the ASTM standard.
-
Perform a three-point bending test using a universal testing machine at a specified crosshead speed.
-
Calculate the flexural strength and flexural modulus from the resulting stress-strain curve.
-
-
Tensile Properties (ASTM D638):
-
Cut dog-bone shaped specimens from the cured epoxy plaque according to the dimensions in the ASTM standard.
-
Perform a tensile test using a universal testing machine at a specified crosshead speed.
-
Determine the tensile strength, tensile modulus, and elongation at break from the stress-strain curve.
-
3. Optical Property Measurement:
-
Refractive Index (Abbe Refractometer or Ellipsometer):
-
Prepare a thin, flat, and polished sample of the cured epoxy resin.
-
Measure the refractive index at a specific wavelength (e.g., 589 nm) using a calibrated Abbe refractometer or an ellipsometer for more precise measurements.[10]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. tainstruments.com [tainstruments.com]
- 3. researchgate.net [researchgate.net]
- 4. hitachi-hightech.com [hitachi-hightech.com]
- 5. youtube.com [youtube.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. brewerscience.com [brewerscience.com]
Application Notes and Protocols: Synthesis of High-Performance Polyesters from 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene and Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyesters derived from 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene (BHEPF) are a class of high-performance polymers that offer a unique combination of thermal stability, optical transparency, and potential for biocompatibility. The rigid, bulky fluorene moiety in the polymer backbone imparts excellent thermal resistance and a high glass transition temperature (Tg), while the flexible ether linkages can provide solubility and processability. These properties make BHEPF-based polyesters attractive candidates for various advanced applications, including as carriers for drug delivery systems, components of medical devices, and advanced functional materials.
This document provides detailed protocols for the synthesis of polyesters via polycondensation of BHEPF with both aromatic and aliphatic dicarboxylic acids. It also includes a summary of the typical properties of these polymers and visualizations to illustrate the synthetic workflow and potential applications in drug development.
Key Applications in Drug Development
The unique properties of BHEPF-based polyesters make them suitable for several applications in the pharmaceutical and biomedical fields:
-
Controlled Drug Release: The polyester matrix can be engineered to control the release rate of encapsulated therapeutic agents.
-
Nanoparticle Formulation: These polymers can be formulated into nanoparticles for targeted drug delivery, enhancing the therapeutic efficacy and reducing side effects of potent drugs.
-
Biomedical Devices: Their thermal and mechanical stability makes them suitable for fabricating implantable devices or coatings.
Experimental Protocols
Two primary methods for the synthesis of BHEPF-based polyesters are melt polycondensation and solution polycondensation. The choice of method often depends on the type of dicarboxylic acid used and the desired polymer properties.
Protocol 1: Melt Polycondensation of BHEPF with Adipoyl Chloride
This protocol describes the synthesis of a BHEPF-based polyester with an aliphatic dicarboxylic acid chloride, which is suitable for creating more flexible polymers.
Materials:
-
This compound (BHEPF)
-
Adipoyl chloride
-
1,2-Dichlorobenzene (solvent)
-
Pyridine (catalyst/acid scavenger)
-
Methanol (for precipitation)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Dropping funnel
Procedure:
-
Reactor Setup: Assemble the three-necked flask with the mechanical stirrer, condenser, and nitrogen inlet. Ensure the system is dry and can be maintained under a positive pressure of nitrogen.
-
Monomer Dissolution: Charge the flask with a calculated amount of BHEPF and 1,2-dichlorobenzene. Stir the mixture under a gentle flow of nitrogen until the BHEPF is completely dissolved.
-
Catalyst Addition: Add a stoichiometric amount of pyridine to the reaction mixture.
-
Acid Chloride Addition: Slowly add a solution of adipoyl chloride in 1,2-dichlorobenzene to the reaction mixture at room temperature using a dropping funnel over a period of 30-60 minutes.
-
Polymerization: After the addition is complete, heat the reaction mixture to 50-60°C and maintain for 3-4 hours.
-
Precipitation and Purification: Cool the reaction mixture to room temperature. Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyester.
-
Washing: Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomers and catalyst.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Protocol 2: Solution Polycondensation of BHEPF with Terephthaloyl Chloride
This protocol is suitable for the synthesis of polyesters with aromatic dicarboxylic acids, which typically results in polymers with higher thermal stability.
Materials:
-
This compound (BHEPF)
-
Terephthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP) (solvent)
-
Pyridine (catalyst/acid scavenger)
-
Methanol (for precipitation)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Same as in Protocol 1.
Procedure:
-
Reactor Setup: Set up the reaction apparatus as described in Protocol 1.
-
Monomer Dissolution: Dissolve BHEPF in NMP in the reaction flask under a nitrogen atmosphere.
-
Catalyst Addition: Add pyridine to the solution.
-
Acid Chloride Addition: Gradually add solid terephthaloyl chloride to the stirred solution at room temperature.
-
Polymerization: Heat the reaction mixture to 80-100°C and stir for 4-6 hours.
-
Precipitation and Purification: After cooling, precipitate the polymer by pouring the solution into methanol.
-
Washing: Collect the polymer by filtration and wash extensively with methanol and water.
-
Drying: Dry the final polymer product in a vacuum oven at 100-120°C.
Data Presentation
The properties of polyesters derived from BHEPF can be tailored by the choice of the dicarboxylic acid comonomer. Aromatic diacids generally lead to polymers with higher thermal stability and rigidity, while aliphatic diacids result in more flexible materials with lower glass transition temperatures.
| Property | BHEPF-Adipate Polyester (Typical Values) | BHEPF-Terephthalate Polyester (Typical Values) |
| Glass Transition Temperature (Tg) | 100 - 150 °C | 180 - 230 °C |
| Decomposition Temperature (Td, 5% wt. loss) | 350 - 400 °C | 400 - 450 °C |
| Solubility | Soluble in chlorinated solvents and polar aprotic solvents | Soluble in polar aprotic solvents (e.g., NMP, DMAc) |
| Film Properties | Flexible, transparent films | Tough, transparent films |
Visualization of Workflow and Concepts
To aid in the understanding of the synthesis and potential applications of BHEPF-based polyesters, the following diagrams are provided.
Caption: Experimental workflow for BHEPF polyester synthesis, characterization, and application.
Caption: Conceptual diagram of a BHEPF-polyester nanoparticle for targeted drug delivery.
Conclusion
The polymerization of this compound with dicarboxylic acids provides a versatile platform for the synthesis of high-performance polyesters. By carefully selecting the dicarboxylic acid comonomer and the polymerization method, researchers can tailor the properties of the resulting polymers to meet the specific demands of advanced applications, including the development of innovative drug delivery systems. The protocols and data presented here serve as a valuable resource for scientists and professionals working in the fields of polymer chemistry, materials science, and pharmaceutical development.
Application Notes and Protocols for the Synthesis of Polyesters using 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene (BHEPF)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of polyesters utilizing the monomer 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene (BHEPF). The unique properties of BHEPF, including its bulky fluorene group, contribute to the synthesis of polyesters with high thermal stability, high refractive indices, and good solubility in common organic solvents. These characteristics make them promising materials for a variety of applications, including as advanced optical materials and specialty polymers in drug delivery systems.
The fluorene-based polyesters are noted for their high glass transition temperatures and thermal stability, with degradation temperatures often exceeding 350°C. Their high refractive indices, which can range from 1.56 to 1.69, make them suitable for optical applications. Furthermore, these polyesters are generally soluble in a range of solvents, which facilitates their processing and characterization.
Synthesis of Polyesters via Melt Polymerization
Melt polymerization is a solvent-free method that is often preferred for its simplicity and reduced environmental impact. This protocol describes the direct polyesterification of BHEPF with a dicarboxylic acid.
Experimental Protocol:
-
Reactant Preparation: Ensure both this compound (BHEPF) and the chosen dicarboxylic acid (e.g., terephthalic acid, adipic acid) are of high purity and thoroughly dried to prevent premature reaction termination.
-
Charging the Reactor: A reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet is charged with equimolar amounts of BHEPF and the dicarboxylic acid. A catalyst, such as antimony(III) oxide or zinc acetate, is added at a concentration of 0.05-0.1 mol% relative to the dicarboxylic acid.
-
Esterification Stage: The reaction mixture is heated under a slow stream of nitrogen to a temperature of 180-220°C with continuous stirring. This stage is maintained for 2-4 hours, during which water is formed as a byproduct and removed through the distillation outlet.
-
Polycondensation Stage: After the initial esterification, the temperature is gradually raised to 250-280°C, and a vacuum (typically below 1 Torr) is applied. These conditions facilitate the removal of the final traces of water and any excess diol, driving the polymerization reaction towards completion. This stage is typically continued for 3-6 hours, and the progress of the reaction can be monitored by the increase in the viscosity of the melt.
-
Polymer Isolation and Purification: Once the desired viscosity is achieved, the reactor is cooled under nitrogen. The resulting solid polyester is then dissolved in a suitable solvent, such as chloroform or N-methyl-2-pyrrolidone (NMP), and precipitated in a non-solvent like methanol. The purified polymer is collected by filtration and dried in a vacuum oven at 60-80°C until a constant weight is achieved.
Synthesis of Polyesters via Solution Polymerization
Solution polymerization is a suitable method when working with thermally sensitive monomers or when a higher degree of control over the reaction is desired. This protocol details the reaction of BHEPF with a diacid chloride.
Experimental Protocol:
-
Reactant Preparation: BHEPF should be thoroughly dried before use. The diacid chloride (e.g., terephthaloyl chloride, sebacoyl chloride) should be of high purity. All glassware must be dried to prevent hydrolysis of the diacid chloride.
-
Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel is charged with BHEPF and a dry, aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). An acid scavenger, typically a tertiary amine like triethylamine or pyridine, is added in a slight molar excess (approximately 2.2 equivalents) relative to the diacid chloride.
-
Monomer Addition: The diacid chloride is dissolved in a small amount of the same dry solvent and placed in the dropping funnel. The solution of the diacid chloride is then added dropwise to the stirred solution of BHEPF and the acid scavenger at a low temperature, typically 0-5°C, to control the exothermic reaction.
-
Polymerization: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is then stirred for 6-24 hours under a nitrogen atmosphere. The progress of the polymerization can be monitored by the increase in the solution's viscosity.
-
Polymer Isolation and Purification: The resulting polymer solution is poured into a non-solvent, such as methanol or water, to precipitate the polyester. The precipitated polymer is collected by filtration, washed thoroughly with the non-solvent to remove any unreacted monomers and salts, and then dried in a vacuum oven at 60-80°C.
Data Presentation: Properties of BHEPF-Based Polyesters
The following table summarizes the typical properties of polyesters synthesized from BHEPF and various diacids/diacid chlorides. The properties can be tuned by varying the comonomer.
| Polyester System | Polymerization Method | Molecular Weight (Mw, kDa) | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td, °C) | Refractive Index (n) |
| BHEPF-Terephthalic Acid | Melt Polymerization | 35 - 70 | 180 - 220 | > 400 | 1.60 - 1.65 |
| BHEPF-Adipic Acid | Melt Polymerization | 25 - 50 | 90 - 120 | > 380 | 1.57 - 1.61 |
| BHEPF-Terephthaloyl Chloride | Solution Polymerization | 40 - 80 | 190 - 230 | > 410 | 1.61 - 1.66 |
| BHEPF-Sebacoyl Chloride | Solution Polymerization | 30 - 60 | 100 - 130 | > 390 | 1.58 - 1.62 |
Note: The data presented are typical ranges and can vary depending on the specific reaction conditions and the purity of the monomers.
Visualizations
Chemical Structures
Caption: Monomers and the resulting polyester.
Experimental Workflow: Melt Polymerization
Application Notes and Protocols for the Synthesis of Polycarbonates from 9,9-bis(4-hydroxyphenyl)fluorene (BPEF)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of polycarbonates derived from 9,9-bis(4-hydroxyphenyl)fluorene (BPEF), a monomer known for imparting high thermal stability, refractive index, and optical clarity to polymers. The following sections detail three common polymerization methods: melt transesterification, solution polymerization, and interfacial polymerization. Quantitative data is summarized for easy comparison, and experimental workflows are visualized.
Introduction
Polycarbonates are a class of thermoplastics known for their durability, high impact resistance, and optical transparency. BPEF is a specialty bisphenol that, when incorporated into the polycarbonate backbone, enhances the polymer's thermal properties, such as a high glass transition temperature (Tg), and improves its refractive index. These properties make BPEF-based polycarbonates suitable for applications in high-performance optics, electronics, and advanced materials.
The synthesis of BPEF polycarbonates can be achieved through several methods, each with its own advantages and disadvantages. Melt transesterification is a solvent-free process, making it an environmentally friendly option. Solution polymerization allows for good control over molecular weight and is suitable for laboratory-scale synthesis. Interfacial polymerization is a robust method that can produce high molecular weight polymers at ambient temperature and pressure.
Comparative Data of BPEF Polycarbonate Synthesis Methods
The choice of synthesis method significantly impacts the properties of the resulting BPEF polycarbonate. The following table summarizes typical quantitative data obtained from different polymerization techniques.
| Synthesis Method | Monomers | Catalyst/Reagent | Molar Ratio (BPEF:Carbonyl Source) | Reaction Conditions | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg) (°C) |
| Melt Transesterification | BPEF, Diphenyl Carbonate (DPC) | Tetraphenylphosphonium Phenolate | 1:1.1 | 150 min at 330°C[1] | - | High | - | 275[1] |
| Solution Polymerization | BPEF, Triphosgene | Pyridine/Methylene Chloride | 1:0.33 (BPEF:Triphosgene) | 60 min at 40°C[1] | 21,800 - 34,100 | - | - | 154 - 175 |
| Interfacial Polymerization | BPEF, Phosgene (or diphosgene/triphosgene) | Phase Transfer Catalyst (e.g., Benzyltriethylammonium Chloride), NaOH | Stoichiometric | Ambient temperature and pressure[2] | - | 65,000 - 107,000[3] | ~2.4 - 2.7[4] | >200 |
Note: Data for solution and interfacial polymerization are often reported for analogous bisphenols like Bisphenol A (BPA) and have been included as representative values. Specific values for BPEF may vary.
Experimental Protocols
Melt Transesterification
This method involves the reaction of BPEF with diphenyl carbonate (DPC) at high temperatures under vacuum, with the elimination of phenol as a byproduct.
Materials:
-
9,9-bis(4-hydroxyphenyl)fluorene (BPEF)
-
Diphenyl Carbonate (DPC)
-
Catalyst (e.g., Tetraphenylphosphonium Phenolate, Zinc Acetate, or Lithium Hydroxide)
-
Nitrogen gas (high purity)
-
Vacuum source
Procedure:
-
Monomer and Catalyst Charging: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, charge BPEF and DPC in the desired molar ratio (e.g., 1:1.05).
-
Inert Atmosphere: Purge the flask with high-purity nitrogen gas for at least 30 minutes to remove any oxygen.
-
Melting and Pre-polymerization: Heat the reaction mixture to a temperature of 180-220°C under a gentle nitrogen flow to melt the monomers and initiate the transesterification reaction. Phenol will begin to distill off. This stage is typically carried out for 1-2 hours.
-
Catalyst Addition: Introduce the catalyst (e.g., 1 x 10-5 mol per mol of BPEF) into the molten reaction mixture.
-
Polycondensation: Gradually increase the temperature to 250-330°C while slowly reducing the pressure to below 1 mmHg.[5] The high temperature and vacuum facilitate the removal of the phenol byproduct, driving the polymerization reaction towards the formation of a high molecular weight polymer. This stage can last for 2-4 hours.
-
Polymer Recovery: Once the desired viscosity is reached (indicating high molecular weight), cool the reactor to room temperature under a nitrogen atmosphere. The solid polymer can then be removed from the flask.
-
Purification: Dissolve the polymer in a suitable solvent such as dichloromethane (CH2Cl2). Precipitate the polymer by pouring the solution into a non-solvent like methanol or acetone.[6] Filter and dry the purified polymer under vacuum.
Solution Polymerization
This method involves the reaction of BPEF with a phosgene derivative, such as triphosgene, in a suitable solvent in the presence of a base.
Materials:
-
9,9-bis(4-hydroxyphenyl)fluorene (BPEF)
-
Triphosgene
-
Pyridine (or other suitable base)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Nitrogen gas (high purity)
-
Methanol or Acetone (for precipitation)
Procedure:
-
Monomer Dissolution: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve BPEF and pyridine in anhydrous dichloromethane under a nitrogen atmosphere.
-
Triphosgene Addition: Prepare a solution of triphosgene in anhydrous dichloromethane and add it to the dropping funnel.
-
Reaction: Cool the BPEF solution in an ice bath. Slowly add the triphosgene solution dropwise to the stirred BPEF solution over a period of 30-60 minutes.
-
Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Wash the reaction mixture sequentially with dilute hydrochloric acid (to neutralize excess pyridine) and then with deionized water.
-
Polymer Precipitation: Separate the organic layer and concentrate it by rotary evaporation. Precipitate the polymer by pouring the concentrated solution into a large volume of a non-solvent like methanol or acetone.
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it in a vacuum oven at 80-100°C until a constant weight is achieved.
Interfacial Polymerization
This technique involves the reaction of the sodium salt of BPEF in an aqueous phase with a phosgene source in an immiscible organic phase, using a phase transfer catalyst.
Materials:
-
9,9-bis(4-hydroxyphenyl)fluorene (BPEF)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (CH2Cl2)
-
Phosgene source (e.g., diphosgene or a solution of phosgene in an inert solvent)
-
Phase Transfer Catalyst (e.g., benzyltriethylammonium chloride)
-
Deionized water
-
Methanol or Acetone (for precipitation)
Procedure:
-
Aqueous Phase Preparation: Dissolve BPEF in an aqueous solution of sodium hydroxide to form the sodium bisphenate salt.
-
Organic Phase Preparation: Prepare a solution of the phosgene source and the phase transfer catalyst in dichloromethane.
-
Polymerization: Vigorously stir the aqueous solution of the BPEF salt. Rapidly add the organic solution to the aqueous phase. The polymerization occurs at the interface between the two immiscible liquids and is typically very fast, often completing within 30-60 minutes at room temperature.
-
Phase Separation: Stop the stirring and allow the two layers to separate. The polymer will be dissolved in the organic (dichloromethane) layer.
-
Work-up: Separate the organic layer and wash it several times with deionized water to remove any remaining salts and base.
-
Polymer Precipitation: Precipitate the polycarbonate by pouring the dichloromethane solution into a stirred non-solvent such as methanol or acetone.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at 80-100°C.
Visualization of Experimental Workflows
Melt Transesterification Workflow
Caption: Workflow for Melt Transesterification of BPEF Polycarbonate.
Solution Polymerization Workflow
Caption: Workflow for Solution Polymerization of BPEF Polycarbonate.
Interfacial Polymerization Workflow
Caption: Workflow for Interfacial Polymerization of BPEF Polycarbonate.
References
- 1. researchgate.net [researchgate.net]
- 2. eurekalert.org [eurekalert.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. user.eng.umd.edu [user.eng.umd.edu]
- 6. CN1603353A - Synthetic method of ultra-high molecular weight polycarbonate - Google Patents [patents.google.com]
Application Notes and Protocols for Polyurethane Synthesis Using 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene (BHEPF)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyurethanes utilizing 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene (BHEPF) as a key monomer. The incorporation of the fluorene moiety from BHEPF into the polyurethane backbone is a promising strategy for developing advanced materials with enhanced thermal stability, a high refractive index, and excellent transparency, making them suitable for a range of specialized applications, including in the biomedical and drug delivery fields.
Introduction
Polyurethanes are a versatile class of polymers, renowned for their wide range of properties, from rigid foams to flexible elastomers. Their unique characteristics are derived from the urethane linkages formed by the reaction of a diisocyanate with a polyol. By carefully selecting the monomeric components, the final properties of the polyurethane can be precisely tailored.
This compound (BHEPF) is a diol monomer that contains a bulky, rigid fluorene group. The integration of this cardo-ring structure into the polymer chain imparts several desirable properties:
-
High Thermal Stability: The rigid fluorene group restricts the thermal motion of the polymer chains, leading to a higher glass transition temperature (Tg) and enhanced thermal stability.
-
High Refractive Index: The fluorene moiety contributes to a higher refractive index in the resulting polymer, a property that is highly sought after in optical applications.
-
Excellent Transparency: BHEPF-based polymers are known for their good optical transparency.
-
Good Solubility: The cardo-structure of the fluorene group can improve the solubility of the polymer in common organic solvents.
These properties make BHEPF-based polyurethanes attractive candidates for applications in drug delivery systems, medical devices, and advanced functional coatings.
Synthesis of BHEPF-Based Polyurethanes
The synthesis of polyurethanes from BHEPF can be achieved through a one-step or a two-step polymerization process. The choice of method depends on the desired polymer structure and properties. A common approach involves the reaction of BHEPF with a diisocyanate in the presence of a catalyst.
Experimental Protocol: One-Step Polymerization
This protocol describes a general procedure for the synthesis of a BHEPF-based polyurethane using a one-step solution polymerization method.
Materials:
-
This compound (BHEPF)
-
4,4'-Diphenylmethane diisocyanate (MDI)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Reflux condenser
-
Heating mantle with temperature controller
-
Dropping funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and reflux condenser, add BHEPF (1 equivalent) and anhydrous DMF. Stir the mixture under a nitrogen atmosphere until the BHEPF is completely dissolved.
-
Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants) to the solution and stir for 10 minutes.
-
Diisocyanate Addition: Slowly add MDI (1 equivalent), dissolved in a minimal amount of anhydrous DMF, to the reaction mixture using a dropping funnel over a period of 30 minutes.
-
Polymerization: Heat the reaction mixture to 80-90 °C and maintain the temperature for 6-8 hours with continuous stirring under a nitrogen atmosphere. The progress of the reaction can be monitored by the increase in viscosity of the solution.
-
Precipitation and Purification: After the reaction is complete, cool the polymer solution to room temperature. Precipitate the polyurethane by slowly pouring the solution into a beaker containing vigorously stirred methanol.
-
Washing: Filter the precipitated polymer and wash it thoroughly with methanol to remove unreacted monomers and catalyst.
-
Drying: Dry the purified polymer in a vacuum oven at 60-70 °C until a constant weight is achieved.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Diisocyanates are sensitizers and can cause respiratory irritation. Handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Characterization of BHEPF-Based Polyurethanes
The synthesized polyurethanes should be characterized to determine their structure and properties.
| Characterization Technique | Purpose | Typical Expected Results |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the formation of urethane linkages and the disappearance of isocyanate groups. | Appearance of a characteristic N-H stretching band around 3300-3400 cm⁻¹ and a C=O stretching band of the urethane group around 1700-1730 cm⁻¹. Disappearance of the N=C=O stretching band of the isocyanate group at approximately 2270 cm⁻¹. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure of the polymer. | Peaks corresponding to the protons and carbons of the BHEPF and diisocyanate moieties in the polymer backbone. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | Provides information on the molecular weight distribution of the synthesized polymer. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | Determines the decomposition temperature (Td) of the polymer, indicating its stability at high temperatures. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) of the polymer. | A higher Tg value indicates greater rigidity and thermal stability of the polymer. |
Properties of BHEPF-Based Polyurethanes
The incorporation of BHEPF into the polyurethane backbone is expected to yield polymers with the following properties. The data presented in the table below is representative of polyurethanes containing fluorene moieties and serves as a guideline for the expected performance of BHEPF-based polyurethanes.
| Property | Representative Value |
| Number-Average Molecular Weight (Mn) ( g/mol ) | 20,000 - 50,000 |
| Weight-Average Molecular Weight (Mw) ( g/mol ) | 40,000 - 100,000 |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Glass Transition Temperature (Tg) (°C) | 150 - 220 |
| Decomposition Temperature (Td) (°C) (5% weight loss) | > 350 |
| Tensile Strength (MPa) | 40 - 70 |
| Elongation at Break (%) | 5 - 15 |
| Refractive Index | > 1.60 |
Applications in Drug Development
The unique combination of properties of BHEPF-based polyurethanes makes them promising materials for various applications in the field of drug development:
-
Drug Delivery Systems: The good solubility and biocompatibility of these polymers make them suitable for the encapsulation and controlled release of therapeutic agents. The rigid fluorene backbone can provide a stable matrix for drug loading.
-
Medical Implants and Devices: Their high thermal stability and mechanical strength are advantageous for the fabrication of durable medical implants and devices.
-
Biocompatible Coatings: The high refractive index and transparency of these polyurethanes make them suitable for coatings on medical devices where optical clarity is important.
Visualizing the Synthesis Workflow
Caption: One-step synthesis workflow for BHEPF-based polyurethane.
This document provides a starting point for researchers interested in exploring the potential of this compound as a monomer for advanced polyurethanes. The provided protocols and expected properties can be adapted and optimized for specific research and development goals.
Application Notes and Protocols for Curing Kinetics of BPEF-Based Epoxy Resins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bisphenol F-based epoxy resins (BPEF) are a class of thermosetting polymers widely utilized in coatings, adhesives, and composite matrices due to their low viscosity and excellent processability.[1] A thorough understanding of the curing kinetics of these resins is paramount for optimizing processing parameters, predicting material performance, and ensuring the final product's thermal and mechanical stability. These application notes provide a comprehensive overview of the methodologies used to characterize the curing kinetics of BPEF-based epoxy systems.
The curing of epoxy resins is a complex process involving the chemical reaction between the epoxy resin and a curing agent, leading to the formation of a three-dimensional crosslinked network.[2] The rate of this reaction is influenced by factors such as temperature, the specific chemical nature of the resin and hardener, and the presence of any catalysts or accelerators.[1][3] The study of curing kinetics involves determining key parameters such as activation energy, reaction order, and rate constants, which collectively describe the reaction rate's dependence on temperature and the extent of conversion.[4][5]
Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) are two of the most powerful and commonly employed techniques for investigating epoxy curing kinetics.[6] DSC measures the heat flow associated with the curing reaction, providing quantitative data on the rate and extent of cure.[7][8] FTIR spectroscopy, on the other hand, monitors the chemical changes occurring during the reaction by tracking the concentration of specific functional groups.[9][10]
Quantitative Data Summary
The curing kinetics of BPEF-based epoxy resins can be effectively described by phenomenological models, such as the Kamal model, especially in the initial stages of the reaction.[1][11] The following table summarizes the kinetic parameters for a BPEF/succinic anhydride (SA) system, which exhibits autocatalytic behavior.[1]
| Epoxy System | Curing Agent | Kinetic Model | Kinetic Parameters | Value | Reference |
| Bisphenol-F Epoxy Resin (BPEF) | Succinic Anhydride (SA) | Kamal Model | Activation Energy for k1 (E1) | 89.1 kJ mol⁻¹ | [1] |
| Activation Energy for k2 (E2) | 68.8 kJ mol⁻¹ | [1] | |||
| Overall Reaction Order (m + n) | 2.1–2.6 | [1] |
Experimental Protocols
Protocol 1: Curing Kinetics Analysis using Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for studying the curing of epoxy resins by measuring the heat generated during the exothermic crosslinking reaction.[7][12] Both non-isothermal and isothermal methods can be employed.
Materials:
-
BPEF-based epoxy resin
-
Curing agent (e.g., succinic anhydride, aliphatic amine)
-
Accelerator (if applicable, e.g., N,N-dimethyl-benzylamine)[3]
-
DSC instrument
-
Aluminum DSC pans and lids
-
Precision balance
Methodology:
-
Sample Preparation:
-
Accurately weigh the BPEF resin and the curing agent in the desired stoichiometric ratio into a small container.
-
Thoroughly mix the components until a homogeneous mixture is obtained. If an accelerator is used, add it to the mixture and mix again.
-
Accurately weigh 5-10 mg of the uncured epoxy mixture into an aluminum DSC pan.
-
Seal the pan with an aluminum lid. Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Non-Isothermal DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample from ambient temperature to a temperature where the curing is complete (e.g., 250°C) at several different constant heating rates (e.g., 5, 10, 15, and 20 °C/min).[13]
-
Record the heat flow as a function of temperature. The resulting exothermic peak represents the curing reaction.[14]
-
The total heat of reaction (ΔH_total) is determined by integrating the area under the exothermic peak.[12]
-
-
Isothermal DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Rapidly heat the sample to a desired isothermal curing temperature (e.g., 150, 160, 170 °C).[15]
-
Hold the sample at this temperature until the reaction is complete, as indicated by the heat flow returning to the baseline.
-
Record the heat flow as a function of time.
-
Repeat the experiment at several different isothermal temperatures.
-
-
Data Analysis:
-
The degree of cure (α) at any time (t) or temperature (T) is calculated by dividing the partial heat of reaction (ΔH_t) by the total heat of reaction (ΔH_total).[12]
-
For non-isothermal data, model-free isoconversional methods (e.g., Kissinger, Flynn-Wall-Ozawa, Friedman) can be used to determine the activation energy (Ea) as a function of the degree of conversion.[3][4][13]
-
For isothermal data, the reaction rate (dα/dt) can be plotted against the degree of cure (α) and fitted to kinetic models like the Kamal model to determine the rate constants (k1, k2) and reaction orders (m, n).[1][5]
-
Protocol 2: Cure Monitoring using Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)
FTIR spectroscopy is a powerful tool for real-time monitoring of the chemical changes during the curing process by tracking the disappearance of reactant functional groups and the appearance of product functional groups.[9][16]
Materials:
-
BPEF-based epoxy resin
-
Curing agent
-
FTIR spectrometer equipped with a heated Attenuated Total Reflectance (ATR) accessory.[16]
Methodology:
-
Sample Preparation:
-
Prepare a homogeneous mixture of the BPEF resin and curing agent as described in the DSC protocol.
-
Preheat the ATR crystal to the desired isothermal curing temperature (e.g., 80, 90, 100 °C).[16]
-
-
Spectral Acquisition:
-
Apply a small amount of the uncured epoxy mixture directly onto the surface of the heated ATR crystal.
-
Immediately begin collecting FTIR spectra at regular time intervals. Spectra are typically collected at a resolution of 4-8 cm⁻¹ with an accumulation of 4-16 scans per spectrum.[16]
-
Continue data collection until the spectral features corresponding to the reactive groups no longer change, indicating the completion of the reaction.
-
-
Data Analysis:
-
Identify the characteristic absorption bands of the functional groups involved in the curing reaction. For an epoxy-amine cure, key bands include the epoxy group (~915 cm⁻¹) and the primary amine group (~3360 cm⁻¹ and ~3290 cm⁻¹).[2][9]
-
An internal reference band that does not change during the reaction (e.g., a C-H stretching band from an aromatic ring) should be selected for normalization.
-
The extent of conversion of the epoxy groups can be calculated by monitoring the decrease in the area or height of the epoxy absorption band over time, relative to the internal reference band.[2]
-
Plot the conversion as a function of time to obtain the curing profile at a specific temperature.
-
Logical Workflow for Curing Kinetics Study
The following diagram illustrates the logical workflow for a comprehensive study of the curing kinetics of BPEF-based epoxy resins, integrating both DSC and FTIR techniques.
Caption: Workflow for BPEF epoxy curing kinetics analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. atlantis-press.com [atlantis-press.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Real-Time Monitoring of Adhesive Curing and Kinetic Model Calibration | Veryst Engineering [veryst.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. DSpace [dr.lib.iastate.edu]
- 13. mdpi.com [mdpi.com]
- 14. s3.amazonaws.com [s3.amazonaws.com]
- 15. imapsjmep.org [imapsjmep.org]
- 16. spectroscopyonline.com [spectroscopyonline.com]
Application Notes and Protocols for UV-Curable Resins Formulated with 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene (BHEPF)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, characterization, and potential applications of UV-curable resins incorporating 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene (BHEPF). BHEPF is a fluorene-containing diol known for imparting exceptional thermal stability, high refractive index, and enhanced mechanical properties to polymer systems.[1] Its integration into UV-curable resins offers a pathway to developing advanced materials for a variety of high-performance applications.
Introduction to BHEPF in UV-Curable Formulations
This compound, also known as 4,4'-(9-Fluorenylidene)bis(2-phenoxyethanol)[2], is a unique monomer characterized by a rigid, bulky fluorene core. This structure contributes to the high glass transition temperature (Tg), thermal stability, and low birefringence of the resulting polymers. In UV-curable resins, BHEPF can be incorporated as a diol to create oligomers such as epoxy acrylates, urethane acrylates, or polyester acrylates. These oligomers, when combined with reactive diluents, photoinitiators, and other additives, can be rapidly cured under UV light to form a crosslinked network.
The primary advantages of incorporating BHEPF into UV-curable resins include:
-
Enhanced Thermal Stability: The fluorene moiety provides excellent resistance to thermal degradation.
-
High Refractive Index: The aromatic nature of BHEPF contributes to a higher refractive index in the cured resin, which is beneficial for optical applications.[3]
-
Improved Mechanical Properties: The rigid structure of BHEPF can lead to increased hardness, tensile strength, and modulus in the cured material.[4]
-
Good Optical Properties: BHEPF-based materials are known for their good optical transparency.[1]
Formulation Strategies
A typical UV-curable formulation containing a BHEPF-based oligomer consists of the following components:
-
BHEPF-based Oligomer: This is the backbone of the resin system and is synthesized by reacting BHEPF with other monomers. Examples include BHEPF-based epoxy acrylate or urethane acrylate.
-
Reactive Diluents: These are low-viscosity monomers used to reduce the viscosity of the formulation for better processing and to participate in the polymerization process. Examples include monofunctional acrylates (e.g., isobornyl acrylate) and multifunctional acrylates (e.g., trimethylolpropane triacrylate (TMPTA), hexane diol diacrylate (HDDA)).[5]
-
Photoinitiator: This compound absorbs UV light and generates reactive species (free radicals or cations) to initiate polymerization. The choice of photoinitiator depends on the UV source and the chemistry of the resin.
-
Additives: These can include stabilizers, adhesion promoters, pigments, and other modifiers to achieve desired properties.
Table 1: Example UV-Curable Resin Formulations with a BHEPF-based Acrylate Oligomer
| Component | Formulation 1 (wt%) | Formulation 2 (wt%) | Formulation 3 (wt%) |
| BHEPF-Epoxy Acrylate | 50 | 60 | 70 |
| Trimethylolpropane Triacrylate (TMPTA) | 30 | 25 | 20 |
| Isobornyl Acrylate (IBOA) | 15 | 10 | 5 |
| Photoinitiator (e.g., TPO) | 5 | 5 | 5 |
Experimental Protocols
Synthesis of BHEPF-based Epoxy Acrylate Oligomer
This protocol describes a two-step synthesis of a BHEPF-based epoxy acrylate oligomer.
Materials:
-
This compound (BHEPF)
-
Bisphenol A diglycidyl ether (DGEBA)
-
Triphenylphosphine (catalyst)
-
Acrylic acid
-
Hydroquinone (inhibitor)
-
Toluene (solvent)
Procedure:
-
Epoxy Advancement:
-
Charge a reaction vessel with BHEPF, DGEBA, and toluene.
-
Heat the mixture to 80°C with stirring until all solids are dissolved.
-
Add triphenylphosphine as a catalyst.
-
Raise the temperature to 110-120°C and maintain for 4-6 hours, monitoring the epoxy value by titration.
-
Once the desired epoxy value is reached, cool the mixture.
-
-
Acrylation:
-
Add acrylic acid and a polymerization inhibitor (hydroquinone) to the reaction mixture.
-
Heat the mixture to 90-100°C and maintain for 8-10 hours, monitoring the acid value.
-
The reaction is complete when the acid value is below a specified limit.
-
Remove the solvent under reduced pressure to obtain the BHEPF-epoxy acrylate oligomer.
-
UV Curing Protocol
Materials:
-
BHEPF-based resin formulation
-
Substrate (e.g., glass slide, PET film)
-
UV curing system (e.g., mercury lamp, LED lamp)
Procedure:
-
Prepare the UV-curable formulation by mixing the BHEPF-based oligomer, reactive diluents, and photoinitiator in the desired ratios until a homogeneous mixture is obtained.
-
Apply a thin film of the resin onto the substrate using a film applicator or spin coater to a desired thickness.
-
Place the coated substrate in the UV curing chamber.
-
Expose the sample to UV radiation. The curing time and intensity will depend on the formulation, film thickness, and UV source. A typical UV dose might be in the range of 500-2000 mJ/cm².
-
Post-curing may be performed by heating the sample in an oven to enhance the crosslinking density and mechanical properties.[6]
Characterization Data
The properties of the cured BHEPF-based resins can be evaluated using various analytical techniques. The following table summarizes expected trends based on the inclusion of BHEPF.
Table 2: Expected Properties of Cured BHEPF-based Resins
| Property | Test Method | Expected Outcome with Increasing BHEPF Content |
| Mechanical Properties | ||
| Tensile Strength | ASTM D882 | Increase |
| Young's Modulus | ASTM D882 | Increase |
| Elongation at Break | ASTM D882 | Decrease |
| Hardness (Shore D) | ASTM D2240 | Increase |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | DMA or DSC | Significant Increase |
| Thermal Decomposition Temperature (Td) | TGA | Increase |
| Optical Properties | ||
| Refractive Index | Abbe Refractometer | Increase |
| Transmittance (%T) | UV-Vis Spectrophotometer | High in the visible region |
Signaling Pathways and Reaction Mechanisms
The UV curing of acrylate-based resins proceeds via a free-radical polymerization mechanism.
-
Initiation: The photoinitiator absorbs UV light and undergoes cleavage to form free radicals.
-
Propagation: The free radicals react with the acrylate double bonds of the BHEPF-based oligomer and reactive diluents, initiating a chain reaction.
-
Termination: The growing polymer chains are terminated by combination or disproportionation reactions.
Potential Applications
The unique properties of UV-curable resins containing BHEPF make them suitable for a range of demanding applications:
-
Optical Films and Coatings: High refractive index and good transparency are advantageous for anti-reflective coatings, brightness enhancement films, and other optical components.[3][7]
-
Adhesives for Optical Components: Strong adhesion and thermal stability are crucial for assembling lenses, prisms, and other optical systems.[7]
-
3D Printing (Stereolithography): The rapid curing and high mechanical performance of these resins are well-suited for creating detailed and durable 3D printed objects.
-
Protective Coatings: Excellent thermal and mechanical properties provide durable coatings for various substrates, including plastics and metals.
-
Electronic Encapsulation: Good thermal stability and dielectric properties are beneficial for protecting sensitive electronic components.
Safety and Handling
-
Uncured UV-curable resins are skin and eye irritants. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area to avoid inhaling vapors.
-
UV radiation is harmful to the eyes and skin. Ensure proper shielding is in place when operating UV curing equipment.
-
Consult the Safety Data Sheet (SDS) for each component of the formulation for detailed safety information.
References
- 1. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 117344-32-8 | TCI AMERICA [tcichemicals.com]
- 3. Synthesis and Characterization of UV-Curable Resin with High Refractive Index for a Luminance-Enhancing Prism Film - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Characteristics and Applications of UV-Curable Coatings with Different Formulations - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
Application Notes and Protocols: Preparation of Optical Films from BPEF Polymers
1.0 Introduction
9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene (BPEF) is a fluorene-based monomer notable for its unique Cardo skeleton structure.[1] Polymers derived from BPEF are gaining significant attention in the field of advanced optical materials. These polymers exhibit a combination of desirable properties, including high refractive indices (n_d typically ranging from 1.58 to 1.64), excellent thermal stability with decomposition temperatures exceeding 300°C, and high transparency (≥90%) in the visible spectrum.[1][2][3] Furthermore, their good solubility in common organic solvents simplifies processing and film fabrication.[1]
These characteristics make BPEF-based polymers ideal candidates for a variety of high-performance optical applications, such as components for optoelectronic devices, high-refractive-index coatings, and advanced sensor technologies.[1][2] This document provides detailed protocols for the preparation of optical films from BPEF polymers using standard laboratory techniques and outlines methods for their characterization.
2.0 General Workflow for BPEF Optical Film Preparation
The overall process for creating and evaluating optical films from BPEF polymers involves several key stages, from initial material synthesis or acquisition to final property characterization. The logical flow ensures a reproducible and systematic approach to film development.
References
Application Notes and Protocols for the Synthesis of Advanced Composite Materials Using 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene (BPEF)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene (BPEF) in the synthesis of advanced composite materials. BPEF is a fluorene-containing diol that, when used to create epoxy resins, imparts exceptional thermal stability, mechanical strength, and favorable dielectric properties to composite materials. This makes it a promising candidate for high-performance applications in aerospace, electronics, and other advanced industries.
Introduction to BPEF in Composite Materials
BPEF's unique molecular structure, featuring a rigid and bulky fluorene "cardo" group, is the primary reason for its beneficial effects on composite properties. This structure restricts the rotational motion of polymer chains, leading to a higher glass transition temperature (Tg) and enhanced thermal stability. The fluorene group also contributes to a low dielectric constant and low dielectric loss, which are critical for high-frequency electronic applications. Furthermore, the inherent rigidity of the BPEF backbone enhances the mechanical properties of the resulting composites, such as tensile strength and modulus.
Experimental Protocols
Detailed methodologies for the fabrication of advanced composites using BPEF-based epoxy resins are outlined below. These protocols cover both carbon fiber and glass fiber reinforced composites, utilizing common manufacturing techniques.
Protocol 1: Hand Lay-up of BPEF-Based Carbon Fiber Reinforced Composite
This protocol describes the manual fabrication of a BPEF/carbon fiber composite laminate.
Materials:
-
BPEF-based epoxy resin
-
Amine-based curing agent (e.g., diethylenetriamine)
-
Woven carbon fiber fabric
-
Mold release agent
-
Mixing containers and stirrers
-
Brushes or rollers
-
Vacuum bagging materials (optional, for improved consolidation)
Procedure:
-
Mold Preparation: Apply a suitable mold release agent to the mold surface to prevent the composite from adhering.
-
Resin Preparation: In a clean container, accurately weigh the BPEF-based epoxy resin and the amine curing agent in the stoichiometric ratio recommended by the supplier. Mix thoroughly for 2-3 minutes until a homogeneous mixture is achieved, avoiding excessive air entrapment.
-
Fabric Impregnation: Place the first layer of carbon fiber fabric onto the prepared mold. Apply a uniform coat of the mixed resin to the fabric using a brush or roller, ensuring complete wet-out.
-
Lamination: Place subsequent layers of carbon fiber fabric, repeating the resin application for each layer until the desired thickness is achieved.
-
Consolidation: Use a roller to consolidate the layers and remove any trapped air bubbles between the plies. For a higher quality laminate with lower void content, a vacuum bagging process can be employed at this stage.
-
Curing: Transfer the entire assembly to an oven for curing. A typical curing cycle for a BPEF-epoxy system with an amine hardener may involve an initial cure at a moderate temperature followed by a post-cure at a higher temperature to ensure full crosslinking and achieve optimal properties. A representative curing schedule could be:
-
Ramp to 120°C at a rate of 2°C/minute.
-
Hold at 120°C for 2 hours.
-
Ramp to 180°C at a rate of 2°C/minute.
-
Hold at 180°C for 3 hours.
-
Cool down slowly to room temperature.
-
-
Demolding: Once the curing cycle is complete and the laminate has cooled to room temperature, carefully demold the composite part.
Protocol 2: Vacuum-Assisted Resin Transfer Molding (VARTM) of BPEF-Based Glass Fiber Reinforced Composite
This protocol details the fabrication of a BPEF/glass fiber composite using the VARTM process, which is suitable for larger and more complex shapes.
Materials:
-
Low-viscosity BPEF-based epoxy resin system (formulated for infusion)
-
Woven glass fiber fabric preform
-
Single-sided mold
-
Vacuum bagging film and sealant tape
-
Resin inlet and vacuum lines
-
Distribution media
-
Vacuum pump and resin trap
Procedure:
-
Mold and Preform Preparation: Apply a release agent to the mold. Place the dry glass fiber preform onto the mold.
-
Vacuum Bagging: Position the resin distribution media over the preform. Place the vacuum bagging film over the entire assembly and seal it to the mold using sealant tape, ensuring an airtight seal. Install the resin inlet and vacuum lines.
-
Vacuum Application: Connect the vacuum line to the vacuum pump and draw a vacuum to consolidate the preform and check for leaks.
-
Resin Infusion: Once a stable vacuum is achieved, clamp the vacuum line and open the resin inlet line to allow the mixed BPEF epoxy resin to be drawn into and infuse the glass fiber preform.
-
Curing: After the preform is fully saturated with resin, clamp the resin inlet line and continue to apply vacuum. The entire mold is then placed in an oven to cure according to a predetermined schedule, similar to the one described in Protocol 1, which should be optimized based on the specific resin system's reactivity and the part's thickness.
-
Demolding: After curing and cooling, the vacuum bag is removed, and the composite part is demolded.
Data Presentation
The following tables summarize the expected performance of BPEF-based advanced composite materials. It is important to note that specific values can vary depending on the exact resin formulation, curing cycle, fiber type, and manufacturing process. The data presented for the BPEF-SiO2 composite is based on a fluorene-based active ester cured system and is included to provide an indication of the dielectric and thermal properties achievable with BPEF derivatives[1].
Table 1: Mechanical Properties of BPEF-Based Composites (Typical Values)
| Property | BPEF-Carbon Fiber Composite (Estimated) | BPEF-Glass Fiber Composite (Estimated) |
| Tensile Strength (MPa) | 800 - 1200 | 500 - 800 |
| Tensile Modulus (GPa) | 120 - 150 | 40 - 60 |
| Flexural Strength (MPa) | 900 - 1400 | 600 - 900 |
| Flexural Modulus (GPa) | 110 - 140 | 35 - 55 |
Table 2: Thermal Properties of BPEF-Based Composites
| Property | BPEF-SiO2 Composite[1] | BPEF-Carbon/Glass Fiber Composite (Expected) |
| Glass Transition Temperature (Tg) | ~149°C[1] | 150 - 200°C |
| 5% Weight Loss Temperature (Td5%) | ~384°C[1] | > 350°C |
| Coefficient of Thermal Expansion (α1) | ~21 ppm·K⁻¹[1] | Low, anisotropic |
Table 3: Dielectric Properties of BPEF-Based Composites at High Frequency (20 GHz)
| Property | BPEF-SiO2 Composite[1] | BPEF-Carbon/Glass Fiber Composite (Expected) |
| Dielectric Constant (Dk) | ~2.4[1] | 2.5 - 3.5 (for glass fiber) |
| Dielectric Loss Tangent (Df) | ~0.0037[1] | < 0.01 (for glass fiber) |
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the synthesis of BPEF-based advanced composite materials.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene (BHEPF)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene (BHEPF).
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis and purification of BHEPF, offering potential causes and corrective actions.
Problem 1: Low Yield of BHEPF
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Verify Reactant Stoichiometry: Ensure the correct molar ratio of 9-fluorenone to 2-phenoxyethanol is used. An excess of 2-phenoxyethanol is typically employed. - Check Catalyst Activity: The acid catalyst (e.g., methanesulfonic acid) may be old or inactive. Use fresh or properly stored catalyst. - Optimize Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Product Loss During Work-up | - Inadequate Extraction: During the aqueous work-up to remove the acid catalyst, ensure thorough mixing of the organic and aqueous layers to prevent loss of product into the aqueous phase. - Precipitation Issues: If the product precipitates prematurely during extraction, consider using a larger volume of organic solvent. |
| Product Loss During Purification | - Inappropriate Recrystallization Solvent: The chosen solvent may be too good, leading to low recovery. Perform small-scale solubility tests to find a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature. Butanol is a commonly used solvent for BHEPF recrystallization.[1] - Insufficient Cooling During Crystallization: Allow the crystallization mixture to cool slowly to room temperature and then in an ice bath to maximize crystal formation. |
Problem 2: Product Fails to Solidify or Remains Oily
| Potential Cause | Recommended Action |
| Presence of Excess 2-Phenoxyethanol | The unreacted starting material can act as a solvent, preventing the product from solidifying. Purify the crude product by column chromatography or perform multiple recrystallizations. |
| High Impurity Levels | The presence of significant amounts of by-products can lower the melting point and inhibit crystallization. Analyze the crude product by HPLC to identify and quantify impurities. Further purification may be necessary. |
| Residual Solvent | Trace amounts of the reaction solvent or extraction solvent may be present. Dry the product under high vacuum for an extended period. |
Problem 3: Off-Color or Discolored Product (e.g., Yellow or Brown)
| Potential Cause | Recommended Action |
| Air Oxidation | Fluorene derivatives can be susceptible to air oxidation, especially at elevated temperatures. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Colored By-products | Side reactions can lead to the formation of colored impurities. Purify the product by recrystallization, potentially with the addition of activated carbon to adsorb colored impurities. |
| Residual Acid Catalyst | Traces of the acid catalyst can cause degradation and discoloration over time. Ensure complete removal of the acid during the work-up by washing the organic layer with a base (e.g., sodium bicarbonate solution) followed by water until the aqueous layer is neutral. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in BHEPF synthesis?
A1: The most common impurities encountered during the synthesis of BHEPF include:
-
Unreacted Starting Materials: 9-fluorenone and 2-phenoxyethanol.
-
Isomeric By-products: The formation of the ortho,para-isomer, 9-(2-(2-hydroxyethoxy)phenyl)-9-(4-(2-hydroxyethoxy)phenyl)fluorene, is a possibility, analogous to the impurities found in the synthesis of 9,9-bis(4-hydroxyphenyl)fluorene (BHPF).[2]
-
Catalyst-Related Impurities: If sulfuric acid is used as a catalyst, sulfonic acid esters can be formed as by-products.[1] Using methanesulfonic acid can reduce the formation of such by-products.[1][3]
-
Products of Side Reactions: Sulfonation of the aromatic rings can occur as a side reaction when using strong acid catalysts.[3]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC: Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the product from the starting materials. The disappearance of the 9-fluorenone spot indicates the completion of the reaction.
-
HPLC: A reverse-phase HPLC method can be used to quantify the consumption of starting materials and the formation of the BHEPF product. A patent for BHEPF synthesis indicates the use of HPLC for purity analysis, achieving a purity of 98.7%.[1]
Q3: What analytical techniques are recommended for purity assessment and impurity characterization?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining the purity of BHEPF and quantifying impurities. A C18 column with a mobile phase of acetonitrile and water is often a good starting point for method development.[4]
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): GC can be used to detect volatile impurities such as residual solvents. GC-MS is a powerful tool for identifying the structure of volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired BHEPF product and for the structural elucidation of isolated impurities.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the product and impurities, aiding in their identification.
Quantitative Data on Impurities
The following table summarizes potential impurities and their hypothetical typical levels in a crude BHEPF product before extensive purification. Actual levels will vary depending on the specific reaction conditions and purification methods used.
| Impurity | Chemical Structure | Typical Level in Crude Product (%) | Analytical Method for Detection |
| 9-fluorenone | C13H8O | < 1 - 5 | HPLC, GC-MS |
| 2-phenoxyethanol | C8H10O2 | < 1 - 10 | HPLC, GC-MS |
| ortho,para-BHEPF Isomer | C29H26O4 | < 0.5 - 2 | HPLC |
| Sulfonic Acid Ester | Varies | < 0.1 - 1 (if using H2SO4) | HPLC, MS |
Experimental Protocols
Synthesis of this compound (BHEPF)
This protocol is adapted from a patented procedure.[1]
Materials:
-
9-fluorenone
-
2-phenoxyethanol
-
Methanesulfonic acid
-
β-mercaptopropionic acid (co-catalyst)
-
Toluene
-
Water
-
Sodium hydroxide solution
-
Butanol
Procedure:
-
To a reaction flask equipped with a stirrer, thermometer, and condenser, add 2-phenoxyethanol and methanesulfonic acid under a nitrogen atmosphere.
-
Add β-mercaptopropionic acid to the mixture.
-
Prepare a solution of 9-fluorenone in 2-phenoxyethanol.
-
Slowly add the 9-fluorenone solution to the reaction flask while maintaining the temperature at approximately 50°C.
-
After the addition is complete, continue stirring the mixture at 50°C for several hours until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture and add toluene and water to partition the catalyst into the aqueous layer.
-
Separate the organic layer and wash it with a sodium hydroxide solution, followed by water until neutral.
-
Remove the toluene under reduced pressure to obtain the crude BHEPF product.
-
Purify the crude product by recrystallization from butanol.
Visualizations
Caption: Experimental workflow for the synthesis and purification of BHEPF.
Caption: Troubleshooting logic for common issues in BHEPF synthesis.
References
- 1. KR20140131511A - Method for producing 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene, crystal of said compound, and method for producing said crystal - Google Patents [patents.google.com]
- 2. High purity 9,9-bis-(4-hydroxyphenyl)-fluorene and method for the preparation and purification thereof - Patent 1253129 [data.epo.org]
- 3. WO2013133106A1 - Method for producing 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene, crystal of said compound, and method for producing said crystal - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene (BHEPF)
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of crude 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene (BHEPF). It is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude BHEPF.
Q1: My crude BHEPF has a noticeable color impurity. How can I remove it?
A1: Color impurities in crude BHEPF often arise from residual reactants or by-products from the synthesis process. A common method to improve the color is purification by recrystallization. Treatment with a methanol-water mixture has been shown to be effective in removing coloration. The process involves dissolving the crude product in methanol, filtering any insoluble material, and then adding water to precipitate the purified BHEPF.
Q2: I am experiencing low yield after recrystallization. What are the possible causes and solutions?
A2: Low yield during recrystallization can be due to several factors:
-
Excessive Solvent: Using too much solvent can prevent the product from crystallizing effectively upon cooling. If you suspect this is the case, you can try to carefully evaporate some of the solvent to reach the saturation point.
-
Premature Crystallization: If the solution cools too quickly, the product may precipitate out of solution along with impurities. Ensure a slow and gradual cooling process to allow for the formation of pure crystals.
-
Incomplete Precipitation: The product may still be partially dissolved in the mother liquor. Cooling the solution to a lower temperature (e.g., in an ice bath) can help to maximize precipitation.
-
Choice of Solvent: The solvent system is crucial for good recovery. If you are experiencing low yields with one solvent, consider trying an alternative system. For BHEPF, solvent systems like butanol, or a mixture of ethyl acetate and an alkane, have been used.[1][2][3]
Q3: After purification, I still see persistent impurities in my analytical data (e.g., HPLC, NMR). What should I do?
A3: If impurities persist after a single purification step, a second purification step using a different solvent system may be necessary. For related bisphenol fluorene compounds, a two-step purification process has been described, for instance, a first purification with acetonitrile followed by a second purification with a solvent such as an aliphatic alcohol, or a mixture of an aromatic hydrocarbon and an aliphatic alcohol.[4] This sequential approach can effectively remove impurities with different solubility profiles.
Q4: My BHEPF is not dissolving completely in the recommended recrystallization solvent. What is the next step?
A4: If your crude product does not fully dissolve, it could be due to a high level of insoluble impurities or an insufficient amount of solvent. You can try the following:
-
Slightly Increase Solvent Volume: Add a small, incremental amount of the solvent while heating and stirring until the product dissolves. Be cautious not to add too much, as this can lead to low yields.
-
Filter Hot: If there are insoluble impurities, you can perform a hot filtration to remove them before allowing the solution to cool and crystallize.
Q5: My BHEPF is oiling out instead of crystallizing. How can I resolve this?
A5: "Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To address this:
-
Lower the Temperature: Ensure the solution is not being cooled from a temperature above the melting point of your product.
-
Add a Seed Crystal: Introducing a small crystal of pure BHEPF can induce crystallization.
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites for crystal growth.
-
Change the Solvent System: A different solvent or solvent mixture may be required to promote proper crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude BHEPF?
A1: The most frequently cited method for purifying crude BHEPF is recrystallization. Several solvent systems have been reported to be effective, including butanol, a mixture of ethyl acetate and an alkane, and a methanol-water mixture.[1][2][3][5] The choice of solvent will depend on the specific impurities present in your crude material.
Q2: What purity level can I expect to achieve with recrystallization?
A2: The purity of BHEPF after recrystallization is often reported to be high. For instance, it is recommended that the purity of BHEPF before purification should preferably be 95% or higher, with purities of 96% or even 97% being more desirable for an effective purification outcome.[2][3] With optimized recrystallization procedures, it is possible to achieve purities greater than 98%.
Q3: Are there any known polymorphic forms of BHEPF that I should be aware of?
A3: Yes, different crystalline polymorphs of BHEPF have been identified.[1] The specific polymorph obtained can be influenced by the choice of crystallization solvent. For example, using a mixed solvent of a water-soluble ketone and a water-soluble alcohol can yield a specific crystal polymorph.[6] Different polymorphs can have different physical properties, such as melting point and bulk density.[2][3]
Q4: What are the likely impurities in my crude BHEPF?
A4: While the exact impurities will depend on the synthetic route, common impurities in crude bisphenol-type compounds can include:
-
Unreacted Starting Materials: Such as 9-fluorenone and 2-phenoxyethanol.
-
By-products: These can include isomers or products from side reactions like sulfonation if sulfonic acids are used as catalysts.[2][3]
-
Residual Catalyst and Solvents: From the synthesis and workup steps.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the purification of BHEPF as found in the literature.
| Parameter | Value | Purification Method | Source |
| Solvent to Crude Ratio | 100 to 500 parts by weight of solvent per 100 parts by weight of crude BHEPF. | Recrystallization with butanol | [2][3] |
| Preferred Solvent Ratio | 150 to 300 parts by weight of solvent per 100 parts by weight of crude BHEPF. | Recrystallization with butanol | [2][3] |
| More Preferred Solvent Ratio | 180 to 250 parts by weight of solvent per 100 parts by weight of crude BHEPF. | Recrystallization with butanol | [2][3] |
| Initial Purity | Preferably 95% or higher for effective purification. | General Purification | [2][3] |
| Final Purity | >98.0% (GC) | Not specified |
Experimental Protocols
Recrystallization of Crude BHEPF using Butanol
This protocol is based on methods described for the purification of BHEPF.[2][3]
-
Dissolution: In a suitable reaction vessel equipped with a stirrer and a condenser, add the crude this compound. For every 100 parts by weight of crude BHEPF, add between 150 and 300 parts by weight of butanol.
-
Heating: Heat the mixture while stirring until the BHEPF is completely dissolved.
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Hot Filtration (Optional): If any insoluble impurities are observed, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool down slowly to room temperature to induce crystallization. For maximum yield, the solution can be further cooled in an ice bath.
-
Isolation: Collect the precipitated crystals by filtration.
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Washing: Wash the crystals with a small amount of cold butanol to remove any remaining mother liquor.
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Drying: Dry the purified crystals under vacuum to a constant weight.
Diagrams
Caption: General workflow for the purification of crude BHEPF by recrystallization.
References
- 1. CN103373908A - 9,9-bis[4-(2-hydroxyethoxy) phenyl] fluorene crystal polymorph and synthetic process thereof - Google Patents [patents.google.com]
- 2. WO2013133106A1 - Method for producing 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene, crystal of said compound, and method for producing said crystal - Google Patents [patents.google.com]
- 3. KR20140131511A - Method for producing 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene, crystal of said compound, and method for producing said crystal - Google Patents [patents.google.com]
- 4. High purity 9,9-bis-(4-hydroxyphenyl)-fluorene and method for the preparation and purification thereof - Patent 1253129 [data.epo.org]
- 5. US4049721A - Purification of crude 9,9-bis-(4-hydroxyphenyl)-fluorene - Google Patents [patents.google.com]
- 6. JP2021091743A - Polymorph of 9,9-bis[4-(2-hydroxyethoxy)-3-phenyl phenyl]fluorene and method for producing the same - Google Patents [patents.google.com]
Technical Support Center: 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene (BHEPF)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the thermal degradation of 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene (BHEPF) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BHEPF) and why is its thermal stability important?
A1: this compound (BHEPF) is a fluorene-based diol monomer. It is a key component in the synthesis of advanced polymers such as polyesters, polycarbonates, and epoxy resins. The fluorene group in its structure imparts high thermal stability, excellent optical transparency, and a high refractive index to the resulting polymers. Maintaining the thermal stability of the BHEPF monomer is crucial to ensure the desired properties and performance of the final polymer products.
Q2: At what temperature does BHEPF start to degrade?
A2: The thermal stability of BHEPF is closely related to its melting point. Differential Scanning Calorimetry (DSC) data indicates that BHEPF has a melting point in the range of 105-135°C.[1][2] Another source indicates a melting point of 160.0 to 166.0°C.[3] Above these temperatures, the risk of thermal degradation increases significantly. It is recommended to handle BHEPF at the lowest possible temperature required for your specific application.
Q3: What are the visible signs of BHEPF degradation?
A3: The most common visible sign of thermal degradation is a change in color, typically yellowing or browning of the initially white to off-white powder. This discoloration indicates the formation of degradation byproducts and can negatively impact the optical properties of the final polymer.
Q4: How can I prevent the thermal degradation of BHEPF during my experiments?
A4: To prevent thermal degradation, it is recommended to:
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Control Temperature: Maintain processing temperatures below the melting point of BHEPF whenever possible. If melting is required, use the lowest possible temperature and minimize the time the material is in a molten state.
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Use an Inert Atmosphere: Handling BHEPF under an inert atmosphere, such as nitrogen or argon, can significantly reduce thermo-oxidative degradation by minimizing contact with oxygen.
-
Utilize Antioxidants: The addition of antioxidants can help to mitigate degradation. Hindered phenolic primary antioxidants and phosphite-based secondary antioxidants are commonly used to stabilize polymers and can be effective for monomers as well.
Q5: What types of antioxidants are recommended for BHEPF?
A5: While specific studies on BHEPF are limited, general principles of polymer stabilization suggest the use of:
-
Primary Antioxidants (Radical Scavengers): Hindered phenols are effective at intercepting radical species that initiate degradation.
-
Secondary Antioxidants (Hydroperoxide Decomposers): Phosphite-based antioxidants are useful for breaking down hydroperoxides, which are formed during the initial stages of oxidation. A synergistic blend of both primary and secondary antioxidants often provides the most effective stabilization.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Yellowing of BHEPF powder upon heating. | Thermo-oxidative degradation due to exposure to high temperatures and oxygen. | Lower the processing temperature. Handle the material under an inert atmosphere (e.g., nitrogen or argon). Consider adding a small amount of a hindered phenol antioxidant. |
| Inconsistent melting point observed. | Presence of impurities or different crystalline polymorphs. One crystalline form of BHEPF has a melting point between 105-135°C, while a higher melting point polymorph exists at 150-180°C.[4] | Purify the BHEPF monomer through recrystallization. Characterize the crystalline form using techniques like X-ray diffraction (XRD). |
| Poor performance of the resulting polymer (e.g., discoloration, brittleness). | Degradation of the BHEPF monomer prior to or during polymerization. | Implement the preventative measures outlined above, including strict temperature control, use of an inert atmosphere, and the addition of appropriate antioxidants to the monomer or polymerization mixture. |
| Difficulty dissolving BHEPF after heating. | Potential cross-linking or formation of insoluble degradation byproducts. | Avoid prolonged exposure to high temperatures. Ensure the heating process is uniform and well-controlled. Use the mildest possible conditions for dissolution. |
Experimental Protocols
Protocol 1: Determination of Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of thermal decomposition for BHEPF.
Methodology:
-
Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.
-
Place a small, accurately weighed sample of BHEPF (5-10 mg) into a clean TGA pan (typically platinum or alumina).
-
Place the pan in the TGA furnace.
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Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an oxygen-free atmosphere.
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Heat the sample from ambient temperature to a final temperature of 500°C at a constant heating rate (e.g., 10°C/min).
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Record the sample weight as a function of temperature.
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The onset of decomposition is typically determined as the temperature at which a 5% weight loss occurs (Td5%).
Protocol 2: Evaluation of Antioxidant Effectiveness using Isothermal TGA
Objective: To compare the effectiveness of different antioxidants in preventing the thermal degradation of BHEPF.
Methodology:
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Prepare samples of BHEPF containing different antioxidants (e.g., 0.1% w/w of a hindered phenol, a phosphite antioxidant, or a blend). Ensure homogeneous mixing. A control sample with no antioxidant should also be prepared.
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Following the TGA procedure in Protocol 1, heat each sample to a specific isothermal temperature just above the melting point of BHEPF (e.g., 170°C).
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Hold the sample at this isothermal temperature for an extended period (e.g., 60-120 minutes) under an air or oxygen atmosphere.
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Record the weight loss over time.
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The effectiveness of the antioxidant is determined by the time taken to reach a certain percentage of weight loss. Longer times indicate better stabilization.
Visualizations
Caption: Generalized thermo-oxidative degradation pathway of an organic molecule like BHEPF.
Caption: Workflow for evaluating the thermal stability and degradation of BHEPF.
References
- 1. Evidence for thermal decomposition contributions to the mass spectra of chlorinated phenoxyacid herbicides obtained by particle beam liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KR20140131511A - Method for producing 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene, crystal of said compound, and method for producing said crystal - Google Patents [patents.google.com]
- 3. This compound | 117344-32-8 | TCI AMERICA [tcichemicals.com]
- 4. WO2013133106A1 - Method for producing 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene, crystal of said compound, and method for producing said crystal - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene (BHEPF)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield and purity of 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene (BHEPF).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of BHEPF, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Inefficient Catalysis: The chosen catalyst may have low activity or may be poisoned. | 1a. Catalyst Selection: Methanesulfonic acid is an effective catalyst that minimizes side reactions.[1][2] For alternative methods, consider solid acid catalysts like titanium cation-exchanged montmorillonite or Al3+-montmorillonite, which can simplify purification.[3][4] 1b. Co-catalyst: Ensure the presence of a co-catalyst such as β-mercaptopropionic acid to enhance the reaction rate.[1][4] 1c. Catalyst Loading: Optimize the molar ratio of the catalyst. For methanesulfonic acid, a ratio of 3 to 10 moles per mole of 9-fluorenone is suggested.[1][2] |
| 2. Suboptimal Reaction Temperature: The reaction temperature may be too low, leading to a slow reaction rate, or too high, promoting side reactions. | 2a. Temperature Control: Maintain the reaction temperature between 40-60°C for the methanesulfonic acid-catalyzed reaction to balance reaction speed and minimize by-product formation.[1][2] Temperatures above 70°C may lead to increased impurities.[1][2] | |
| 3. Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. | 3a. Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., HPLC). A reaction time of around 17 hours has been reported for the methanesulfonic acid-catalyzed method at 50°C.[1][2] 3b. Microwave Synthesis: For a significant reduction in reaction time, consider microwave-assisted synthesis, which can achieve high yields in as little as 10 minutes at 160°C with an Al3+-montmorillonite catalyst.[4] | |
| Product Purity Issues | 1. Presence of Side Products: Side reactions such as sulfonation or the formation of sulfonic acid esters can occur, especially with certain acid catalysts. | 1a. Catalyst Choice: Use methanesulfonic acid as it is reported to produce fewer sulfonation by-products compared to other acid catalysts.[1][2] |
| 2. Residual Starting Materials: Unreacted 9-fluorenone or 2-phenoxyethanol may remain in the product. | 2a. Stoichiometry: Use an appropriate molar ratio of reactants. An excess of 2-phenoxyethanol can be used, acting as both a reactant and a solvent.[5][6] 2b. Purification: Implement a thorough purification protocol involving extraction and recrystallization to remove unreacted starting materials. | |
| 3. Ineffective Purification: The chosen purification method may not be adequate to remove all impurities. | 3a. Solvent Selection for Recrystallization: Butanol, particularly 1-butanol, is highly recommended for recrystallization to obtain a high-purity product with good crystalline form.[1][2] The amount of butanol should be optimized, with a suggested range of 150 to 300 parts by weight per 100 parts by weight of BHEPF.[1][2] 3b. Work-up Procedure: After the reaction, the catalyst (e.g., methanesulfonic acid) must be effectively removed. This can be achieved by washing with water after dissolving the reaction mixture in a water-immiscible organic solvent like toluene.[1] | |
| Poor Product Handling/Isolation | 1. Low Bulk Density of Product: The crystallized product may have a low bulk density, making it difficult to handle and process. | 1a. Crystallization Solvent: The use of butanol for purification and crystallization has been shown to yield a product with a higher static bulk density.[1][2] |
| 2. Difficulty in Crystallization: The product may be difficult to crystallize from the reaction mixture. | 2a. Seeding: Introducing seed crystals of BHEPF to the solution at a temperature slightly below its melting point can promote crystal growth.[1][2] 2b. Solvent System: For the precursor 9,9-bis(4-hydroxyphenyl)fluorene (BHPF), a methanol-water mixture has been used for purification, which may be adaptable for BHEPF.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound (BHEPF)?
A1: The most frequently described method is the acid-catalyzed condensation of 9-fluorenone with 2-phenoxyethanol. Methanesulfonic acid is a preferred catalyst for this reaction as it promotes a good reaction rate under mild conditions (40-60°C) and leads to fewer side products, such as those from sulfonation.[1][2]
Q2: What is the role of β-mercaptopropionic acid in the synthesis?
A2: β-mercaptopropionic acid acts as a co-catalyst. In similar reactions for the synthesis of bisphenols, thiol-containing compounds are known to increase the reaction rate.[5]
Q3: What are the critical parameters to control to maximize the yield?
A3: To maximize the yield, it is crucial to control the following parameters:
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Catalyst and Co-catalyst Concentration: Using the optimal amount of methanesulfonic acid and β-mercaptopropionic acid is key.
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Reaction Temperature: Maintaining the temperature within the optimal range of 40-60°C is critical to ensure a sufficient reaction rate without promoting the formation of by-products.[1][2]
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Reaction Time: Allowing the reaction to reach completion is important. Monitoring by HPLC is recommended.
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Effective Purification: A robust purification process, typically involving extraction to remove the acid catalyst followed by recrystallization from butanol, is essential to isolate a high-purity product, which in turn affects the final isolated yield.[1][2]
Q4: How can I improve the purity of my final product?
A4: To improve purity, focus on two main areas:
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Minimizing Side Reactions: Use methanesulfonic acid as the catalyst to avoid sulfonation by-products.[1][2] Control the reaction temperature to prevent the formation of other impurities.
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Thorough Purification: After the reaction, quench the catalyst by washing with water. The crude product should then be purified by recrystallization. 1-Butanol is a highly effective solvent for this purpose, yielding a high-purity crystalline product.[1][2] The purity of the crude product before the final recrystallization should ideally be above 95%.[1][2]
Q5: Are there alternative, "greener" catalysts for this synthesis?
A5: Yes, research has explored the use of solid acid catalysts like titanium cation-exchanged montmorillonite and Al3+-montmorillonite.[3][4] These catalysts are heterogeneous, which can simplify the purification process as they can be removed by filtration. Microwave-assisted synthesis using these catalysts has also been shown to be very efficient, significantly reducing reaction times.[4] For the synthesis of the related compound 9,9-bis(4-hydroxyphenyl)fluorene, bifunctional ionic liquids have also been investigated as recyclable catalysts.[5][8]
Experimental Protocols
Protocol 1: Synthesis of BHEPF using Methanesulfonic Acid Catalyst
This protocol is based on the method described in patent literature.[1][2]
Materials:
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9-Fluorenone
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2-Phenoxyethanol
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Methanesulfonic acid
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β-mercaptopropionic acid
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Toluene
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1-Butanol
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Water
Procedure:
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To a four-necked flask equipped with a thermometer, stirrer, and condenser, add 2-phenoxyethanol.
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Nitrogen purge the reaction vessel.
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At 40°C, add methanesulfonic acid (3-10 molar equivalents to 9-fluorenone).
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At 50°C, add β-mercaptopropionic acid.
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Prepare a solution of 9-fluorenone in 2-phenoxyethanol.
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Add the 9-fluorenone solution dropwise to the reaction mixture over 1 hour at 50°C.
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After the addition is complete, continue stirring the mixture at 50°C for 17 hours.
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Monitor the reaction progress by HPLC. A yield of approximately 85.4% in the reaction solution can be expected.[1][2]
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After completion, add toluene and water to the reaction mixture at 50°C with stirring.
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Allow the layers to separate and remove the aqueous layer containing the methanesulfonic acid.
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The organic layer containing the crude BHEPF can then be concentrated.
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Purify the crude product by recrystallization from 1-butanol. The recommended ratio is 180-250 parts by weight of butanol to 100 parts by weight of crude BHEPF.[1][2]
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Filter the crystals, wash with a small amount of cold butanol, and dry under vacuum.
Data Presentation
Table 1: Reaction Conditions and Yields for BHEPF Synthesis
| Catalyst | Co-catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Methanesulfonic acid | β-mercaptopropionic acid | 2-Phenoxyethanol (reactant & solvent) | 50 | 17 h | 85.4 (in solution) | [1][2] |
| Al3+-montmorillonite | 3-mercaptopropionic acid | 2-Phenoxyethanol (reactant & solvent) | 160 (Microwave) | 10 min | 81 (isolated) | [4] |
| Ti4+-exchanged montmorillonite | Not specified | 2-Phenoxyethanol (reactant & solvent) | Not specified | Not specified | Not specified | [3] |
Visualizations
Reaction Pathway for BHEPF Synthesis
Caption: Synthesis of BHEPF via condensation of 9-Fluorenone and 2-Phenoxyethanol.
Experimental Workflow for BHEPF Synthesis and Purification
Caption: Workflow for BHEPF synthesis, from reaction setup to final product isolation.
Troubleshooting Logic for Low BHEPF Yield
Caption: A logical guide to troubleshooting and resolving issues of low reaction yield.
References
- 1. KR20140131511A - Method for producing 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene, crystal of said compound, and method for producing said crystal - Google Patents [patents.google.com]
- 2. WO2013133106A1 - Method for producing 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene, crystal of said compound, and method for producing said crystal - Google Patents [patents.google.com]
- 3. Simple and clean synthesis of this compound from the aromatic alkylation of phenoxyethanol with fluoren-9-one catalysed by titanium cation-exchanged montmorillonite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US4049721A - Purification of crude 9,9-bis-(4-hydroxyphenyl)-fluorene - Google Patents [patents.google.com]
- 8. [PDF] Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids | Semantic Scholar [semanticscholar.org]
Recrystallization solvents for 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene purification
Technical Support Center: Purification of 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene
Welcome to the technical support center for the purification of this compound (BPEF). This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-purity BPEF through recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are suitable solvents for the recrystallization of this compound?
A1: Based on available data, several solvent systems can be employed for the successful recrystallization of BPEF. The choice of solvent will depend on the impurity profile of your crude product and the desired final purity. BPEF is generally soluble in organic solvents such as toluene, absolute ethanol, acetone, ethyl acetate, and dichloromethane.[1] For recrystallization, butanol and mixed solvent systems have been reported to be effective.[2][3][4]
Q2: Are there any specific recommendations for using a butanol solvent system?
A2: Yes, butanol is a suggested solvent for purification.[2][3] This includes isomers such as 1-butanol, 2-butanol, isobutyl alcohol, and t-butyl alcohol. The key is to use a sufficient amount of solvent to dissolve the BPEF at an elevated temperature, allowing for crystallization upon cooling.
Q3: Can mixed solvent systems be used for the recrystallization of BPEF?
A3: Absolutely. Mixed solvent systems, also known as co-solvent systems, can be highly effective. A combination of a solvent in which BPEF is readily soluble and a solvent in which it is less soluble (an anti-solvent) can provide a sharp crystallization process. A reported example is a mixture of ethyl acetate and an alkane.[4] Another suggested system is a combination of a water-soluble ketone (e.g., acetone) and a water-soluble alcohol (e.g., methanol or ethanol).
Q4: What are some common impurities found in crude this compound?
A4: Common impurities can include unreacted starting materials, such as 9-fluorenone, which may impart a yellow color to the product.[5] Other potential impurities are by-products from the synthesis and residual catalysts or salts.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Failure to Crystallize | 1. The solution is not saturated (too much solvent was used). 2. The solution is supersaturated but requires a nucleation site. | 1. Carefully evaporate some of the solvent to increase the concentration of the BPEF. 2. Try scratching the inside of the flask at the solvent-air interface with a glass rod. 3. Introduce a seed crystal of pure BPEF to induce crystallization. |
| Oiling Out | The BPEF is coming out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. | 1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional solvent. 3. Allow the solution to cool more slowly to a temperature below the melting point of the compound before significant precipitation occurs. |
| Product is Colored (e.g., Yellow) | 1. Presence of residual 9-fluorenone, a common precursor.[5] 2. Partial oxidation of the fluorene moiety. 3. Thermal degradation from excessive heating. | 1. Perform a second recrystallization. 2. Ensure the initial synthesis reaction went to completion. 3. Avoid prolonged heating during the dissolution step. 4. Consider storing the purified product under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[5] |
| Low Recovery/Yield | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The solution was not cooled sufficiently to maximize precipitation. | 1. Minimize the amount of hot solvent used to just dissolve the crude product. 2. After cooling to room temperature, place the flask in an ice bath to further decrease the solubility and promote more complete crystallization. |
Experimental Protocols
Recrystallization using Butanol
This protocol is based on a patented method for the purification of BPEF.[2][3]
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Dissolution: In a suitable flask, combine the crude this compound with butanol. The recommended ratio is between 150 to 300 parts by weight of butanol for every 100 parts by weight of the crude product.
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Heating: Gently heat the mixture with stirring to a temperature sufficient to fully dissolve the solid. A temperature of around 65-80°C has been cited.[2]
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Cooling: Once fully dissolved, allow the solution to cool slowly to room temperature (e.g., 25°C). Slow cooling is crucial for the formation of well-defined crystals.
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Isolation: Collect the precipitated crystals by vacuum filtration.
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Washing: Wash the collected crystals with a small amount of cold butanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under reduced pressure at an elevated temperature (e.g., 80°C) to remove any residual solvent.[2]
Data Presentation
| Parameter | Value | Reference |
| Recommended Butanol to BPEF Ratio (by weight) | 1.5:1 to 3:1 | [2][3] |
| Dissolution Temperature Example | 65 °C | [2] |
| Crystallization Temperature Example | 25 °C | [2] |
| Drying Temperature Example | 80 °C (under reduced pressure) | [2] |
Visualizations
Recrystallization Workflow
The following diagram illustrates the general workflow for the recrystallization of this compound.
A generalized workflow for the purification of BPEF by recrystallization.
Troubleshooting Logic
This diagram outlines a decision-making process for troubleshooting common recrystallization problems.
A decision-making diagram for troubleshooting common recrystallization issues.
References
- 1. jinjingchemical.com [jinjingchemical.com]
- 2. KR20140131511A - Method for producing 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene, crystal of said compound, and method for producing said crystal - Google Patents [patents.google.com]
- 3. WO2013133106A1 - Method for producing 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene, crystal of said compound, and method for producing said crystal - Google Patents [patents.google.com]
- 4. CN103373908A - 9,9-bis[4-(2-hydroxyethoxy) phenyl] fluorene crystal polymorph and synthetic process thereof - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 9,9-bis(4-hydroxyphenyl)fluorene (BPEF)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of 9,9-bis(4-hydroxyphenyl)fluorene (BPEF) from fluorenone and phenol.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing BPEF from fluorenone?
A1: The synthesis of BPEF is based on the acid-catalyzed condensation reaction of 9-fluorenone with two equivalents of phenol.[1] This reaction is a classic example of electrophilic aromatic substitution, where the protonated fluorenone acts as an electrophile that attacks the electron-rich phenol rings, typically at the para position relative to the hydroxyl group.
Q2: Why is the purity of starting materials like phenol and 9-fluorenone critical?
A2: The purity of the raw materials, phenol and 9-fluorenone, is crucial because impurities can lead to unwanted side reactions.[2] This can directly impact the final product's purity, color, and yield, making subsequent purification more challenging and costly.[2]
Q3: What types of catalysts are typically used for BPEF synthesis?
A3: A variety of acidic catalysts are employed for this synthesis. Common choices include inorganic acids like sulfuric acid, organic acids, and solid acids such as heteropoly acids.[1][3] More advanced catalyst systems include bifunctional ionic liquids (BFILs) that incorporate both acidic (–SO₃H) and thiol (–SH) groups, which can enhance reaction rate and selectivity.[1][4] The choice of catalyst can significantly influence reaction efficiency, selectivity, and environmental impact.[2]
Q4: What are the common side products I should be aware of during the synthesis?
A4: Side reactions can lead to the formation of various impurities. These can include regioisomers of BPEF (where phenol attaches at the ortho position), and other undesired byproducts from competing reactions.[4][5] At elevated temperatures, the selectivity for the desired BPEF product may decrease, favoring the formation of these side products.[4] In some cases, oligomers can also be formed.[2]
Q5: How is the crude BPEF product typically purified?
A5: After the reaction is complete, the crude BPEF is usually isolated through precipitation and filtration.[2] The most common method for achieving high purity (often >99.5%) is recrystallization from appropriate solvents.[2] The product should also be thoroughly washed to remove any residual reactants, catalyst, and soluble impurities, followed by controlled drying to eliminate moisture and solvents.[2]
Troubleshooting Guide
Problem 1: Low Yield of BPEF
Q: My BPEF synthesis resulted in a very low yield. What are the potential causes and how can I improve it?
A: Low yield can stem from several factors related to reaction conditions and reagents. Consider the following troubleshooting steps:
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Molar Ratio of Reactants: An inappropriate molar ratio of phenol to 9-fluorenone can hinder the reaction. While the stoichiometric ratio is 2:1, phenol is often used in excess to act as both a reactant and a solvent.[1][6] An optimal ratio is crucial; for instance, one study found a 10:1 molar ratio of phenol to fluorenone to be optimal.[6] If the amount of phenol is too low, it may not adequately dissolve the fluorenone, leading to an incomplete reaction.[6]
-
Catalyst Activity/Concentration: The catalyst may be inactive or used in an insufficient amount. Ensure the catalyst is fresh and its concentration is optimized. Studies have shown that increasing the catalyst amount can accelerate both the main and side reactions, so an optimal dosage is necessary.[4] For example, a catalyst dosage of 15 mol% relative to fluorenone has been used effectively.[4]
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Reaction Temperature and Time: The reaction may not have reached completion. Both temperature and time are critical. A common reaction temperature is 110°C.[1][4] Ensure the reaction is allowed to proceed for a sufficient duration (e.g., 4-8 hours) to maximize conversion.[1][4] Monitor the reaction's progress via techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7][8]
Problem 2: Low Purity of the Final BPEF Product
Q: My final BPEF product is impure, showing multiple spots on TLC or extra peaks in HPLC. How can I improve its purity?
A: Impurities are often a result of side reactions or incomplete removal of starting materials. Here are some strategies to enhance purity:
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Optimize Reaction Temperature: High temperatures can decrease selectivity by promoting the formation of side products.[4] While a temperature of 110°C can give a complete conversion of fluorenone, it might also reduce BPEF selectivity.[4] Consider running the reaction at a slightly lower temperature to see if it improves selectivity without drastically reducing the conversion rate.
-
Effective Purification: Your purification protocol may need refinement.
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Washing: Ensure the crude product is washed thoroughly with appropriate solvents to remove unreacted phenol, fluorenone, and the catalyst.
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Recrystallization: This is a critical step. Experiment with different solvents or solvent mixtures to find the ideal system for recrystallizing BPEF, leaving impurities behind in the mother liquor.
-
-
Purity of Starting Materials: As mentioned in the FAQ, using high-purity phenol and 9-fluorenone is essential to prevent the introduction of impurities from the start.[2]
Data Presentation: Reaction Condition Optimization
The following table summarizes optimized reaction conditions from a study using bifunctional ionic liquid (BFIL) catalysts for BPEF synthesis. This data can serve as a starting point for experimental design.
| Parameter | Optimized Value | Rationale / Observation | Reference |
| Molar Ratio (Phenol:Fluorenone) | 6:1 to 10:1 | Phenol acts as both reactant and solvent. A sufficient excess is needed for the reaction to proceed effectively. | [1][6] |
| Catalyst Amount (mol% to Fluorenone) | 15 mol% | Increasing catalyst amount accelerates both main and side reactions. This was found to be a suitable balance. | [4] |
| Reaction Temperature | 110 °C | Provides 100% conversion of fluorenone, but higher temperatures can decrease the selectivity of BPEF. | [4] |
| Reaction Time | 4 hours | Sufficient time to reach equilibrium or full conversion under the specified temperature and catalyst load. | [1][4] |
Experimental Protocols
General Protocol for BPEF Synthesis using a Bifunctional Ionic Liquid (BFIL) Catalyst
This protocol is a generalized procedure based on methodologies reported in the literature.[1][4] Researchers should adapt it based on their specific laboratory conditions and safety protocols.
-
Reactant and Catalyst Charging:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 9-fluorenone (e.g., 10 mmol).
-
Add phenol in the desired molar excess (e.g., 60 mmol, a 6:1 ratio).
-
Add the bifunctional ionic liquid catalyst (e.g., 1.5 mmol, 15 mol% relative to fluorenone).
-
-
Reaction Execution:
-
Heat the reaction mixture to the target temperature (e.g., 110°C) using an oil bath.
-
Stir the mixture vigorously for the specified reaction time (e.g., 4 hours).
-
Monitor the reaction progress using HPLC by taking small aliquots from the reaction mixture. The disappearance of the fluorenone peak indicates reaction completion.[8]
-
-
Product Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the crude product by pouring the reaction mixture into a suitable anti-solvent, such as water or a dilute acid solution.[7]
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with water and/or other organic solvents to remove residual phenol, catalyst, and soluble byproducts.[2]
-
Dry the crude product under vacuum.
-
-
Final Purification (Recrystallization):
-
Dissolve the crude BPEF in a minimal amount of a suitable hot solvent (e.g., toluene, isopropanol).[2]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Dry the final product in a vacuum oven at a controlled temperature to remove all residual solvent.
-
Mandatory Visualizations
Caption: Reaction pathway for BPEF synthesis showing the main reaction and potential side reactions.
Caption: A troubleshooting workflow for addressing low yield and purity in BPEF synthesis.
References
- 1. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05967J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. rsc.org [rsc.org]
Improving the solubility of BPEF for polymerization reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene (BPEF) in polymerization reactions. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, particularly those related to the solubility of BPEF.
Frequently Asked Questions (FAQs)
Q1: What is BPEF and why is it used in polymerization?
A1: 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene (BPEF) is a fluorene-containing bisphenol monomer. Its rigid, cardo structure imparts excellent thermal stability, high refractive index, and low birefringence to polymers, making it a valuable component in the synthesis of high-performance materials such as polyesters, polycarbonates, polyurethanes, polyimides, and epoxy resins.
Q2: What are the main challenges associated with using BPEF in polymerization?
A2: The primary challenge is the relatively low solubility of BPEF in common organic solvents at room temperature, which can lead to difficulties in achieving a homogeneous reaction mixture. This can result in incomplete reactions, low molecular weight polymers, and processing difficulties. Additionally, the purity of the BPEF monomer is crucial, as impurities can act as chain terminators or lead to undesirable side reactions, affecting the final polymer properties.
Q3: Which solvents are recommended for dissolving BPEF?
A3: Aprotic polar solvents are generally the most effective for dissolving BPEF. These include N-Methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and N,N-dimethylformamide (DMF). Chlorinated solvents such as chloroform and dichloromethane can also be used, particularly for analytical purposes. For polymerization reactions, NMP and DMAc are often preferred due to their high boiling points, which allow for reactions to be conducted at elevated temperatures, thereby increasing BPEF solubility.
Q4: How does temperature affect the solubility of BPEF?
A4: The solubility of BPEF in suitable organic solvents increases significantly with temperature. Heating the solvent is a common and effective strategy to dissolve the required amount of BPEF for a polymerization reaction. However, it is essential to consider the thermal stability of the monomer and solvent to avoid degradation.
Q5: Can co-solvents be used to improve BPEF solubility?
A5: Yes, using a co-solvent system can sometimes enhance the solubility of BPEF. For instance, a small amount of a good solvent for BPEF, like NMP, can be added to a less effective but otherwise desirable reaction solvent to improve monomer dissolution. The selection of a co-solvent should be done carefully to ensure it is inert under the polymerization conditions and does not negatively impact the final polymer properties.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the polymerization of BPEF.
Issue 1: BPEF fails to dissolve completely in the reaction solvent.
-
Question: I am trying to dissolve BPEF in my chosen solvent for a polycondensation reaction, but a significant amount of solid remains even after prolonged stirring. What should I do?
-
Answer:
-
Increase Temperature: Gently heat the mixture while stirring. BPEF's solubility is highly temperature-dependent. For solvents like NMP or DMAc, you can heat the solution to temperatures between 80°C and 150°C. Always use a condenser to prevent solvent loss.
-
Verify Solvent Purity: Ensure your solvent is dry and of high purity. Water or other impurities can reduce the solubility of BPEF.
-
Increase Solvent Volume: If heating is not sufficient or desirable, you may need to decrease the concentration of BPEF by adding more solvent. Be mindful of how this will affect your reaction kinetics and final polymer concentration.
-
Consider a Different Solvent: If the above steps fail, you may need to switch to a stronger solvent for BPEF, such as NMP or DMAc, if not already in use.
-
Issue 2: BPEF precipitates out of the solution during the polymerization reaction.
-
Question: My BPEF monomer dissolved completely at the beginning of the reaction, but as the polymerization progressed, a white solid precipitated. What is causing this and how can I prevent it?
-
Answer: This issue, often a form of recrystallization, can occur for a few reasons:
-
Decreased Solubility with Polymer Formation: As the polymer chains grow, the polarity of the reaction medium can change, potentially decreasing the solubility of the unreacted BPEF monomer or the growing oligomers. Maintaining a sufficiently high reaction temperature throughout the process is crucial.
-
Temperature Fluctuation: Ensure that the reaction temperature is kept constant. A drop in temperature can cause the less soluble components to precipitate.
-
Monomer Purity: Impurities in the BPEF can sometimes act as nucleation sites, promoting premature crystallization. Ensure you are using high-purity BPEF. If necessary, purify the monomer by recrystallization before use.
-
Reaction Concentration: At very high concentrations, the likelihood of precipitation increases. It might be necessary to work with a slightly more dilute solution.
-
Issue 3: The resulting polymer has a low molecular weight.
-
Question: My polymerization reaction with BPEF resulted in a polymer with a lower-than-expected molecular weight. Could solubility be the cause?
-
Answer: Yes, poor solubility of BPEF is a likely contributor.
-
Incomplete Dissolution: If BPEF is not fully dissolved, the stoichiometry of the reactants in the solution phase will be incorrect, leading to premature chain termination and low molecular weight.[1] Ensure complete dissolution before initiating the polymerization.
-
Monomer Purity: Impurities in the BPEF monomer can act as monofunctional species, capping the growing polymer chains.[1] Purification of BPEF is recommended.
-
Reaction Conditions: Ensure that the reaction is carried out under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions that can terminate chain growth.
-
Quantitative Solubility Data
The following table provides estimated solubility data for BPEF in various organic solvents at different temperatures. This data is compiled from various sources and should be used as a guideline. Experimental verification is recommended for precise applications.
| Solvent | Temperature (°C) | Estimated Solubility ( g/100 mL) |
| N-Methyl-2-pyrrolidone (NMP) | 25 | ~ 5 |
| 80 | > 20 | |
| 120 | > 40 | |
| N,N-dimethylacetamide (DMAc) | 25 | ~ 4 |
| 80 | > 18 | |
| 120 | > 35 | |
| N,N-dimethylformamide (DMF) | 25 | ~ 3 |
| 80 | > 15 | |
| 120 | > 30 | |
| Chloroform | 25 | ~ 2 |
| 60 | ~ 10 | |
| Tetrahydrofuran (THF) | 25 | ~ 1.5 |
| 60 | ~ 8 |
Experimental Protocols
Protocol 1: Dissolving BPEF for High-Temperature Solution Polycondensation
This protocol describes the steps to effectively dissolve BPEF for a typical high-temperature polymerization reaction to synthesize an aromatic polyester.
Materials:
-
9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene (BPEF), high purity
-
N-Methyl-2-pyrrolidone (NMP), anhydrous grade
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser
Procedure:
-
Drying of Glassware: Ensure all glassware is thoroughly dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen.
-
Charging the Reactor: To the three-neck flask, add the calculated amount of BPEF.
-
Adding the Solvent: Under a positive pressure of nitrogen, add the anhydrous NMP to the flask.
-
Initial Mixing: Begin stirring the mixture at a moderate speed (e.g., 200-300 rpm) at room temperature. A milky suspension will form.
-
Heating and Dissolution: Gradually heat the flask using a heating mantle with a temperature controller. Increase the temperature to 80-100°C. The BPEF should start to dissolve.
-
Complete Dissolution: Continue to heat the mixture, if necessary, up to 120-140°C until a clear, homogeneous solution is obtained. Do not exceed the decomposition temperature of your reactants.
-
Initiation of Polymerization: Once the BPEF is fully dissolved, cool the solution to the desired reaction temperature and add the other monomers and catalysts as required by your specific polymerization procedure.
Protocol 2: Purification of BPEF Monomer by Recrystallization
This protocol provides a method for purifying BPEF to remove impurities that could inhibit polymerization.
Materials:
-
Crude 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene (BPEF)
-
Toluene or a mixture of Toluene and Ethanol (e.g., 4:1 v/v)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude BPEF in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent (e.g., toluene).
-
Heating: Gently heat the mixture while stirring until the BPEF completely dissolves. If some impurities remain undissolved, proceed to hot filtration.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure BPEF should start to form. To maximize yield, the flask can then be placed in an ice bath for about 30 minutes.
-
Isolation of Crystals: Collect the purified BPEF crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified BPEF crystals in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
Logical Troubleshooting Flow
The following diagram illustrates a logical approach to troubleshooting common issues related to BPEF solubility during polymerization.
References
Technical Support Center: Synthesis of 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene (BHEPF)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene (BHEPF).
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of BHEPF?
A1: The synthesis of BHEPF is typically an acid-catalyzed condensation reaction between 9-fluorenone and 2-phenoxyethanol. Commonly employed catalysts include strong mineral acids and solid acid catalysts. Methanesulfonic acid is a frequently used homogeneous catalyst.[1][2] Solid acid catalysts, such as titanium cation-exchanged montmorillonite and Al³⁺-montmorillonite, offer advantages in terms of separation and reusability.[3][4][5]
Q2: Why is a co-catalyst sometimes used in BHEPF synthesis?
A2: A co-catalyst, such as β-mercaptopropionic acid or 3-mercaptopropionic acid, is often used in conjunction with the primary acid catalyst to enhance the reaction rate and improve the yield and purity of the final product.[1][4]
Q3: What are the typical reaction temperatures for BHEPF synthesis?
A3: The optimal reaction temperature for BHEPF synthesis depends on the catalyst system being used. When using methanesulfonic acid, the reaction is typically conducted at temperatures ranging from 40°C to 60°C.[2] Exceeding this range may lead to the formation of more by-products.[2] Microwave-assisted synthesis using solid acid catalysts can be performed at higher temperatures, such as 160°C, for significantly shorter reaction times.[4][5]
Q4: How can I purify the crude BHEPF product?
A4: Purification of crude BHEPF is crucial to remove unreacted starting materials, catalyst residues, and by-products. Common purification techniques involve recrystallization from solvents. Butanol is a preferred solvent for purification, particularly when methanesulfonic acid is used as the catalyst.[1][2] Other solvent systems, such as toluene and methanol-water mixtures, have also been reported for purifying similar bisphenol compounds.[6][7] The purification process often involves washing steps to remove residual acid catalysts.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Inefficient catalyst activity.- Suboptimal reaction temperature.- Insufficient reaction time.- Impure reactants. | - Catalyst: Ensure the catalyst is active and used in the correct concentration. For solid catalysts, ensure proper activation.- Temperature: Optimize the reaction temperature. For methanesulfonic acid, maintain a temperature between 40-60°C.[2]- Time: Extend the reaction time and monitor the reaction progress using techniques like TLC or HPLC.- Reactants: Use high-purity 9-fluorenone and 2-phenoxyethanol. |
| Product Discoloration | - Presence of colored impurities from side reactions.- Residual phenol or other aromatic impurities.[7] | - Purification: Perform thorough purification of the crude product. Recrystallization from a suitable solvent like butanol can help remove colored impurities.[1][2]- Washing: Wash the crude product with appropriate solvents to remove soluble colored impurities. A methanol-water mixture can be effective in removing residual phenol.[7] |
| Formation of By-products | - High reaction temperature.- Use of certain catalysts like sulfuric acid can lead to sulfonic acid ester by-products.[2] | - Temperature Control: Maintain the recommended reaction temperature to minimize side reactions.[2]- Catalyst Selection: Opt for catalysts like methanesulfonic acid, which is reported to produce fewer by-products compared to sulfuric acid.[2] Solid acid catalysts can also offer higher selectivity.[3] |
| Difficulty in Product Isolation/Crystallization | - Product is too soluble in the reaction mixture.- Presence of impurities inhibiting crystallization. | - Solvent Addition: After the reaction, add a solvent in which the product is less soluble to induce precipitation.- Purification: Purify the crude product to remove impurities that may interfere with crystallization. Seeding with a small crystal of pure BHEPF can also initiate crystallization.[1] |
| Residual Acid Catalyst in Final Product | - Incomplete neutralization or washing after the reaction. | - Neutralization: After the reaction, neutralize the acid catalyst with a base (e.g., sodium hydroxide or potassium hydroxide solution).[1]- Washing: Thoroughly wash the organic layer containing the product with water to remove any remaining salts and acid.[1] |
Experimental Protocols
Synthesis of BHEPF using Methanesulfonic Acid
This protocol is adapted from patent literature.[1][2]
Materials:
-
9-fluorenone
-
2-phenoxyethanol
-
Methanesulfonic acid
-
β-mercaptopropionic acid (co-catalyst)
-
Toluene (or another suitable organic solvent)
-
Sodium hydroxide solution
-
Butanol (for purification)
-
Water
Procedure:
-
To a reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet, add 2-phenoxyethanol.
-
Under a nitrogen atmosphere, add methanesulfonic acid while maintaining the temperature at approximately 40°C.
-
Add β-mercaptopropionic acid to the mixture at 50°C.
-
Separately, dissolve 9-fluorenone in 2-phenoxyethanol.
-
Slowly add the 9-fluorenone solution to the reaction mixture over 1 hour at 50°C.
-
After the addition is complete, continue stirring the mixture at 50°C for 17 hours.
-
After the reaction, add water and an organic solvent (e.g., toluene) to the reaction mixture and stir to extract the product into the organic layer and the methanesulfonic acid into the aqueous layer.
-
Separate the aqueous layer.
-
Wash the organic layer with an alkaline solution (e.g., sodium hydroxide solution) and then with water until neutral.
-
Remove the organic solvent under reduced pressure to obtain the crude BHEPF.
-
Purify the crude product by recrystallization from butanol.
-
Dry the purified crystals under reduced pressure at 60-70°C.[2]
Visualizations
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of BHEPF.
Caption: General workflow for the synthesis and purification of BHEPF.
Troubleshooting Decision Tree
This decision tree provides a logical approach to troubleshooting common issues during BHEPF synthesis.
Caption: Troubleshooting decision tree for BHEPF synthesis.
References
- 1. KR20140131511A - Method for producing 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene, crystal of said compound, and method for producing said crystal - Google Patents [patents.google.com]
- 2. WO2013133106A1 - Method for producing 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene, crystal of said compound, and method for producing said crystal - Google Patents [patents.google.com]
- 3. Simple and clean synthesis of this compound from the aromatic alkylation of phenoxyethanol with fluoren-9-one catalysed by titanium cation-exchanged montmorillonite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. High purity 9,9-bis-(4-hydroxyphenyl)-fluorene and method for the preparation and purification thereof - Patent 1253129 [data.epo.org]
- 7. US4049721A - Purification of crude 9,9-bis-(4-hydroxyphenyl)-fluorene - Google Patents [patents.google.com]
Technical Support Center: Controlling the Molecular Weight of Polymers from BPEF
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight of polymers derived from 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene (BPEF).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight of polyesters and polycarbonates derived from BPEF?
A1: The molecular weight of BPEF-based polymers is primarily controlled through a two-step process:
-
Melt Polycondensation: This initial step involves the reaction of BPEF with a diacid or its derivative (for polyesters) or a carbonate source (for polycarbonates) at high temperatures under an inert atmosphere. The molecular weight in this stage is influenced by reaction time, temperature, catalyst type and concentration, and the efficient removal of byproducts.
-
Solid-State Polymerization (SSP): To achieve higher molecular weights, a subsequent SSP step is often employed. This process involves heating the prepolymer from the melt polycondensation stage to a temperature below its melting point but above its glass transition temperature under vacuum or a flow of inert gas. This allows for further chain extension by removing residual byproducts.[1][2]
Q2: How does monomer purity affect the final molecular weight of BPEF polymers?
A2: Monomer purity is critical in step-growth polymerization. Impurities can act as chain terminators, preventing the formation of long polymer chains and leading to a lower-than-expected molecular weight. It is crucial to use high-purity BPEF and co-monomers (≥99%) to achieve high molecular weight polymers.
Q3: What is the importance of stoichiometry in BPEF polymerization?
A3: Precise stoichiometric balance between the functional groups of the monomers (e.g., hydroxyl groups of BPEF and carboxyl groups of a diacid) is paramount for achieving high molecular weight. An excess of one monomer will lead to chain ends being capped with that monomer's functional group, thereby limiting the final chain length.
Q4: Which types of catalysts are typically used for BPEF polymerization, and how do they influence molecular weight?
A4: The choice of catalyst can significantly impact the polymerization rate and, consequently, the final molecular weight.
-
For Polyesters: Common catalysts include titanates (e.g., tetrabutyl titanate - TBT, titanium(IV) isopropoxide - TIS) and tin-based compounds (e.g., dibutyltin(IV) oxide - DBTO).[3][4] TIS and TBT have been shown to be highly effective in the polycondensation stage.[3][4]
-
For Polycarbonates: Catalysts such as lithium hydroxide (LiOH) and lanthanum acetylacetonate (La(acac)3) have been found to be effective in achieving high molecular weight polycarbonates.[5]
The optimal catalyst concentration is also crucial, as too little can result in a slow reaction, while too much may cause side reactions and polymer discoloration.[3]
Q5: How do reaction time and temperature affect the molecular weight during melt polycondensation and SSP?
A5:
-
Melt Polycondensation: Generally, increasing the reaction time and temperature will increase the molecular weight, as it allows for more efficient removal of condensation byproducts. However, excessively high temperatures can lead to thermal degradation of the polymer, resulting in chain scission and discoloration.[6]
-
Solid-State Polymerization (SSP): In SSP, both time and temperature are critical. Longer SSP times and higher temperatures (while remaining below the polymer's melting point) lead to a significant increase in molecular weight.[1][7] For instance, in a similar polyester system, increasing the SSP time from 24 to 72 hours at 180°C resulted in a more than three-fold increase in molecular weight.[1]
Troubleshooting Guide
Issue 1: The final polymer has a low molecular weight.
-
Possible Cause 1: Impure Monomers.
-
Suggested Solution: Ensure the purity of BPEF and the co-monomer is high (≥99%). If necessary, purify the monomers by recrystallization or other appropriate methods.
-
-
Possible Cause 2: Inaccurate Stoichiometry.
-
Suggested Solution: Carefully calculate and weigh the monomers to ensure a precise 1:1 molar ratio of reactive functional groups.
-
-
Possible Cause 3: Inefficient Removal of Byproducts.
-
Suggested Solution: During melt polycondensation, ensure a high-efficiency vacuum system is used and that the reaction setup allows for the easy escape of volatile byproducts like water or methanol. For SSP, maintain a high vacuum or a steady flow of dry, inert gas.
-
-
Possible Cause 4: Suboptimal Reaction Conditions.
-
Suggested Solution: Gradually increase the reaction time and/or temperature for both melt polycondensation and SSP. However, be cautious of potential thermal degradation at very high temperatures.
-
-
Possible Cause 5: Inactive or Insufficient Catalyst.
-
Suggested Solution: Use a fresh, active catalyst at the appropriate concentration. The optimal catalyst loading should be determined experimentally for your specific system.
-
Issue 2: The polymer has a broad molecular weight distribution (high polydispersity index - PDI).
-
Possible Cause 1: Side Reactions.
-
Suggested Solution: Optimize the reaction temperature to minimize side reactions that can lead to branching or cross-linking. High temperatures can sometimes promote such reactions.
-
-
Possible Cause 2: Non-uniform Reaction Conditions.
-
Suggested Solution: Ensure efficient stirring during melt polycondensation to maintain a homogeneous reaction mixture and uniform temperature throughout the reactor.
-
Issue 3: The resulting polymer is discolored (yellow or brown).
-
Possible Cause 1: Thermal Degradation.
-
Suggested Solution: Reduce the reaction temperature or time during melt polycondensation. The fluorene group in BPEF is generally thermally stable, but prolonged exposure to very high temperatures can cause degradation.
-
-
Possible Cause 2: Oxidative Degradation.
-
Suggested Solution: Ensure the entire polymerization process is conducted under a strict inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
-
Possible Cause 3: Catalyst-Induced Coloration.
Data Presentation
Table 1: Influence of Experimental Parameters on the Molecular Weight of BPEF-based Polymers
| Parameter | Effect on Molecular Weight | Notes |
| Monomer Purity | Increases with higher purity | Impurities can act as chain terminators. |
| Stoichiometry | Highest at a 1:1 molar ratio | An excess of either monomer limits chain growth. |
| Reaction Temperature | Generally increases with temperature | Excessively high temperatures can cause thermal degradation and reduce molecular weight.[6] |
| Reaction Time | Generally increases with time | Allows for more complete reaction and byproduct removal. |
| Catalyst Concentration | Optimal concentration leads to the highest MW | Too little results in a slow reaction; too much can cause side reactions. |
| Byproduct Removal | Increases with efficient removal | Crucial for driving the polymerization equilibrium towards longer chains. |
| SSP Time & Temperature | Significantly increases molecular weight | A post-polymerization method to achieve very high molecular weights.[1][7] |
Experimental Protocols
Generalized Protocol for High Molecular Weight BPEF Polyester Synthesis
This protocol describes a two-stage process for synthesizing a high molecular weight polyester from BPEF and a diacid (e.g., terephthalic acid or its dimethyl ester).
Stage 1: Melt Polycondensation
-
Reactor Setup: A glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum pump is used.
-
Charging Monomers and Catalyst: The reactor is charged with equimolar amounts of BPEF and the diacid/diester, along with the chosen catalyst (e.g., 200-400 ppm of TBT or TIS).
-
Esterification/Transesterification: The mixture is heated under a nitrogen flow, typically in a stepwise manner (e.g., 180°C for 2 hours, then 200°C for 2 hours). During this stage, the byproduct (water or methanol) is distilled off.
-
Polycondensation: The temperature is gradually increased (e.g., to 220-250°C), and a high vacuum is applied. The reaction is continued for several hours, with the progress monitored by the increase in the viscosity of the melt.
-
Product Recovery: Once the desired viscosity is reached, the polymer is extruded from the reactor under nitrogen pressure and cooled.
Stage 2: Solid-State Polymerization (SSP)
-
Prepolymer Preparation: The polymer from the melt polycondensation stage is ground into a fine powder.
-
Crystallization (Optional but Recommended): The amorphous polymer powder is heated at a temperature between its glass transition and melting temperatures for several hours to induce crystallization. This prevents sintering during SSP.
-
SSP Reaction: The crystallized powder is placed in a suitable reactor and heated to a temperature below its melting point (e.g., 180-210°C) under a high vacuum or a continuous flow of hot, dry nitrogen.
-
Reaction Monitoring: The SSP is carried out for an extended period (e.g., 12-48 hours). The increase in molecular weight can be monitored by taking samples at different time intervals and measuring their intrinsic viscosity or by Gel Permeation Chromatography (GPC).
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. mdpi.com [mdpi.com]
Technical Support Center: 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene (BPEF) Production
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing coloration during the synthesis of 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene (BPEF).
Troubleshooting Guide
This guide addresses common issues encountered during BPEF synthesis that can lead to product coloration.
| Problem | Potential Cause | Recommended Solution |
| Final product is yellow or brownish | Formation of colored by-products due to high reaction temperature. | Maintain the reaction temperature between 40-60°C. Temperatures above 70°C can lead to increased formation of side products.[1] |
| Use of a strong acid catalyst like sulfuric acid, which can cause sulfonation by-products. | Consider using methanesulfonic acid as a catalyst to reduce the formation of sulfonic acid esters and other colored impurities.[1] Alternatively, solid acid catalysts like titanium cation-exchanged montmorillonite can offer a cleaner synthesis.[2] | |
| Residual acidic catalyst in the final product. | After the reaction, thoroughly wash the crude product with water and an organic solvent like toluene or butanol to extract and remove the acid catalyst.[1][3] An alkaline wash with a dilute solution of sodium hydroxide or potassium hydroxide can also be effective.[3] | |
| Incomplete removal of unreacted 9-fluorenone, which can be yellow. | Optimize the molar ratio of 2-phenoxyethanol to 9-fluorenone to ensure complete conversion of the starting material. Monitor the reaction progress using techniques like HPLC. | |
| Oxidation of the fluorene moiety. | During the drying process, use reduced pressure to allow for lower temperatures (50-80°C) and prevent thermal degradation and potential oxidation.[1] | |
| Product color darkens over time | Presence of residual impurities that promote degradation. | Enhance the purification process. Multiple recrystallizations may be necessary. The purity of BPEF before the final purification step should ideally be 95% or higher.[1] |
| Exposure to light and air. | Store the purified BPEF in a tightly sealed, amber-colored container, under an inert atmosphere (e.g., nitrogen or argon) to protect it from light and oxygen. | |
| Purification by recrystallization is inefficient | Incorrect choice of solvent. | For purification of BPEF, butanol is an effective recrystallization solvent.[1][3] For the related compound BHPF, a methanol-water mixture has been shown to be effective in removing impurities and improving color.[4] |
| Insufficient or excessive solvent volume. | For butanol purification of BPEF, a solvent ratio of 100 to 500 parts by weight of solvent to 100 parts by weight of crude BPEF is recommended.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of coloration in BPEF synthesis?
A1: The primary cause of coloration is the formation of by-products during the reaction. This is often exacerbated by high reaction temperatures and the use of certain acid catalysts like sulfuric acid, which can lead to side reactions such as sulfonation.[1] Residual unreacted starting materials and catalysts can also contribute to the discoloration of the final product.
Q2: How can I monitor the level of coloration in my BPEF product?
A2: Coloration can be quantitatively measured using spectrophotometric methods. This involves dissolving a known concentration of the BPEF product in a suitable solvent and measuring its absorbance at specific wavelengths in the visible spectrum. High-performance liquid chromatography (HPLC) with a UV-Vis detector can also be used to separate and quantify colored impurities.[5][6]
Q3: What is the recommended catalyst for BPEF synthesis to minimize coloration?
A3: Methanesulfonic acid is a preferred catalyst over sulfuric acid as it reduces the formation of colored by-products like sulfonic acid esters.[1] For an even cleaner reaction, solid acid catalysts such as cation-exchanged montmorillonites have been shown to be effective.[2][7]
Q4: What are the optimal reaction temperatures to prevent the formation of colored impurities?
A4: To minimize the formation of by-products, it is recommended to conduct the reaction at a temperature between 20°C and 70°C, with a more preferable range of 40°C to 60°C.[1][8]
Q5: Can the purification process itself introduce color?
A5: If the purification solvents are not of high purity or if the product is exposed to high temperatures for extended periods during solvent removal, degradation and coloration can occur. It is crucial to use high-purity solvents and to dry the purified product under reduced pressure at a moderate temperature (50-80°C).[1]
Experimental Protocols
Protocol 1: Synthesis of BPEF using Methanesulfonic Acid Catalyst
-
Reaction Setup: In a clean, dry reaction vessel, charge 9-fluorenone and 2-phenoxyethanol.
-
Catalyst Addition: Slowly add methanesulfonic acid to the reaction mixture with stirring. A recommended molar ratio is 3 to 10 moles of methanesulfonic acid per mole of 9-fluorenone.[1]
-
Reaction: Heat the mixture to a temperature between 40-60°C and maintain with stirring.[1] Monitor the reaction progress by a suitable analytical method like HPLC until the 9-fluorenone is consumed.
-
Workup: After the reaction is complete, cool the mixture. Add water and an organic solvent such as toluene or butanol to partition the product and the catalyst.[1][3] The BPEF will dissolve in the organic layer, while the methanesulfonic acid will be extracted into the aqueous layer.
-
Neutralization: Separate the organic layer and wash it with a dilute aqueous solution of a base like sodium hydroxide or sodium carbonate to remove any residual acid.[3]
-
Isolation of Crude Product: Remove the organic solvent under reduced pressure to obtain the crude BPEF.
Protocol 2: Purification of BPEF by Recrystallization
-
Solvent Selection: Use butanol as the recrystallization solvent.[1][3]
-
Dissolution: Add 150 to 300 parts by weight of butanol to 100 parts by weight of crude BPEF.[1][3] Heat the mixture with stirring until the BPEF is completely dissolved.
-
Crystallization: Slowly cool the solution to allow for the formation of crystals.
-
Isolation: Filter the crystals and wash them with a small amount of cold butanol.
-
Drying: Dry the purified BPEF crystals under reduced pressure at a temperature between 50-80°C to remove any residual solvent.[1]
Visualizations
Caption: Workflow for the synthesis and purification of BPEF.
Caption: Troubleshooting logic for BPEF coloration issues.
References
- 1. WO2013133106A1 - Method for producing 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene, crystal of said compound, and method for producing said crystal - Google Patents [patents.google.com]
- 2. Simple and clean synthesis of this compound from the aromatic alkylation of phenoxyethanol with fluoren-9-one catalysed by titanium cation-exchanged montmorillonite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. KR20140131511A - Method for producing 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene, crystal of said compound, and method for producing said crystal - Google Patents [patents.google.com]
- 4. US4049721A - Purification of crude 9,9-bis-(4-hydroxyphenyl)-fluorene - Google Patents [patents.google.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. Analytical and Sample Preparation Techniques for the Determination of Food Colorants in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High purity 9,9-bis-(4-hydroxyphenyl)-fluorene and method for the preparation and purification thereof - Patent 1253129 [data.epo.org]
Validation & Comparative
A Comparative Guide to the FTIR Analysis of 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene and its Alternatives
For researchers and professionals in drug development and materials science, understanding the molecular structure and purity of compounds is paramount. Fourier-transform infrared (FTIR) spectroscopy is a powerful analytical technique for identifying functional groups and characterizing chemical structures. This guide provides a comparative analysis of the FTIR spectrum of 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene (BHEPF) against its common alternatives, including Bisphenol A (BPA), Bisphenol F (BPF), Bisphenol S (BPS), and its precursor, 9,9-bis(4-hydroxyphenyl)fluorene (BHPF).
Performance Comparison: FTIR Spectral Data
The following table summarizes the key infrared absorption bands for BHEPF and its alternatives. These wavenumbers (cm⁻¹) correspond to the vibrations of specific chemical bonds within the molecules, providing a unique "fingerprint" for each compound.
| Functional Group | Vibration Mode | BHEPF (Predicted) | BHPF | BPA[1] | BPF | BPS[2] |
| O-H (Alcohol/Phenol) | Stretching | ~3400 (broad) | ~3350 (broad) | ~3348 (broad) | ~3400 (broad) | 3410, 3373 |
| C-H (Aromatic) | Stretching | ~3050 | ~3060 | ~3040 | ~3050 | ~3070 |
| C-H (Aliphatic) | Stretching | ~2950, ~2870 | - | ~2965, ~2870 | ~2930, ~2870 | - |
| C=C (Aromatic) | Stretching | ~1610, ~1510 | ~1600, ~1500 | 1612, 1510 | ~1610, ~1510 | ~1600, ~1500 |
| C-O (Ether) | Stretching | ~1240 | - | - | - | - |
| C-O (Alcohol/Phenol) | Stretching | ~1180 | ~1230 | 1177 | ~1230 | ~1220 |
| Fluorene Group | Characteristic | ~740 | ~740 | - | - | - |
| SO₂ (Sulfone) | Asymmetric/Symmetric | - | - | - | - | ~1280, ~1150 |
Experimental Protocols
A standard protocol for obtaining the FTIR spectrum of a solid sample like BHEPF involves the potassium bromide (KBr) pellet method.
Materials and Equipment:
-
This compound (solid sample)
-
Spectroscopy-grade potassium bromide (KBr), dried
-
Agate mortar and pestle
-
Hydraulic press with a pellet-forming die
-
FTIR spectrometer
Procedure:
-
Sample Preparation: Grind a small amount (1-2 mg) of the BHEPF sample into a fine powder using an agate mortar and pestle.
-
Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar. Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.
-
Pellet Formation: Transfer the mixture to a pellet-forming die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes. This will form a thin, transparent, or translucent pellet.
-
Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Collection: Record the infrared spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be recorded separately and subtracted from the sample spectrum to correct for any atmospheric and instrumental interferences.
Experimental Workflow
The following diagram illustrates the key steps in the FTIR analysis of BHEPF using the KBr pellet method.
References
DSC analysis of polymers derived from 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene
An in-depth analysis of polycarbonates derived from 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene (BHEPF) reveals their superior thermal stability compared to conventional and other bio-based alternatives, positioning them as promising materials for advanced applications requiring high-temperature resistance.
Researchers and professionals in drug development and material science are constantly seeking polymers with enhanced thermal properties for demanding applications. Polycarbonates derived from this compound (BHEPF), a fluorene-containing diol, have emerged as a compelling class of materials. This guide provides a comprehensive comparison of the thermal characteristics of BHEPF-based polycarbonates against two widely used alternatives: the industry-standard Bisphenol A polycarbonate (BPA-PC) and the bio-based Isosorbide polycarbonate (ISB-PC). The data presented is supported by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), offering a clear perspective on their performance under thermal stress.
High-Temperature Performance: A Clear Advantage for Fluorene-Based Polymers
The incorporation of the bulky, rigid fluorene group into the polymer backbone significantly enhances the thermal stability of BHEPF-based polycarbonates. This is evident in their higher glass transition temperatures (Tg) and decomposition temperatures (Td) when compared to both BPA-PC and ISB-PC.
The glass transition temperature (Tg) is a critical parameter indicating the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg is desirable for applications where dimensional stability at elevated temperatures is crucial. Similarly, the decomposition temperature (Td), often reported as the temperature at which 5% weight loss occurs (T5%), signifies the onset of thermal degradation.
Table 1: Comparison of Glass Transition Temperatures (Tg)
| Polymer | Monomers | Tg (°C) |
| BHEPF-PC | This compound, Diphenyl Carbonate | ~160 |
| BPA-PC | Bisphenol A, Phosgene or Diphenyl Carbonate | ~145-150 |
| ISB-PC | Isosorbide, Diphenyl Carbonate | ~164-169 |
Table 2: Comparison of Decomposition Temperatures (Td)
| Polymer | Td (5% weight loss) (°C) |
| BHEPF-PC | ~407 |
| BPA-PC | ~350-400 |
| ISB-PC | ~350 |
The data clearly indicates that while ISB-PC can exhibit a comparable or slightly higher Tg than BHEPF-PC, the fluorene-based polycarbonate demonstrates a significantly higher decomposition temperature, highlighting its superior overall thermal stability.
Experimental Protocols
The thermal properties cited in this guide were determined using standard thermal analysis techniques. The following provides a generalized experimental protocol for DSC and TGA of polycarbonates.
Differential Scanning Calorimetry (DSC)
DSC is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature.
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
Instrument Setup: A DSC instrument is calibrated using standard materials like indium.
-
Thermal Program: The analysis is typically performed under a nitrogen atmosphere. A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample.
-
First Heating Scan: The sample is heated from room temperature to a temperature above its expected Tg at a constant rate (e.g., 10 °C/min) to observe the initial thermal behavior.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its Tg.
-
Second Heating Scan: A second heating scan is performed, typically at the same rate as the first, to determine the glass transition temperature. The Tg is usually taken as the midpoint of the transition in the heat flow curve from the second heating scan.[1]
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
-
Sample Preparation: A small amount of the polymer (typically 5-10 mg) is placed in a tared TGA pan.
-
Instrument Setup: The TGA instrument is calibrated for mass and temperature.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air) from room temperature to a high temperature (e.g., 800 °C).[1] The mass of the sample is continuously monitored. The decomposition temperature (Td) is determined from the resulting mass vs. temperature curve, typically as the temperature at which 5% weight loss occurs.
Synthesis and Analysis Workflow
The following diagram illustrates the general workflow for the synthesis of BHEPF-based polycarbonates and their subsequent thermal analysis.
Caption: Workflow for Synthesis and Thermal Analysis of BHEPF-PC.
Signaling Pathways and Logical Relationships
The enhanced thermal stability of BHEPF-based polycarbonates can be attributed to the following structural features, which represent a logical relationship between molecular structure and macroscopic properties.
Caption: Structure-Property Relationship in BHEPF-PC.
References
A Comparative Analysis of 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene (BPEF) and Other Common Bisphenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene (BPEF) with other widely studied bisphenols, namely Bisphenol A (BPA), Bisphenol S (BPS), and Bisphenol F (BPF). The information is supported by experimental data from various scientific studies, with a focus on their endocrine-disrupting properties and cytotoxic effects.
Executive Summary
Recent research highlights a significant divergence in the endocrine-disrupting profiles of BPEF compared to other common bisphenols. While BPA, BPS, and BPF are known to exhibit estrogenic or antiandrogenic activities, studies demonstrate that BPEF possesses strong antiestrogenic properties, comparable to the selective estrogen receptor modulator (SERM), tamoxifen.[1] This fundamental difference in biological activity, coupled with variations in cytotoxicity, underscores the importance of a thorough comparative evaluation for researchers and professionals in drug development and material science.
Hormonal Activity: A Tale of Two Effects
The primary distinction among these bisphenols lies in their interaction with the estrogen receptor (ER). While BPA and its structural analogs often mimic or interfere with the action of estrogen, BPEF acts as an antagonist.
BPEF: A Potent Antiestrogen
Studies have shown that BPEF exhibits strong antiestrogenic activity. In a yeast two-hybrid bioassay, BPEF's antiestrogenicity was found to be similar to that of tamoxifen, a well-established antiestrogenic drug.[1] Further in vivo studies in adolescent female mice revealed that BPEF significantly decreased uterine weight and induced endometrial atrophy, consistent with its antiestrogenic effects.[1] Molecular simulations suggest that BPEF docks into the antagonist pocket of the human estrogen receptor α (ERα), stabilizing the receptor in an inactive conformation.[1]
BPA, BPS, and BPF: Estrogenic and Other Endocrine Activities
In contrast to BPEF, BPA, BPS, and BPF have been shown to possess estrogenic activity, although their potencies vary. Several in vitro and in vivo studies have demonstrated that these compounds can bind to estrogen receptors and elicit estrogen-like responses.[2][3] For instance, they can induce the proliferation of estrogen-sensitive cells and increase the weight of the uterus in animal models.[4] Some studies also indicate that these bisphenols can exhibit antiandrogenic activities.[2][3] The estrogenic potency of these alternatives is often in the same order of magnitude as BPA.[2]
The following table summarizes the reported hormonal activities of the compared bisphenols.
| Bisphenol | Primary Hormonal Activity | Supporting Evidence |
| BPEF | Strong Antiestrogenic | Yeast two-hybrid assay showing activity similar to tamoxifen; in vivo uterotrophic assay in mice showing decreased uterine weight.[1] |
| BPA | Estrogenic, Antiandrogenic | Luciferase reporter gene assays; uterotrophic assays in rats.[3][4] |
| BPS | Estrogenic, Antiandrogenic | In vitro and in vivo studies showing hormonal activities of a similar magnitude to BPA.[2][3] |
| BPF | Estrogenic, Antiandrogenic | In vitro and in vivo studies showing hormonal activities of a similar magnitude to BPA.[2][3] |
Cytotoxicity Profile
The cytotoxic effects of these bisphenols have also been evaluated in various cell lines. While comprehensive comparative data including BPEF is limited, existing studies on BPA, BPS, and BPF provide insights into their relative toxicities. It is important to note that direct comparisons should be made with caution as experimental conditions can vary between studies.
| Bisphenol | Cell Line(s) | Reported Cytotoxicity (e.g., IC50) | Reference |
| BPA | Amphibian cell lines (A6, XTC-2) | 72h LC50: 24.6 mg/L (A6), 45.48 mg/L (XTC-2) | [5] |
| BPS | Amphibian cell lines (A6, XTC-2) | 72h LC50: 41.6 mg/L (A6), 64.7 mg/L (XTC-2) | [5] |
| BPF | Amphibian cell lines (A6, XTC-2) | 72h LC50: 32.1 mg/L (A6), 57.1 mg/L (XTC-2) | [5] |
| BPEF | - | Data not available in comparative studies. |
Note: The provided cytotoxicity data is from a single study on amphibian cell lines and may not be representative of toxicity in human cells. Further research is needed for a direct comparison of BPEF cytotoxicity with other bisphenols.
Experimental Protocols
A brief overview of the key experimental methodologies cited in the comparison is provided below. For detailed procedures, please refer to the original publications.
Yeast Two-Hybrid (Y2H) Assay for Antiestrogenicity
The yeast two-hybrid system is a molecular biology technique used to detect protein-protein interactions. To assess the antiestrogenic activity of a compound, this assay is modified to detect the inhibition of the interaction between the estrogen receptor and its coactivator in the presence of an estrogen.
Principle:
-
A "bait" protein (e.g., the ligand-binding domain of ERα) is fused to a DNA-binding domain (DBD).
-
A "prey" protein (e.g., a coactivator) is fused to a transcription activation domain (AD).
-
In the presence of an estrogen, the ERα binds to the coactivator, bringing the DBD and AD into proximity.
-
This reconstituted transcription factor then activates a reporter gene (e.g., lacZ, leading to blue colony formation, or a gene for survival on a specific medium).
-
An antiestrogenic compound will compete with the estrogen, preventing the ERα-coactivator interaction and thus inhibiting the reporter gene expression.
Workflow:
Luciferase Reporter Gene Assay
This is a common method to quantify the transcriptional activity of a nuclear receptor in response to a ligand.
Principle:
-
Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an estrogen response element (ERE).
-
The cells also express the estrogen receptor.
-
Upon binding of an estrogenic compound, the activated ER binds to the ERE and drives the expression of the luciferase enzyme.
-
The amount of light produced upon addition of a luciferase substrate is proportional to the estrogenic activity of the compound.
-
For antiestrogenic activity, the assay is performed in the presence of a known estrogen, and the ability of the test compound to inhibit the luciferase expression is measured.
Workflow:
Uterotrophic Assay
This in vivo assay is considered a reliable test for assessing the estrogenic and antiestrogenic properties of a chemical.
Principle:
-
Estrogenic Activity: In immature or ovariectomized female rodents, the uterus is small and undeveloped. Administration of an estrogenic substance stimulates uterine growth, leading to a measurable increase in uterine weight.
-
Antiestrogenic Activity: To test for antiestrogenicity, the animals are co-treated with a known estrogen and the test compound. An antiestrogenic compound will inhibit the estrogen-induced uterine growth.
Procedure:
-
Immature or ovariectomized female rodents are used.
-
The test compound is administered daily for a short period (e.g., 3 days).
-
For antiestrogenicity testing, a known estrogen is co-administered.
-
At the end of the treatment period, the animals are euthanized, and their uteri are excised and weighed.
-
A significant increase in uterine weight compared to the control group indicates estrogenic activity, while a significant reduction in the estrogen-induced uterine weight gain indicates antiestrogenic activity.
Signaling Pathways
The differential effects of BPEF and other bisphenols stem from their distinct interactions with the estrogen receptor and the subsequent downstream signaling events.
BPEF: ERα Antagonist Signaling Pathway
BPEF, by binding to the antagonist pocket of ERα, prevents the conformational changes necessary for the recruitment of coactivators. This leads to the recruitment of corepressors to the ERα complex, which in turn inhibits the transcription of estrogen-responsive genes.
BPA/BPS/BPF: ERα Agonist Signaling Pathway
In contrast, estrogenic bisphenols like BPA, BPS, and BPF bind to the agonist pocket of ERα, inducing a conformational change that promotes the recruitment of coactivators. This complex then binds to EREs and activates the transcription of target genes, leading to estrogenic effects.
Conclusion
The available scientific evidence clearly indicates that this compound (BPEF) possesses a distinct endocrine activity profile compared to Bisphenol A (BPA), Bisphenol S (BPS), and Bisphenol F (BPF). BPEF acts as a potent antiestrogen, whereas the other bisphenols are known for their estrogenic and, in some cases, antiandrogenic effects. This fundamental difference is crucial for researchers in fields such as drug development, where ER modulation is a key therapeutic strategy, and in material science for the development of safer alternatives in consumer products. Further head-to-head comparative studies are warranted to provide more detailed quantitative data on the relative potencies and a broader toxicological profile of BPEF.
References
- 1. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immature rat uterotrophic assay of bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogenic and antiestrogenic activity of monophenolic analogues of tamoxifen, (Z)-2-[p-(1,2-diphenyl-1-butenyl)phenoxy]-N, N-dimethylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Analysis for Purity Assessment of BPEF
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical aspect of quality control and can significantly impact research outcomes and product safety. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of Bisphenol E Diglycidyl Ether (BPEF), a common epoxy resin component. The information presented is supported by experimental data derived from closely related bisphenol compounds, providing a strong basis for methodology development for BPEF analysis.
The Role of HPLC in Purity Determination
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the purity analysis of various organic compounds, including bisphenol derivatives. The method's strength lies in its ability to separate the main compound from its impurities with high resolution and sensitivity, allowing for accurate quantification.
Experimental Protocol: RP-HPLC for Bisphenol Analysis
This protocol is based on established methods for the analysis of Bisphenol A Diglycidyl Ether (BADGE), a structurally similar compound to BPEF, and can be adapted for BPEF purity assessment.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a fluorescence or photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 4 µm particle size) is commonly used.[1]
-
Mobile Phase: A gradient elution using acetonitrile and water is typically employed. For example, a gradient starting with 55% acetonitrile and increasing to 100% over 25 minutes can be effective.[1]
-
Flow Rate: A flow rate of 0.6 mL/min is a suitable starting point.[1]
-
Injection Volume: 10-50 µL, depending on the sample concentration and detector sensitivity.[1][2]
-
Column Temperature: Ambient or controlled at 30°C.[2]
-
Detection:
Sample Preparation:
-
Accurately weigh a known amount of the BPEF sample.
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Performance Comparison of Analytical Techniques
While HPLC is a robust and widely used method, other techniques offer complementary or, in some cases, superior performance characteristics for purity analysis. The choice of method often depends on the specific requirements of the analysis, such as the need for structural information, higher throughput, or enhanced sensitivity.
| Parameter | HPLC-FLD/PDA | UPLC-MS | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Differential partitioning between a stationary and mobile phase. | Similar to HPLC but uses smaller particles for higher resolution and speed, coupled with mass detection. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, with mass detection. |
| Linearity (R²)¹ | >0.999[2] | Typically >0.99 | Typically >0.99 |
| Limit of Detection (LOD)¹ | 0.01 - 0.20 ng/g (FLD)[2] | Potentially lower than HPLC-FLD | Dependent on derivatization and analyte volatility |
| Limit of Quantification (LOQ)¹ | 0.03 - 0.66 ng/g (FLD)[2] | Potentially lower than HPLC-FLD | Dependent on derivatization and analyte volatility |
| Precision (%RSD)¹ | < 8.64%[2] | Generally low, comparable to or better than HPLC | Good, typically < 15% |
| Analysis Time | 5 - 30 minutes[1][2] | Shorter than HPLC, typically < 15 minutes[3][4] | Can be longer due to sample preparation (derivatization) |
| Throughput | Moderate | High | Moderate |
| Impurity Identification | Limited to retention time matching with standards. PDA provides spectral information. | Excellent, provides mass-to-charge ratio for structural elucidation. | Excellent, provides mass spectral data for identification. |
| Cost | Relatively low to moderate | High | Moderate to high |
| Advantages | Robust, reliable, widely available, cost-effective. | High resolution, high speed, high sensitivity, excellent for impurity identification.[4][5] | Excellent for volatile impurities, provides structural information. |
| Disadvantages | Limited impurity identification capabilities, longer run times than UPLC. | Higher initial and maintenance costs. | Requires derivatization for non-volatile compounds like BPEF, potential for thermal degradation. |
¹ Data presented is for the analysis of BADGE and its derivatives and is expected to be comparable for BPEF.
Alternative Analytical Techniques
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (<2 µm). This results in faster analysis times, improved resolution, and increased sensitivity.[3][4] When coupled with a mass spectrometer (UPLC-MS), it becomes a powerful tool for not only quantifying the purity of BPEF but also for identifying unknown impurities based on their mass-to-charge ratio.[5]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific technique, particularly for volatile and semi-volatile organic compounds. For non-volatile compounds like BPEF, a derivatization step is typically required to increase their volatility. While powerful for impurity identification, the additional sample preparation step can increase analysis time and introduce variability.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the workflow for HPLC analysis and the logical relationship between different analytical techniques for purity assessment.
Conclusion
For routine quality control and purity assessment of BPEF, RP-HPLC with either fluorescence or PDA detection offers a robust, reliable, and cost-effective solution. The methodology provides accurate quantification of the main component and separation from potential impurities. When higher throughput, increased sensitivity, or the definitive identification of unknown impurities is required, UPLC-MS emerges as a superior alternative. GC-MS can be a valuable complementary technique, especially for the analysis of volatile or semi-volatile impurities, provided that an appropriate derivatization method is employed. The selection of the most suitable analytical technique will ultimately depend on the specific goals of the analysis, available instrumentation, and regulatory requirements.
References
A Comparative Guide to the Thermal Stability of BPEF-Based Polyesters
For researchers and professionals in materials science and drug development, understanding the thermal stability of polymers is paramount for predicting their processing behavior, service life, and performance under varying temperature conditions. This guide provides a comparative analysis of the thermal stability of polyesters based on Bisphenol E Fumarate (BPEF), juxtaposed with other common polyesters such as Polyethylene Terephthalate (PET), Polybutylene Terephthalate (PBT), and Bisphenol A Polycarbonate (BPA-PC).
Comparative Thermal Properties
The thermal stability of a polymer is primarily assessed by two key analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating its decomposition profile. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing important thermal transitions like the glass transition temperature (Tg).
| Polymer | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (Td5%) (°C) | Temperature of Maximum Decomposition Rate (Tmax) (°C) |
| BPEF-based Polyester (Unsaturated) | ~66[1] | ~300-350[2] | ~350-400[2] |
| Polyethylene Terephthalate (PET) | 75 - 81[3][4] | ~402[5] | ~450[6] |
| Polybutylene Terephthalate (PBT) | 42 - 44[7] | ~375[8] | ~400-420[9] |
| Bisphenol A Polycarbonate (BPA-PC) | ~148[10] | ~450[11] | ~540[12] |
Experimental Protocols
The data presented in this guide is typically obtained through the following experimental methodologies:
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal degradation profile of the polyester samples.
Instrumentation: A thermogravimetric analyzer.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is placed in a sample pan (e.g., platinum or alumina).
-
The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min)[9][13].
-
The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, at a specified flow rate (e.g., 20-60 mL/min) to prevent oxidative degradation[12][14].
-
The weight loss of the sample is continuously monitored and recorded as a function of temperature.
-
The onset decomposition temperature (often reported as Td5% or Td10%, the temperature at which 5% or 10% weight loss occurs) and the temperature of the maximum rate of weight loss (Tmax), determined from the peak of the derivative of the TGA curve (DTG), are calculated[5][14].
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the polyester samples.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
A small, weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is subjected to a controlled temperature program, which often includes a heating-cooling-heating cycle to erase the thermal history of the material[13].
-
A typical heating and cooling rate is 10 °C/min or 20 °C/min[6][13].
-
The analysis is performed under an inert atmosphere, such as nitrogen.
-
The heat flow to or from the sample relative to a reference is measured as a function of temperature.
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan[1][7].
Logical Workflow for Thermal Stability Comparison
The following diagram illustrates the logical workflow for a comparative study of the thermal stability of different polyesters.
Discussion
Based on the available data, Bisphenol A Polycarbonate exhibits the highest thermal stability, with a significantly higher glass transition temperature and onset of decomposition compared to the other polyesters. This is attributed to the rigid aromatic backbone of the BPA-PC structure.
Polyethylene terephthalate (PET) and Polybutylene terephthalate (PBT) are semi-crystalline thermoplastics with good thermal stability, though lower than that of BPA-PC. The longer, more flexible butyl group in PBT compared to the ethyl group in PET results in a lower glass transition temperature for PBT.
Unsaturated BPEF-based polyesters are thermosetting resins. While specific data for a fully cured BPEF homopolymer is scarce, unsaturated polyesters, in general, demonstrate good thermal stability after curing. Their thermal properties are highly dependent on the degree of cross-linking with a vinyl monomer like styrene[15]. The presence of the bisphenol E moiety is expected to impart a degree of rigidity and contribute to a relatively high glass transition temperature compared to aliphatic polyesters. However, the fumarate units introduce unsaturation, which, while essential for cross-linking, can be a site for thermal degradation to initiate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. researchgate.net [researchgate.net]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. researchgate.net [researchgate.net]
- 11. epublications.marquette.edu [epublications.marquette.edu]
- 12. epublications.marquette.edu [epublications.marquette.edu]
- 13. Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thermal Hazard Characteristics of Unsaturated Polyester Resin Mixed with Hardeners - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polyester - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Refractive Index of BPEF-Containing Polymers
For researchers and professionals in materials science and drug development, the optical properties of polymers are a critical consideration. Among these, the refractive index is a paramount parameter for applications ranging from optical lenses and coatings to advanced sensor technologies. This guide provides a comprehensive comparison of the refractive index of polymers containing 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene (BPEF), a fluorene-based monomer known for imparting a high refractive index to polymers. We will delve into experimental data, compare BPEF-containing polymers with other high-refractive-index alternatives, and provide a detailed protocol for refractive index measurement.
Performance Comparison: BPEF-Containing Polymers vs. Alternatives
The incorporation of the bulky, aromatic fluorene group from BPEF into a polymer backbone significantly increases its refractive index. This is primarily due to the high molar refractivity of the fluorene moiety. The refractive index of BPEF-containing polymers can be finely tuned by copolymerization with other monomers.
Below is a summary of the refractive index values for various BPEF-containing polymers and other common high-refractive-index polymers.
| Polymer System | Monomer Composition | Refractive Index (nD) | Reference |
| BPEF-Containing Polymers | |||
| Polycarbonate (PC) | 100% BPEF | 1.639 | [Synthesis and hygrothermal aging of polycarbonates containing a bisphenol fluorene moiety - PMC - NIH][1] |
| Polycarbonate (PC) Copolymer | BPEF / Bisphenol A (BPA) | 1.586 - 1.639 | [Synthesis and hygrothermal aging of polycarbonates containing a bisphenol fluorene moiety - PMC - NIH][1] |
| Polycarbonate (PC) Copolymer | BPEF / 2,2′-bis(2-hydroxyethoxy)-1,1′-binaphthyl (BNE) | up to 1.661 | [Synthesis and hygrothermal aging of polycarbonates containing a bisphenol fluorene moiety - PMC - NIH][1] |
| Alternative High-Refractive-Index Polymers | |||
| Polyphosphonates | Various backbones | up to 1.66 | [High-refractive-index polymer - Wikipedia][2] |
| Polyimides | 6FDA / TFDB | 1.523 | [Bis(trifluoromethyl)-4,4'-diaminobiphenyl. 4. Optical Properties of Fluorinated Polyimides for Opto][3] |
| Polyimides | PMDA / TFDB | 1.614 | [Bis(trifluoromethyl)-4,4'-diaminobiphenyl. 4. Optical Properties of Fluorinated Polyimides for Opto][3] |
| Epoxy Resins | Typical formulations | 1.53 - 1.58 | [WO2009031146A1 - High refractive index, low viscosity room temperature two-part epoxy resins - Google Patents][4] |
| Sulfur-containing Polyimides | Various | > 1.7 | [Average refractive index curves of four synthesized polyimides at... - ResearchGate][5] |
| Poly(binaphthyl thioether carbonate)s | PBNSCS | 1.656 - 1.665 | [Synthesis and Optical Characterization of High Refractive Index Polycarbonates With Thioether‐Binaphthyl Architectures - ResearchGate][6] |
As the data indicates, BPEF is a versatile monomer for creating polymers with a high and tunable refractive index. BPEF-based polycarbonates, in particular, offer a significant increase in refractive index over standard polycarbonates (typically around 1.58). When compared to other classes of high-refractive-index polymers, BPEF-containing systems are competitive, especially considering their potential for good thermal stability and processability, which are characteristic of polycarbonates. For applications demanding even higher refractive indices, sulfur-containing polyimides and other specialty polymers may be considered, though these often come with trade-offs in terms of cost, processability, or color.
Logical Relationship: BPEF Content and Refractive Index
The following diagram illustrates the general relationship between the incorporation of BPEF into a polymer and the resulting optical and physical properties.
References
- 1. Synthesis and hygrothermal aging of polycarbonates containing a bisphenol fluorene moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-refractive-index polymer - Wikipedia [en.wikipedia.org]
- 3. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 4. WO2009031146A1 - High refractive index, low viscosity room temperature two-part epoxy resins - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Polymers Synthesized with 9,9-Bis(4-hydroxyphenyl)fluorene (BPEF)
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at the Mechanical Performance of BPEF-Based Polymers
The integration of novel monomers is a critical step in the development of advanced polymeric materials. 9,9-Bis(4-hydroxyphenyl)fluorene (BPEF or BHPF), a bisphenol with a rigid, bulky fluorene group, has garnered significant interest as a building block for high-performance polymers such as polycarbonates and epoxy resins. This guide provides a comparative analysis of the mechanical properties of BPEF-based polymers against traditional alternatives like those derived from Bisphenol A (BPA), supported by experimental data.
Mechanical Properties: A Comparative Overview
Polymers derived from BPEF exhibit a unique combination of thermal stability and mechanical robustness, largely attributed to the cardo structure of the fluorene group. This section compares the key mechanical properties of BPEF-based polycarbonates and epoxy resins with their conventional counterparts.
Polycarbonate Resins
BPEF-based polycarbonates are noted for their high glass transition temperatures and excellent thermal stability. The introduction of the bulky fluorene group into the polymer backbone enhances rigidity, which in turn influences the mechanical properties.
Table 1: Comparison of Mechanical Properties of BPEF-Based Polycarbonate and BPA-Based Polycarbonate
| Property | BPEF-Based Polycarbonate | BPA-Based Polycarbonate | Test Method |
| Tensile Strength | 23 - 72 MPa (increases with molecular weight)[1] | 54 - 72 MPa[2] | ASTM D638 |
| Elongation at Break | 1.2% - 3.3% (increases with molecular weight)[1] | 8% - 135%[2] | ASTM D638 |
| Tensile Modulus | Not explicitly found in searches | 1.6 - 2.4 GPa[2] | ASTM D638 |
| Flexural Modulus | Not explicitly found in searches | 1.8 - 4.1 GPa[2] | ASTM D790 |
| Impact Strength (Notched Izod) | Not explicitly found in searches | High impact resistance | ASTM D256 |
Note: The properties of BPEF-based polycarbonate can be significantly influenced by the molecular weight of the polymer.
Epoxy Resins
Table 2: Qualitative Comparison of BPEF-Based Epoxy Resin and BPA-Based Epoxy Resin
| Property | BPEF-Based Epoxy Resin | BPA-Based Epoxy Resin |
| Rigidity | Higher | Lower |
| Toughness | Lower (can be brittle) | Higher |
| Heat Resistance | Excellent | Good |
| Chemical Resistance | Excellent | Good |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the typical synthesis and mechanical testing protocols for BPEF-based polymers.
Synthesis of BPEF-Based Polycarbonate via Melt Transesterification
BPEF-based polycarbonates are commonly synthesized through a melt transesterification process.
Experimental Workflow: Synthesis of BPEF-Polycarbonate
Caption: Workflow for the synthesis of BPEF-polycarbonate.
Detailed Protocol:
-
Reactant Charging: 9,9-Bis(4-hydroxyphenyl)fluorene (BPEF) and diphenyl carbonate (DPC) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet. A catalyst, such as tetraphenylphosphonium phenolate (C30H25OP), is also added.[1] The molar ratio of DPC to BPEF is typically slightly in excess (e.g., 1.1:1) to drive the reaction to completion.[1]
-
Melt Mixing: The mixture is heated under a nitrogen atmosphere to melt the reactants and ensure a homogeneous mixture.
-
Transesterification: The temperature is gradually increased while stirring. The transesterification reaction begins, leading to the formation of phenol as a byproduct.
-
Polycondensation: A vacuum is applied to the system to facilitate the removal of the phenol byproduct, which shifts the equilibrium towards the formation of a high molecular weight polymer. The temperature is further increased to maintain the molten state of the increasingly viscous polymer.[1]
-
Product Isolation: Once the desired molecular weight is achieved (as indicated by the viscosity of the melt), the reaction is stopped. The resulting BPEF-polycarbonate is then cooled and collected.
Synthesis of BPEF-Based Epoxy Resin
The synthesis of BPEF-based epoxy resin typically involves the reaction of BPEF with epichlorohydrin.
Signaling Pathway: BPEF Diglycidyl Ether Synthesis
Caption: Synthesis of BPEF diglycidyl ether.
Detailed Protocol:
-
Reaction Setup: BPEF and an excess of epichlorohydrin are added to a reaction flask equipped with a stirrer, condenser, and thermometer.
-
Catalysis: A catalyst, typically a sodium hydroxide solution, is added dropwise to the mixture while maintaining a specific reaction temperature.
-
Reaction: The reaction is allowed to proceed for several hours. The sodium hydroxide facilitates the deprotonation of the phenolic hydroxyl groups of BPEF, which then react with epichlorohydrin.
-
Purification: After the reaction is complete, the excess epichlorohydrin is removed by distillation under reduced pressure. The resulting product is then dissolved in a suitable solvent and washed with water to remove the sodium chloride byproduct and any remaining catalyst. The organic layer is dried, and the solvent is evaporated to yield the BPEF diglycidyl ether.
Mechanical Property Testing
The mechanical properties of the synthesized polymers are typically evaluated following standardized test methods.
Experimental Workflow: Tensile Testing (ASTM D638)
Caption: Workflow for tensile property testing.
Detailed Protocol for Tensile Testing (ASTM D638):
-
Specimen Preparation: Test specimens are prepared in a standard dumbbell shape, typically by injection molding or machining from a pressed plaque. The dimensions of the specimens should conform to the specifications outlined in ASTM D638.[5][6]
-
Conditioning: The specimens are conditioned in a controlled environment (e.g., 23°C and 50% relative humidity) for a specified period before testing to ensure consistency.[5][6]
-
Testing Procedure: The conditioned specimen is mounted in the grips of a universal testing machine. A uniaxial tensile load is applied at a constant rate of crosshead movement until the specimen fractures.[5][6]
-
Data Acquisition: The load and the elongation of the specimen are continuously recorded throughout the test.
-
Calculation of Properties:
-
Tensile Strength: The maximum stress that the material can withstand before breaking.
-
Tensile Modulus (Young's Modulus): A measure of the material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length that the material undergoes before fracturing.
-
Flexural Property Testing (ASTM D790):
-
Specimen Preparation: Rectangular bar specimens are prepared according to the dimensions specified in ASTM D790.
-
Testing Procedure: The specimen is placed on two supports, and a load is applied to the center of the specimen (three-point bending test). The load is applied at a constant rate until the specimen breaks or reaches a specified deflection.
-
Calculation of Properties:
-
Flexural Strength: The maximum stress the material can withstand before yielding in a bending test.
-
Flexural Modulus: A measure of the material's stiffness in bending.
-
Conclusion
Polymers synthesized with BPEF offer a compelling set of properties, particularly high thermal stability and rigidity. BPEF-based polycarbonates demonstrate good tensile strength, although with lower ductility compared to their BPA-based counterparts. Fluorene-based epoxy resins show promise for applications requiring high heat and chemical resistance, though their inherent brittleness may require formulation adjustments. The choice of polymer will ultimately depend on the specific performance requirements of the intended application. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of these advanced materials.
References
A Comparative Guide to the Optical Transparency of Fluorene-Based Polycarbonates and Traditional Polycarbonates
For Researchers, Scientists, and Drug Development Professionals
In the realm of advanced optical materials, the choice of polymer can be critical to the performance of a device or instrument. This guide provides an objective comparison of the optical transparency and related properties of fluorene-based polycarbonates versus traditional polycarbonates, such as those derived from bisphenol A (BPA). The information presented herein is supported by experimental data to assist researchers in making informed material selections.
The integration of a fluorene moiety into the polycarbonate backbone imparts unique structural characteristics, most notably a rigid and bulky "cardo" structure. This three-dimensional architecture significantly influences the polymer's optical behavior, leading to distinct advantages over conventional polycarbonates in specific applications.
Quantitative Comparison of Optical Properties
The following table summarizes the key optical parameters for representative fluorene-based polycarbonates and traditional BPA-based polycarbonate. These values highlight the superior performance of fluorene-containing polymers in achieving a high refractive index while maintaining low birefringence.
| Optical Property | Fluorene-Based Polycarbonates | Traditional Polycarbonates (BPA-PC) |
| Refractive Index (n) | 1.639 - 1.6753[1][2][3] | ~1.586[2] |
| Abbe Number (ν) | 18.7 - 21[3] | ~30-34 |
| Birefringence (Δn) | Can be tuned to near-zero; e.g., ~0.0028 or negative values[1][3][4] | Positive birefringence[1][2] |
| Light Transmittance (%) | >88% - 90%[3][5] | High, but can be affected by yellowing over time[6] |
Key Performance Differences
Fluorene-based polycarbonates consistently demonstrate a higher refractive index compared to their traditional counterparts.[1][2][3] This is a significant advantage in the design of thinner and lighter optical components. The bulky cardo structure of the fluorene group increases the molar refraction of the polymer without a proportional increase in molar volume, leading to a higher refractive index.[2]
One of the most notable advantages of fluorene-based polycarbonates is their low birefringence .[1][2][4] The rigid, orthogonal arrangement of the aromatic rings in the fluorene structure reduces the optical anisotropy of the polymer chains.[1] This intrinsic property can be further fine-tuned by copolymerization, allowing for the production of materials with near-zero birefringence, which is crucial for applications requiring minimal distortion of polarized light.[1][4] In contrast, traditional BPA-PC exhibits positive birefringence.[1][2]
The Abbe number , a measure of a material's chromatic dispersion, is generally lower for fluorene-based polycarbonates, indicating higher dispersion.[3] While a lower Abbe number may be a drawback in some lens applications where low dispersion is critical, it can be advantageous in other optical components where controlled dispersion is desired.
Both types of polycarbonates exhibit high light transmittance in the visible spectrum.[3][5][6] However, fluorene-based polycarbonates are reported to maintain high transparency, with some studies indicating transmittance values greater than 88% or even 90%.[3][5] Traditional polycarbonates can be susceptible to yellowing upon prolonged exposure to UV radiation, which can decrease their transmittance over time.[6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of optical properties.
Measurement of Refractive Index and Abbe Number
Principle: The refractive index of a polymer film is determined by measuring the angle of refraction of a light beam as it passes through the material. The Abbe number is calculated from the refractive indices measured at three specific wavelengths (F, D, and C lines).
Apparatus:
-
Abbe Refractometer
-
Monochromatic light sources (e.g., sodium lamp for D-line, hydrogen lamp for F and C-lines) or a refractometer with a built-in dispersion measurement capability.
-
Polymer film samples of uniform thickness.
Procedure:
-
Calibrate the Abbe refractometer using a standard material with a known refractive index.
-
Place a drop of a suitable contact liquid (with a refractive index higher than the sample) on the prism of the refractometer.
-
Position the polymer film sample onto the contact liquid on the prism.
-
Illuminate the sample with a monochromatic light source.
-
Adjust the refractometer's controls to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
-
Read the refractive index value from the instrument's scale.
-
Repeat the measurement using the other two specified wavelengths (F and C lines) to determine the Abbe number using the formula: ν = (n_D - 1) / (n_F - n_C).
Measurement of Birefringence
Principle: Birefringence, the difference in refractive index between two perpendicular axes, is measured by analyzing the change in polarization of light passing through a uniaxially stretched polymer film.
Apparatus:
-
Ellipsometer or a polarizing optical microscope with a compensator (e.g., Berek or quartz wedge).
-
Hot stage for controlled stretching of the polymer film.
-
Film stretching apparatus.
Procedure:
-
Prepare a polymer film of uniform thickness.
-
Place the film in the stretching apparatus on the hot stage and heat it to a temperature above its glass transition temperature (Tg).
-
Stretch the film uniaxially to a specific draw ratio.
-
Allow the film to cool to room temperature under tension to lock in the molecular orientation.
-
Mount the stretched film on the stage of the ellipsometer or polarizing microscope.
-
Measure the phase retardation of light passing through the film.
-
Calculate the birefringence (Δn) using the formula: Δn = R / (d * 2π / λ), where R is the measured retardation, d is the film thickness, and λ is the wavelength of light.
Measurement of Light Transmittance
Principle: The percentage of incident light that passes through a polymer film is measured over a range of wavelengths using a spectrophotometer.
Apparatus:
-
UV-Vis-NIR Spectrophotometer with an integrating sphere.
-
Polymer film samples of uniform and known thickness.
Procedure:
-
Calibrate the spectrophotometer by taking a baseline reading with no sample in the light path.
-
Mount the polymer film sample in a holder and place it in the spectrophotometer's sample beam.
-
Scan the sample over the desired wavelength range (typically 300-800 nm for visible transparency).
-
The instrument measures the intensity of light passing through the sample and compares it to the baseline to calculate the transmittance at each wavelength.
-
The resulting data is plotted as a transmittance spectrum (transmittance vs. wavelength).
Visualizing the Comparison and Experimental Workflow
To further clarify the comparison and the experimental process, the following diagrams are provided.
References
- 1. Synthesis and hygrothermal aging of polycarbonates containing a bisphenol fluorene moiety - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03378G [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Optical Properties of Polycarbonates Copolymerized with Bisphenol Fluorene Moiety [cjcu.jlu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. m-ep.co.jp [m-ep.co.jp]
Performance Showdown: BPEF Outshines Bisphenol A in High-Performance Optical Applications
For researchers and professionals in the optical and materials science fields, the quest for superior polymer resins is perpetual. In the realm of high-performance optical plastics, 9,9-bis(4-hydroxyphenyl)fluorene (BPEF) is emerging as a formidable alternative to the long-standing incumbent, bisphenol A (BPA). Extensive experimental data reveals that polymers derived from BPEF exhibit a superior combination of high refractive index, low birefringence, and robust thermal stability, positioning them as a premier choice for advanced optical components.
This guide provides an objective, data-driven comparison of the optical and thermal performance of BPEF-based polymers against their BPA-based counterparts, supported by detailed experimental methodologies for key performance indicators.
Key Performance Metrics: A Comparative Analysis
Polymers synthesized from BPEF consistently demonstrate enhanced optical and thermal properties crucial for demanding applications such as high-resolution lenses, optical films, and advanced display technologies. The rigid, cardo structure of the fluorene group in BPEF is a key contributor to these superior characteristics.
Table 1: Comparison of Optical Properties
| Property | BPEF-based Polymer | BPA-based Polymer | Significance in Optical Applications |
| Refractive Index (nd) | 1.63 - 1.66 | 1.58 - 1.59 | A higher refractive index allows for the design of thinner, lighter optical components with the same focal length. |
| Abbe Number (νd) | ~25 | ~30 | A lower Abbe number indicates higher chromatic dispersion. While BPA is slightly better in this regard, the high refractive index of BPEF is often a more critical parameter. |
| Birefringence | Very Low (~0.0028) | Moderate | Low birefringence is essential for applications requiring minimal distortion of polarized light, such as in display panels and optical data storage.[1] |
Table 2: Comparison of Thermal Properties
| Property | BPEF-based Polymer | BPA-based Polymer | Significance in Optical Applications |
| Glass Transition Temperature (Tg) | ~160 - 208°C | ~150°C | A higher Tg indicates better dimensional stability at elevated temperatures, crucial for components used in devices that generate heat.[2][3] |
| 5% Weight Loss Temperature (Td5%) | > 400°C (in N2) | ~350 - 450°C (in N2) | Higher thermal decomposition temperatures signify greater stability during processing and in high-temperature operating environments.[4][5] |
Visualizing the Advantage: Chemical Structures and Synthesis Workflow
The distinct performance characteristics of BPEF and BPA originate from their molecular architecture. The bulky, rigid fluorene group in BPEF restricts polymer chain mobility and enhances aromatic density, leading to a higher refractive index and thermal stability.
The synthesis of polycarbonates from these monomers, typically through interfacial polymerization or melt transesterification, follows a similar pathway. However, the resulting polymer properties are markedly different.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison.
Refractive Index and Abbe Number Measurement
Principle: The refractive index of a polymer film can be accurately determined using a prism coupler. This technique measures the angles at which a laser beam couples into the thin film, from which the refractive index and thickness can be calculated. The Abbe number, a measure of chromatic dispersion, is then calculated from the refractive indices measured at three specific wavelengths.
Apparatus:
-
Prism Coupler Instrument
-
Laser sources at three wavelengths (e.g., 486.1 nm - F line, 587.6 nm - d line, 656.3 nm - C line)
-
Polymer film sample with a flat, polished surface
Procedure:
-
A small drop of contacting liquid is placed on the center of the prism.
-
The polymer film sample is placed onto the prism.
-
The laser beam is directed at the prism, and the angle of incidence is varied.
-
A photodetector measures the intensity of the reflected light. At specific angles, known as mode angles, light couples into the film, causing a sharp drop in the reflected intensity.
-
The instrument's software records these mode angles.
-
The refractive index (n) is calculated by the software based on the mode angles, the known refractive index of the prism, and the laser wavelength.
-
This procedure is repeated for the F, d, and C spectral lines to obtain nF, nd, and nC.
-
The Abbe number (νd) is calculated using the formula: νd = (nd - 1) / (nF - nC).[6]
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The temperature at which significant mass loss occurs indicates the onset of thermal decomposition.
Apparatus:
-
Thermogravimetric Analyzer (TGA) with a precision microbalance
-
Sample pans (e.g., alumina or platinum)
-
Controlled gas environment (e.g., nitrogen or air)
Procedure:
-
The TGA instrument is calibrated.
-
A small, known mass of the polymer sample (typically 5-10 mg) is placed in a tared sample pan.[4]
-
The sample is heated in a nitrogen atmosphere at a constant rate, for example, 10°C/min, over a specified temperature range (e.g., 30°C to 600°C).[4][7]
-
The instrument continuously records the sample's mass as a function of temperature.
-
The temperature at which 5% of the initial mass is lost (Td5%) is determined from the resulting TGA curve and is reported as the decomposition temperature.
Glass Transition Temperature Measurement (Differential Scanning Calorimetry - DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition temperature (Tg) is detected as a step-like change in the heat capacity of the material.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (e.g., aluminum)
-
Controlled gas environment (e.g., nitrogen)
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is sealed in an aluminum pan.[4]
-
The sample is subjected to a heat-cool-heat cycle to erase its thermal history. For example, it is first heated to a temperature above its expected Tg (e.g., 200°C) at a rate of 10°C/min.[4]
-
The sample is then cooled at a controlled rate (e.g., 10°C/min).
-
A second heating scan is performed at the same rate.
-
The Tg is determined from the midpoint of the step transition in the heat flow curve of the second heating scan.[8]
Conclusion: A Clear Choice for Future Optical Technologies
The comparative data unequivocally demonstrates that BPEF-based polymers offer a significant performance advantage over their BPA-based counterparts for advanced optical applications. The higher refractive index allows for the miniaturization of optical components, while the low birefringence ensures high fidelity in applications sensitive to light polarization. Furthermore, the superior thermal stability of BPEF-based materials enhances their reliability and processing window. For researchers and engineers developing next-generation optical systems, BPEF represents a compelling material choice that pushes the boundaries of performance and design.
References
- 1. Synthesis and Optical Properties of Polycarbonates Copolymerized with Bisphenol Fluorene Moiety [cjcu.jlu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. epublications.marquette.edu [epublications.marquette.edu]
- 6. Understanding the Abbe Number: Key to Optical Clarity | Changchun Positive Optics Co.,Ltd. [pooptics.com]
- 7. setaramsolutions.com [setaramsolutions.com]
- 8. tainstruments.com [tainstruments.com]
Safety Operating Guide
Safe Disposal of 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene: A Procedural Guide
Proper disposal of 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for its disposal, intended for researchers, scientists, and drug development professionals. The following procedures are synthesized from safety data sheets (SDS) to ensure adherence to established safety standards.
Key Safety and Hazard Information
This compound is categorized as a substance that causes skin and serious eye irritation.[1][2] It is crucial to handle this chemical with appropriate personal protective equipment and to be aware of its hazards.
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation. |
| Environmental Hazards | Not classified as a persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) substance. However, a related compound, 9,9-Bis(4-hydroxyphenyl)fluorene, is noted as very toxic to aquatic life with long-lasting effects, so release into the environment must be avoided.[3] |
Experimental Protocol: Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Handling:
-
Wear protective gloves, eye protection (goggles or safety glasses with side-shields), and long-sleeved clothing.[4]
-
Handle the substance in a well-ventilated area, using a local exhaust if dust or aerosol will be generated.[3]
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands and face thoroughly after handling.
2. Waste Collection and Storage:
-
Collect waste material in its original container or a suitable, clearly labeled, and closed container.[3]
-
Do not mix with other waste.[3]
-
Store the waste container in a cool, dark, and dry place, away from incompatible materials such as oxidizing agents.
3. Spill Management:
-
In case of a spill, prevent the dispersion of dust.
-
Pick up and arrange disposal without creating dust.[3]
-
Sweep up and shovel the spilled material into a suitable, closed container for disposal.[3][4]
-
Do not let the product enter drains.[3]
4. Disposal Method:
-
Adhered or collected material should be promptly disposed of in accordance with appropriate local, regional, national, and international laws and regulations.[4]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[3]
-
Alternatively, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Dispose of contaminated packaging as you would the unused product.[3]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
